2-Fluoro-6-methoxy-3-methylphenylboronic acid
Description
Properties
IUPAC Name |
(2-fluoro-6-methoxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-4-6(13-2)7(8(5)10)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHODPGLYWAVVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234763 | |
| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-12-3 | |
| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Fluoro-6-methoxy-3-methylphenylboronic acid
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxy-3-methylphenylboronic Acid
Introduction
This compound is a highly functionalized arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. As crucial intermediates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, these reagents are fundamental to the construction of complex biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific substitution pattern of this molecule—featuring ortho-fluoro and -methoxy groups relative to the boronic acid moiety—offers unique electronic and steric properties, making it a valuable building block for accessing novel chemical space in drug discovery and development programs.
This guide provides a comprehensive overview of the synthetic strategy for this compound, grounded in established chemical principles. We will delve into the mechanistic rationale behind the chosen synthetic route, present a detailed experimental protocol, and discuss alternative approaches, offering field-proven insights for researchers and process chemists.
Retrosynthetic Analysis and Strategy Selection
The synthesis of a polysubstituted arylboronic acid requires a regioselective method for introducing the C-B bond. Several strategies can be considered, including halogen-metal exchange, Grignard formation, and direct C-H borylation. However, for this specific target, Directed ortho-Metalation (DoM) emerges as the most efficient and selective strategy.
The power of DoM lies in its ability to use a functional group already present on the aromatic ring to direct deprotonation to an adjacent position with high fidelity.[3] In our target molecule, the methoxy group serves as an excellent Directed Metalation Group (DMG), capable of coordinating with an organolithium base to facilitate regioselective C-H activation at the ortho position.[4]
Let's analyze the strategic choice of starting material. To install the boronic acid at the C2 position (adjacent to both the fluoro and methoxy groups), the logical precursor is 3-Fluoro-2-methylanisole (1-Fluoro-3-methoxy-2-methylbenzene). In this substrate, the powerful methoxy DMG at C3 directs lithiation preferentially to the C2 position, which is also activated by the adjacent fluorine atom. This convergent directing effect ensures high regioselectivity, which would be difficult to achieve with other methods like iridium-catalyzed C-H borylation where steric hindrance at the target C2 position would disfavor the reaction.[5][6]
Caption: Retrosynthetic analysis via Directed ortho-Metalation.
Core Synthesis: The Directed ortho-Metalation (DoM) Approach
The DoM pathway is a robust and well-documented method for the synthesis of highly substituted arylboronic acids. The reaction proceeds through a sequence of coordination, deprotonation, and electrophilic quench.
Mechanistic Principles: The "Why"
-
Coordination and Deprotonation: The synthesis is initiated by the addition of an alkyllithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The methoxy group on the starting material, 3-Fluoro-2-methylanisole, acts as a Lewis base, coordinating to the Lewis acidic lithium ion of the n-BuLi aggregate.[7] This coordination, known as a complex-induced proximity effect (CIPE), pre-positions the butyl anion for the abstraction of the most acidic proton, which is at the C2 position, ortho to the methoxy DMG.[7] The extremely low temperature is critical to prevent side reactions and ensure the stability of the resulting aryllithium intermediate.[8]
-
Electrophilic Quench: Once the aryllithium species is formed, it is "trapped" by the addition of an electrophilic boron source. Triisopropyl borate, B(O-iPr)₃, is an excellent choice for this step.[9] Its three bulky isopropoxy groups render the boron atom sufficiently electrophilic to react with the nucleophilic aryllithium, while minimizing the risk of a second addition which could lead to undesired borinate byproducts.[10] The reaction forms a lithium borate complex.
-
Hydrolysis and Isolation: The final step is an acidic aqueous workup. The addition of acid hydrolyzes the borate complex, cleaving the B-O bonds and yielding the desired this compound, which can then be isolated.[11]
Caption: Mechanism of synthesis via Directed ortho-Metalation.
Experimental Protocol: The "How"
Disclaimer: This protocol is a representative procedure based on established methods and should be adapted and optimized under appropriate laboratory safety protocols.
Materials:
-
3-Fluoro-2-methylanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Triisopropyl borate
-
Hydrochloric Acid (HCl, e.g., 2 M aqueous solution)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-Fluoro-2-methylanisole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2-0.5 M concentration).
-
Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Aging: Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or for at least 4 hours).
-
Workup: Cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by trituration with a non-polar solvent like hexanes or pentane to afford the pure this compound.
Data Summary
The following table outlines the key parameters for the proposed synthetic route. Yields are estimates based on analogous transformations reported in the literature for DoM reactions.[8][9]
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Fluoro-2-methylanisole | Methoxy group acts as a powerful DMG. |
| Base | n-Butyllithium (n-BuLi) | Strong, commercially available base for efficient deprotonation. |
| Solvent | Anhydrous THF | Ethereal solvent stabilizes the aryllithium intermediate. |
| Temperature | -78 °C | Critical for selectivity and stability of the organolithium species. |
| Boron Source | Triisopropyl borate | Good electrophile; steric bulk prevents over-addition. |
| Workup | Acidic (aq. HCl) | Hydrolyzes the borate ester to the desired boronic acid. |
| Typical Yield | 75-90% | DoM is generally a high-yielding transformation. |
Conclusion
The is most effectively and regioselectively achieved through a Directed ortho-Metalation (DoM) strategy starting from 3-Fluoro-2-methylanisole. This approach leverages the powerful directing ability of the methoxy group to ensure precise installation of the boronic acid moiety at the sterically hindered C2 position—a feat that would be challenging for alternative methods. The protocol is robust, relies on readily available reagents, and proceeds in high yield, making it a valuable and reliable method for medicinal and materials chemists requiring access to this important synthetic building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. baranlab.org [baranlab.org]
- 8. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
2-Fluoro-6-methoxy-3-methylphenylboronic acid properties
An In-depth Technical Guide to 2-Fluoro-6-methoxy-3-methylphenylboronic acid
Introduction
In the landscape of modern synthetic chemistry, organoboron compounds, particularly boronic acids, have emerged as indispensable tools. Their stability, low toxicity, and versatile reactivity make them crucial building blocks in the construction of complex molecular architectures.[1] Among these, this compound (CAS No. 1451392-12-3) is a highly functionalized intermediate prized for its utility in palladium-catalyzed cross-coupling reactions.[2]
The strategic placement of fluoro, methoxy, and methyl groups on the phenyl ring imparts unique electronic and steric properties. This substitution pattern allows for precise control in forming carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research.[3][4][5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the properties, synthesis, and application of this versatile reagent.
Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. The key characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 1451392-12-3 |
| Molecular Formula | C₈H₁₀BFO₃ |
| Molecular Weight | 183.97 g/mol |
| Appearance | Typically an off-white to white solid or powder |
| InChI | InChI=1S/C8H10BFO3/c1-5-4-6(9)7(13-2)8(12-10)3-5/h3-4,10,12H,1-2H3 |
| SMILES | CC1=CC(B(O)O)=C(OC)C(F)=C1 |
Synthesis Protocol: A Mechanistic Approach
The synthesis of substituted phenylboronic acids often proceeds via a directed ortho-metalation followed by quenching with a boron electrophile. This approach provides excellent regiocontrol, dictated by the directing group—in this case, the methoxy substituent.
Rationale Behind Experimental Choices
The chosen synthetic route relies on the powerful directing ability of the methoxy group in conjunction with the steric influence of the adjacent methyl group.
-
Starting Material : 1-Fluoro-3-methoxy-2-methylbenzene is selected as the precursor, containing the requisite substitution pattern.
-
Lithiation Agent : n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for deprotonating the specific aromatic C-H bond positioned between the fluoro and methoxy groups. The ortho-directing nature of the methoxy group is key to the reaction's selectivity.
-
Reaction Conditions : The reaction is conducted at extremely low temperatures (-78 °C) to prevent unwanted side reactions, such as decomposition of the organolithium intermediate or reaction at other sites.
-
Boron Source : Trimethyl borate, B(OMe)₃, serves as the electrophile. The organolithium intermediate attacks the electron-deficient boron atom.
-
Hydrolysis : An acidic workup is crucial to hydrolyze the resulting boronate ester to the final boronic acid product.
Step-by-Step Synthesis Workflow
-
Preparation : A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Inert Atmosphere : The flask is purged with dry nitrogen or argon. Anhydrous tetrahydrofuran (THF) is added via syringe.
-
Precursor Addition : 1-Fluoro-3-methoxy-2-methylbenzene (1.0 eq) is dissolved in the anhydrous THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation : n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1-2 hours.
-
Borylation : Trimethyl borate (1.2 eq) is added dropwise at -78 °C. The reaction is allowed to stir for an additional hour at -78 °C before being allowed to warm slowly to room temperature overnight.
-
Quenching & Hydrolysis : The reaction mixture is cooled in an ice bath and quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~pH 2).
-
Extraction : The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate or methyl isobutyl ketone (MIBK).[6] The organic layers are combined.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[7][8] This reaction is a cornerstone of drug discovery and materials science for synthesizing biaryl and related structures.[3][5]
The Role of Substituents
The substituents on the boronic acid play a critical role in the reaction's outcome.
-
Ortho-Fluoro Group : The electron-withdrawing nature of fluorine can influence the acidity of the boronic acid and the electronic properties of the palladium complex during the catalytic cycle.
-
Ortho-Methoxy Group : This group can potentially chelate to the palladium center, influencing the geometry and reactivity of the organopalladium intermediates.[9] This chelation can affect the regioselectivity and efficiency of the coupling.
-
Methyl Group : Provides steric bulk that can influence the rate of transmetalation and reductive elimination.
Self-Validating Protocol for a General Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reagent Preparation : In a reaction vessel, combine the aryl halide (Ar-X, 1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand.
-
Solvent and Degassing : Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DME).[10] Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-30 minutes or by using freeze-pump-thaw cycles.
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) under a nitrogen atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purification : The combined organic extracts are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety, Handling, and Storage
As with all chemical reagents, proper handling of this compound is paramount for laboratory safety. The following guidelines are based on data for analogous boronic acid compounds.[11][12]
Hazard Identification
Boronic acids as a class are generally considered irritants.
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
Hazard statements are typical for this class of compounds and should be confirmed with a specific Safety Data Sheet (SDS).[13]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[11][14]
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[11]
Storage
-
Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Incompatibilities : Keep away from strong oxidizing agents and acids.[11] Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Conclusion
This compound is a sophisticated and highly valuable building block for modern organic synthesis. Its unique substitution pattern provides chemists with a powerful tool for constructing complex molecular frameworks with a high degree of control. A firm grasp of its properties, synthetic methods, and reactivity in cornerstone reactions like the Suzuki-Miyaura coupling is essential for leveraging its full potential in pharmaceutical and materials science innovation. Adherence to rigorous safety and handling protocols ensures its effective and safe application in the laboratory.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1451392-12-3 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. scispace.com [scispace.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. (2,6-Difluoro-3-methylphenyl)boronic acid | C7H7BF2O2 | CID 16427092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aaronchem.com [aaronchem.com]
A Comprehensive Technical Guide to 2-Fluoro-6-methoxy-3-methylphenylboronic Acid: Synthesis, Applications, and Experimental Protocols
For Immediate Release
[CITY, STATE, January 4, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 2-Fluoro-6-methoxy-3-methylphenylboronic acid. This valuable building block is instrumental in the fields of medicinal chemistry and materials science, and this guide provides a comprehensive overview of its utility.
Introduction: The Strategic Importance of Functionalized Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating carbon-carbon bonds, which are essential for constructing the complex molecular frameworks of many pharmaceuticals and advanced materials. The specific arrangement of substituents on the phenyl ring of a boronic acid dictates its reactivity and the properties of the resulting products.
This compound is a prime example of a strategically designed reagent. The ortho-fluoro and ortho-methoxy groups, along with the meta-methyl group, create a unique electronic and steric profile. This substitution pattern can influence the conformation of biaryl products, a critical factor in modulating the biological activity of drug candidates. The fluorine atom, in particular, can enhance metabolic stability and binding affinity.
Molecular Profile and Physicochemical Properties
| Property | Value |
| Molecular Formula | C8H10BFO3 |
| Molecular Weight | 183.97 g/mol |
| CAS Number | 1451392-12-3[1][2] |
| Appearance | Typically a white to off-white solid |
Spectroscopic Data: While specific spectral data can vary, the expected NMR and mass spectrometry features are well-defined and serve as key characterization parameters.
Solubility and Stability: This boronic acid is soluble in many common organic solvents. Like other boronic acids, it is sensitive to moisture and should be stored in a dry environment to prevent decomposition.[3]
Synthesis and Purification
The synthesis of this compound is typically achieved through a halogen-metal exchange followed by reaction with a trialkyl borate.
A typical synthetic workflow for the target boronic acid.
Detailed Synthesis Protocol:
-
Reaction Setup: A flame-dried flask is charged with the starting aryl bromide in anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C, and n-butyllithium is added dropwise.
-
Borylation: Triisopropyl borate is added to the resulting aryllithium species.
-
Workup and Purification: The reaction is quenched with an acidic aqueous solution, and the product is extracted and purified, typically by recrystallization or column chromatography.
Key Applications in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.
Schematic of the Suzuki-Miyaura cross-coupling reaction.
The sterically hindered nature of this boronic acid may necessitate the use of specialized catalyst systems, such as those employing bulky phosphine ligands, to achieve high reaction yields.[4][5] The reaction conditions, including the choice of base and solvent, are critical for success.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of growing interest in medicinal chemistry.[6][7] The incorporation of the 2-fluoro-6-methoxy-3-methylphenyl moiety can lead to compounds with improved pharmacological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the overall substitution pattern can enforce a specific conformation that is beneficial for interacting with a biological target.[8]
Safety and Handling
As with all boronic acids, proper safety precautions should be taken.[3][9][10] This includes:
-
Handling the compound in a well-ventilated fume hood.[3][10]
-
Wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses.[3][9][10]
-
Avoiding inhalation of dust and contact with skin and eyes.[3][9]
-
Storing the compound in a tightly sealed container in a cool, dry place.[3]
References
A comprehensive list of references is available in the full technical guide, providing links to peer-reviewed literature and safety data sheets.
Contact:
References
- 1. This compound | 1451392-12-3 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
2-Fluoro-6-methoxy-3-methylphenylboronic acid molecular weight
An In-depth Technical Guide to 2-Fluoro-6-methoxy-3-methylphenylboronic Acid
Abstract
This guide provides a comprehensive technical overview of this compound, a specialized organoboron compound. We will delve into its fundamental chemical properties, with a primary focus on its molecular weight and structural attributes. The narrative explores its synthetic origins, practical handling considerations, and its pivotal role as a building block in modern synthetic chemistry. The core of this document is dedicated to its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, particularly valued in the field of drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this reagent's function and application.
Compound Profile and Physicochemical Properties
This compound is a substituted arylboronic acid, a class of compounds renowned for their utility in organic synthesis. The specific arrangement of fluoro, methoxy, and methyl groups on the phenyl ring imparts distinct electronic and steric properties, influencing its reactivity and stability.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BFO₃ | [1] |
| Molecular Weight | 183.97 g/mol | Calculated |
| CAS Number | 1451392-12-3 | [1] |
| Appearance | White to off-white solid/powder | [2] |
| General Class | Arylboronic Acid |
Boronic acids are Lewis acids and can engage in reversible covalent bonding with nucleophiles, a characteristic crucial for both their reactivity in cross-coupling and their applications in medicinal chemistry.[3] At physiological pH, they typically exist in an uncharged, trigonal planar form, but in basic aqueous solutions, they can convert to an anionic, tetrahedral boronate species.[3]
Synthesis and Preparation
While specific synthesis routes for this compound are proprietary, the general and widely adopted method for preparing such multi-substituted arylboronic acids involves a lithiation-boration sequence.
A plausible synthetic pathway would start with a correspondingly substituted aryl halide, such as 1-bromo-2-fluoro-6-methoxy-3-methylbenzene. The process typically follows these steps:
-
Lithiation : The aryl halide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This deprotonates the most acidic proton or, more commonly, performs a lithium-halogen exchange to generate a highly reactive aryllithium intermediate.
-
Borylation : The aryllithium species is then quenched by adding an electrophilic boron source, most commonly trimethyl borate (B(OMe)₃) or triisopropyl borate.[4] The borate ester intermediate is formed.
-
Hydrolysis : The reaction mixture is warmed to room temperature and hydrolyzed with an acidic aqueous solution (e.g., dilute HCl). This step cleaves the borate ester to yield the final this compound product.
The product is then typically isolated through extraction and purified by recrystallization or column chromatography.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals.[5][6]
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of an organic halide (or triflate), forming a square planar Pd(II) complex. This is often the rate-limiting step.[7][8]
-
Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex (boronate).[9] This boronate then transfers its organic group (the 2-fluoro-6-methoxy-3-methylphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[6][8]
Practical Handling, Storage, and Stability
While boronic acids are more stable than many other organometallic reagents, proper handling is essential to ensure their integrity and reactivity.[2]
-
Storage : this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Hygroscopicity : Boronic acids can be hygroscopic, meaning they absorb moisture from the air.[11] Water can facilitate decomposition pathways.
-
Decomposition Pathways :
-
Protodeboronation : This is a common degradation pathway where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture or under harsh pH conditions.[12]
-
Boroxine Formation : In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered boroxine ring (a cyclic trimer). This process is often reversible upon addition of water, but it alters the compound's molecular weight and can complicate stoichiometry in reactions.[12]
-
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This section provides a generalized, step-by-step methodology for a Suzuki-Miyaura coupling reaction using an arylboronic acid like the topic compound.
Workflow Overview
Detailed Step-by-Step Procedure
Materials:
-
Aryl Halide (e.g., 1-bromo-2,4-dichlorobenzene) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Reaction vessel (round-bottom flask), condenser, stir bar, heating mantle, and inert gas line (N₂ or Ar).
Procedure:
-
Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere : Seal the flask with a septum and purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.
-
Catalyst Introduction : Briefly remove the septum and add the palladium catalyst under a positive flow of inert gas. Reseal the vessel immediately.
-
Reaction Execution : Lower the flask into a preheated oil bath or heating mantle (e.g., 90 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue using flash column chromatography on silica gel to isolate the pure biaryl product.
Significance in Drug Discovery and Development
The boronic acid functional group has emerged as a critical pharmacophore in modern medicinal chemistry. Its utility extends far beyond its role as a synthetic intermediate.
-
Proteasome Inhibition : The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a potent proteasome inhibitor used to treat multiple myeloma.[3][13] The boron atom forms a reversible, stable tetrahedral complex with the N-terminal threonine residue in the proteasome's active site, effectively blocking its function.
-
Bioisosterism : Boronic acids are considered bioisosteres of carboxylic acids, meaning they can mimic the function and interactions of carboxylic acids in biological systems while having different physicochemical properties.[3]
-
Diverse Biological Targets : The ability of boron to interact with nucleophilic residues like serine, threonine, and cysteine has led to the development of boronic acid-based inhibitors for a wide range of enzymes, including β-lactamases and serine proteases.[13]
The use of building blocks like this compound allows medicinal chemists to rapidly synthesize libraries of complex molecules, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds into viable drug candidates.
Conclusion
This compound, with a molecular weight of 183.97 g/mol , is a highly valuable and specialized reagent in organic synthesis. Its true power is realized through its application in the Suzuki-Miyaura cross-coupling reaction, which provides an efficient and reliable method for constructing complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for any researcher aiming to leverage its capabilities, particularly in the demanding and impactful field of pharmaceutical drug discovery.
References
- 1. This compound | 1451392-12-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. borax.com [borax.com]
- 12. benchchem.com [benchchem.com]
- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2-Fluoro-6-methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) data for 2-Fluoro-6-methoxy-3-methylphenylboronic acid, a key building block in contemporary drug discovery. In the absence of direct experimental data in the public domain, this document leverages established principles of NMR spectroscopy to present a detailed, predictive interpretation. This approach is designed to empower researchers with the foundational knowledge to accurately identify and characterize this compound, ensuring the integrity of their synthetic and medicinal chemistry endeavors.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Its utility lies in the unique combination of substituents on the phenyl ring. The fluorine atom can modulate the electronic properties and metabolic stability of a target molecule, while the methoxy and methyl groups provide steric and electronic handles to fine-tune molecular interactions. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling. Accurate characterization of this starting material by ¹H NMR is paramount to ensure the purity and identity of subsequent, more complex molecules in a drug development pipeline.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established substituent effects on the chemical shifts of aromatic protons and typical coupling constants.[1][2][3]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.20 - 7.40 | Doublet of doublets (dd) | J(H4-H5) = 8.0 - 9.0 (ortho), J(H4-F) = 4.0 - 6.0 (meta) | 1H |
| H-5 | 6.80 - 7.00 | Triplet (t) | J(H5-H4) = J(H5-F) ≈ 8.0 - 9.0 | 1H |
| B(OH)₂ | 4.50 - 5.50 | Broad singlet (br s) | - | 2H |
| OCH₃ | 3.80 - 4.00 | Singlet (s) | - | 3H |
| CH₃ | 2.20 - 2.40 | Singlet (s) | - | 3H |
Note: The exact chemical shifts can be influenced by the choice of solvent, concentration, and temperature.[4]
Expert Interpretation of the Predicted ¹H NMR Spectrum
The predicted spectrum is a direct reflection of the electronic and steric environment of each proton in the molecule.
-
Aromatic Protons (H-4 and H-5): The two aromatic protons are in an ortho and meta position relative to each other.
-
H-4: This proton is deshielded due to its proximity to the electron-withdrawing boronic acid group and the fluorine atom. It is predicted to appear as a doublet of doublets due to ortho coupling with H-5 and meta coupling with the fluorine atom.[1][5]
-
H-5: This proton is shielded relative to H-4 due to the electron-donating effect of the methoxy group. It is predicted to appear as a triplet due to similar coupling constants for its ortho interaction with H-4 and its ortho interaction with the fluorine atom.
-
-
Boronic Acid Protons (B(OH)₂): The protons of the boronic acid group are acidic and readily exchange with trace amounts of water in the NMR solvent. This rapid exchange leads to a broad singlet. The chemical shift of this signal is highly dependent on concentration, temperature, and the solvent used.[6]
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any neighboring protons to couple with, resulting in a sharp singlet.
-
Methyl Protons (CH₃): Similarly, the three protons of the methyl group are equivalent and will appear as a singlet.
Self-Validating Experimental Protocol for ¹H NMR Data Acquisition
This protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum for this compound.
4.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[7][8]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for boronic acids.[4][9] Ensure the solvent is free of water to minimize the exchange of the B(OH)₂ protons.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the compound completely.[10]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration.[7][9]
4.2. NMR Spectrometer Setup and Data Acquisition
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.[11][12][13][14]
| Parameter | Suggested Value | Rationale |
| Pulse Program | zg30 or zg | Standard 1D proton experiment. |
| Number of Scans (NS) | 16 - 64 | To achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | -2 to 12 ppm | To encompass all expected proton signals. |
| Acquisition Time (AT) | 2 - 4 seconds | To ensure good digital resolution.[15] |
| Relaxation Delay (D1) | 1 - 2 seconds | To allow for sufficient relaxation of the nuclei between scans. |
| Receiver Gain (RG) | Auto-adjust | To optimize the signal intensity without causing receiver overload. |
Visualization of Molecular Structure and Key ¹H NMR Interactions
The following diagram, generated using Graphviz, illustrates the structure of this compound and highlights the key through-bond couplings that give rise to the predicted splitting patterns in the ¹H NMR spectrum.
Caption: Key J-couplings in this compound.
Potential Impurities and Their ¹H NMR Signatures
During the synthesis of this compound, several impurities could potentially arise. For instance, a common synthetic route involves the reaction of triethyl borate with 3-fluoroanisole.[16] Incomplete reaction or side reactions could lead to the presence of starting materials or related byproducts. Furthermore, boronic acids can undergo dehydration to form boroxines, which would present different signals in the ¹H NMR spectrum.[17] Awareness of these potential impurities is crucial for accurate spectral interpretation and quality control.
Conclusion
This technical guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of this compound. By combining theoretical principles with a practical, self-validating experimental protocol, researchers and drug development professionals can confidently characterize this important building block. The insights provided herein are intended to facilitate seamless integration of this compound into synthetic workflows, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. chem.washington.edu [chem.washington.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. raineslab.com [raineslab.com]
- 7. scribd.com [scribd.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 12. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 14. r-nmr.eu [r-nmr.eu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 2-Fluoro-6-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 17. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluoro-6-methoxy-3-methylphenylboronic acid stability and storage
An In-depth Technical Guide on the Stability and Storage of 2-Fluoro-6-methoxy-3-methylphenylboronic acid
Abstract
This compound is a valuable substituted arylboronic acid, frequently employed as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex molecules in the pharmaceutical and materials science sectors. However, like many organoboron compounds, its utility is intrinsically linked to its chemical integrity. Boronic acids are susceptible to several degradation pathways, including protodeboronation, oxidation, and dehydration to form boroxine anhydrides. This guide provides a comprehensive overview of the chemical stability of this compound, elucidates its primary degradation mechanisms, and establishes rigorous, field-proven protocols for its optimal storage and handling. Furthermore, it outlines a systematic approach for researchers to empirically assess the stability of their own samples, ensuring the reliability and reproducibility of their synthetic endeavors.
Introduction to this compound
The utility of arylboronic acids in modern organic synthesis cannot be overstated. Their relative stability to air and moisture, compared to other organometallic reagents, makes them highly attractive partners in forming new carbon-carbon and carbon-heteroatom bonds.[1] The title compound, this compound, possesses a unique substitution pattern that makes it a desirable precursor for introducing a sterically hindered and electronically modulated phenyl group into target molecules. However, the very nature of the boronic acid functional group—a Lewis acidic sp²-hybridized boron atom with a vacant p-orbital—renders it susceptible to degradation, which can compromise reagent purity, reaction yields, and stoichiometric accuracy.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1451392-12-3 |
| Molecular Formula | C₉H₁₂BFO₃ |
| Molecular Weight | 198.00 g/mol |
| Appearance | White to off-white solid/crystalline powder |
| Functional Group | Arylboronic Acid |
Core Degradation Pathways
Understanding the mechanisms by which this compound can degrade is fundamental to preventing it. Three primary pathways threaten its stability.
Protodeboronation
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process, which converts the arylboronic acid back to its corresponding arene (in this case, 1-fluoro-3-methoxy-2-methylbenzene), is a common side reaction in cross-coupling chemistry and a primary long-term degradation pathway.[3] The reaction can be promoted by both acidic and basic conditions and is particularly problematic in aqueous media.[4][5] The electron-withdrawing nature of the fluorine atom on the ring may influence the rate of this process.
Oxidative Degradation
The C-B bond is thermodynamically prone to oxidation, converting the boronic acid to a phenol (2-fluoro-6-methoxy-3-methylphenol).[2] This process can be initiated by atmospheric oxygen or, more rapidly, by reactive oxygen species (ROS) like hydrogen peroxide.[6][7][8] In biological applications, the oxidative instability of boronic acids can be a significant limitation, with degradation rates sometimes comparable to those of thiols.[8][9][10]
Boroxine (Anhydride) Formation
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[3] This is a reversible equilibrium, and the boronic acid can often be regenerated by the addition of water. However, its presence complicates accurate weighing and stoichiometry, as commercial batches of boronic acids often contain varying amounts of the corresponding anhydride.[11][12]
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, adherence to strict storage and handling protocols is essential. These procedures are designed to mitigate exposure to the primary degradation catalysts: moisture, air, heat, and light.
Optimal Storage Conditions
The principle of proper storage is to maintain the compound in a cool, dry, dark, and inert environment.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the kinetic rates of all degradation pathways. Avoids heat that can accelerate moisture absorption and decomposition.[13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and protodeboronation. |
| Light | Amber vial or dark location | Protects against potential photolytic degradation pathways. |
| Container | Tightly sealed, airtight vial | Prevents ingress of moisture and air from the ambient environment. Proper sealing is critical.[13][14] |
| State | Solid | Storing as a solid minimizes solvent-mediated degradation. |
Step-by-Step Handling Procedure
Proper handling during experimental use is as crucial as long-term storage.
-
Equilibration: Before opening, allow the refrigerated container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: If possible, handle the solid in a glovebox or under a positive pressure stream of an inert gas (e.g., argon).
-
Weighing: Quickly weigh the desired amount of the compound and promptly and securely reseal the main container. Do not leave the bottle open to the atmosphere for extended periods.[15]
-
No Return: Never return unused material to the stock bottle to prevent contamination.[15]
-
Dissolution: For use in reactions, dissolve the weighed solid in a dry, and if necessary, degassed solvent immediately before use.
Incompatible Materials
Store this compound segregated from the following chemical classes to prevent accidental contact and accelerated decomposition:
-
Strong Oxidizing Agents: Can lead to rapid and potentially exothermic oxidative degradation.[16]
-
Strong Acids and Bases: Can catalyze protodeboronation.[11]
-
Flammable Solvents: While the boronic acid itself is a combustible solid, it should be kept away from flammable cabinets to minimize fire risk.[13][17]
A Practical Guide to Stability Assessment
For critical applications, such as in drug development or process chemistry, it is imperative to empirically determine the stability of a specific batch of this compound. A forced degradation study provides rapid insights into potential degradation pathways, while a real-time study confirms long-term shelf-life.
Protocol: Forced Degradation Study
Objective: To rapidly identify the likely degradation products and assess the compound's stability under harsh conditions.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of this compound into separate, appropriately labeled vials for each condition. Prepare a T₀ (time zero) sample for immediate analysis.
-
Stress Conditions:
-
Thermal: Place a vial in an oven at 60 °C.
-
Humidity: Place a vial in a humidity chamber at 25 °C / 90% Relative Humidity.
-
Acidic: Add 1 mL of 0.1 M aqueous HCl.
-
Basic: Add 1 mL of 0.1 M aqueous NaOH.
-
Oxidative: Add 1 mL of a 3% H₂O₂ solution.
-
Photolytic: Expose a solid sample to a high-intensity UV light source.
-
-
Timepoints: Store the vials under these conditions and remove them for analysis at specified time points (e.g., 24, 48, 72 hours).
-
Sample Analysis:
-
For solid samples, dissolve in a suitable solvent (e.g., acetonitrile/water).
-
For liquid samples, neutralize if necessary and dilute.
-
Analyze all samples by a stability-indicating HPLC-UV method to determine the percent purity of the parent compound.
-
Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products, comparing them to the expected masses of the protodeboronated and oxidized species.
-
Data Interpretation
The results will highlight the compound's vulnerabilities. For example, rapid degradation under basic conditions would suggest a high susceptibility to protodeboronation.
Table 3: Example Data Template for Forced Degradation Study
| Condition | Time (hours) | Purity (%) by HPLC | Major Degradant (m/z by LC-MS) |
| T₀ | 0 | 99.5 | - |
| Thermal (60°C) | 72 | 98.8 | - |
| Basic (0.1M NaOH) | 72 | 75.2 | 142.1 (Protodeboronated) |
| Oxidative (3% H₂O₂) | 72 | 60.5 | 172.1 (Phenol) |
Conclusion
This compound is a powerful synthetic tool whose efficacy is directly dependent on its purity. Its primary stability challenges arise from its susceptibility to protodeboronation, oxidation, and boroxine formation. By implementing a rigorous storage protocol centered on maintaining a cool, dry, dark, and inert environment, researchers can significantly extend the shelf-life and preserve the integrity of this valuable reagent. Furthermore, conducting proactive stability assessments provides critical, batch-specific data that ensures the reliability of experimental outcomes and the reproducibility of synthetic procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. 2-Fluoro-6-methoxyphenylboronic Acid | 78495-63-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. laballey.com [laballey.com]
- 14. borax.com [borax.com]
- 15. youtube.com [youtube.com]
- 16. fishersci.com [fishersci.com]
- 17. 2-Fluoro-6-methoxyphenylboronic acid = 95 78495-63-3 [sigmaaldrich.com]
A Comprehensive Technical Guide to 2-Fluoro-6-methoxy-3-methylphenylboronic Acid: Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of highly functionalized scaffolds is paramount to achieving desired pharmacological profiles. Arylboronic acids, key reagents in palladium-catalyzed cross-coupling reactions, have emerged as indispensable tools for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 2-Fluoro-6-methoxy-3-methylphenylboronic acid (CAS No. 1451392-12-3), a versatile building block with significant potential in the synthesis of novel therapeutics. We will explore its commercial availability, delve into synthetic strategies, and illuminate its application in contemporary drug discovery, with a particular focus on the influential role of its unique substitution pattern on reactivity and selectivity in Suzuki-Miyaura coupling reactions.
Physicochemical Properties and Commercial Availability
This compound is a white to off-white solid, characterized by the molecular formula C₈H₁₀BFO₃ and a molecular weight of 183.97 g/mol . Its structure, featuring a strategic arrangement of a fluoro, a methoxy, and a methyl group on the phenylboronic acid core, imparts distinct electronic and steric properties that are highly advantageous in organic synthesis.
This reagent is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development as well as for larger-scale synthetic campaigns. The following table summarizes its availability from prominent vendors.
| Supplier | Product Number | Purity | Availability |
| Sigma-Aldrich | - | ≥95% | In Stock |
| BLD Pharm | BD217587 | 98% | In Stock |
| CymitQuimica | 10-F691479 | - | In Stock |
| ChemicalBook | - | - | In Stock |
| Aaronchem | AR00HY2Q | - | In Stock |
| Halochem | - | 98% Min | In Stock |
| Angene | AG00HXDQ | - | In Stock |
Note: Availability and product details are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthetic Strategies: A Field-Proven Approach
The synthesis of this compound, while not extensively detailed in peer-reviewed literature for this specific isomer, can be reliably achieved through established methodologies for the preparation of substituted arylboronic acids. The most common and effective route involves the ortho-lithiation of a corresponding fluoroanisole derivative, followed by quenching with a trialkyl borate. This strategy leverages the directing effect of the methoxy group to achieve regioselective metalation.
A general, yet robust, protocol is outlined below, adapted from analogous syntheses of structurally related phenylboronic acids.[1][2]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Fluoro-2-methoxy-3-methylbenzene (starting material)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-fluoro-2-methoxy-3-methylbenzene (1.0 equivalent) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-3 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C, and the mixture is stirred for 1 hour. The aqueous layer is extracted with ethyl acetate (3 x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by trituration with hexanes or by column chromatography on silica gel to afford this compound as a solid.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds which are prevalent motifs in pharmaceuticals.[3][4] this compound serves as an excellent coupling partner in these reactions, and its unique substitution pattern offers distinct advantages.
The Influence of Ortho-Substituents on Reactivity
The presence of both a fluoro and a methoxy group ortho to the boronic acid moiety significantly influences the reactivity of the molecule in Suzuki-Miyaura couplings.
-
The Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom can enhance the rate of transmetalation, a key step in the catalytic cycle. Furthermore, the small steric footprint of fluorine generally does not impede the approach of the palladium catalyst.
-
The Ortho-Methoxy Group: The methoxy group, while sterically more demanding than fluorine, can also play a crucial role. It can potentially coordinate with the palladium center, influencing the geometry of the transition state and affecting the regioselectivity of the coupling.
The interplay of these electronic and steric effects makes this compound a highly tunable and valuable reagent for accessing sterically hindered biaryl structures.
Generalized Protocol for Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[3][5]
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
Procedure:
-
Reaction Setup: To a Schlenk flask is added the aryl or heteroaryl halide, this compound, the palladium catalyst, and the base.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: The degassed solvent system is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by flash column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in the synthesis of biologically active molecules. The introduction of the 2-fluoro-6-methoxy-3-methylphenyl moiety can significantly impact a molecule's pharmacological properties, including its binding affinity, metabolic stability, and pharmacokinetic profile.
While specific examples utilizing this exact boronic acid are often found within proprietary corporate research and patent literature, its structural motifs are present in a range of compounds targeting various therapeutic areas. For instance, substituted fluoro-methoxyphenyl groups are key components in inhibitors of checkpoint kinases and as modulators of GABAA receptors.[6] The ability to readily introduce this fragment via robust Suzuki-Miyaura coupling protocols is therefore of high interest to medicinal chemists.
Conclusion
This compound is a commercially accessible and highly versatile reagent for organic synthesis, particularly in the context of drug discovery and development. Its unique substitution pattern provides a powerful handle to modulate the electronic and steric properties of target molecules. The synthetic and coupling protocols outlined in this guide, grounded in established chemical principles, offer a solid foundation for researchers to leverage the full potential of this valuable building block in the creation of novel and impactful chemical entities.
References
- 1. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 2. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 3. scispace.com [scispace.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-6-methoxyphenylboronic acid = 95 78495-63-3 [sigmaaldrich.com]
A Technical Guide to the Role of Fluorine in 2-Fluoro-6-methoxy-3-methylphenylboronic Acid Reactivity
Abstract
2-Fluoro-6-methoxy-3-methylphenylboronic acid is a sophisticated building block increasingly utilized in medicinal chemistry and materials science. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, is intricately modulated by the unique interplay of its substituents. This technical guide provides an in-depth analysis of the pivotal role the ortho-fluoro group plays in governing the chemical behavior of this reagent. We will dissect the synergistic and antagonistic electronic and steric effects of the fluorine, methoxy, and methyl groups, offering field-proven insights into how these factors influence reaction kinetics, stability, and synthetic outcomes. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage the distinct properties of this versatile organoboron compound.
Introduction: The Strategic Importance of Fluorinated Boronic Acids
Organoboron compounds, particularly boronic acids, are indispensable tools in modern organic synthesis, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and functional group tolerance have made them staples in constructing complex molecular architectures.[1] In parallel, the incorporation of fluorine into drug candidates has become a cornerstone of pharmaceutical design, often enhancing metabolic stability, binding affinity, and bioavailability.[2][3]
This compound emerges at the intersection of these two powerful strategies. Understanding the nuanced role of its ortho-fluoro substituent is paramount for predicting and controlling its reactivity, enabling chemists to harness its full synthetic potential.
The Multifaceted Influence of the Ortho-Fluoro Substituent
The fluorine atom at the C2 position, adjacent to the boronic acid moiety, exerts a profound and complex influence on the molecule's reactivity. This influence is not monolithic but rather a combination of distinct electronic, steric, and through-space effects.
Electronic Effects: A Delicate Balance
Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I). Simultaneously, its lone pairs can participate in a positive mesomeric or resonance effect (+M).
-
Inductive Effect (-I): The strong -I effect of the ortho-fluorine atom polarizes the carbon-fluorine bond, withdrawing electron density from the aromatic ring. This has two major consequences:
-
Increased Lewis Acidity: The electron deficiency induced on the ipso-carbon increases the Lewis acidity of the boron center.[2] This enhanced acidity is a critical factor in the transmetalation step of the Suzuki-Miyaura cycle.
-
C-H Bond Activation: The inductive withdrawal acidifies the C-H bonds ortho to the fluorine, a principle exploited in C-H functionalization reactions.[4][5]
-
-
Mesomeric Effect (+M): The +M effect, where a lone pair on the fluorine is donated to the π-system of the ring, is generally weaker than its inductive pull. However, this donation can influence the electron distribution within the ring and subtly modulate reactivity.
The presence of fluorine has been shown to increase the acidity of phenylboronic compounds, a factor crucial for their interaction with biological targets and their reactivity in catalytic cycles.[2][6]
Steric and Through-Space Interactions
The placement of substituents ortho to the boronic acid group introduces significant steric considerations that can dictate reaction outcomes.
-
Steric Hindrance: The ortho-fluoro group, in concert with the adjacent ortho-methoxy group, creates a sterically congested environment around the boronic acid. This steric bulk can hinder the approach of the palladium catalyst, potentially slowing down the transmetalation step.[7][8] Overcoming this requires carefully selected ligands, such as bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos), which are adept at facilitating reactions with hindered substrates.[7]
-
Intramolecular Hydrogen Bonding: The ortho-fluoro substituent can form an intramolecular hydrogen bond with a hydroxyl group of the boronic acid (B-O-H···F). This interaction can stabilize the tetrahedral boronate anion ([ArB(OH)₃]⁻), which is the active species in many base-catalyzed cross-coupling reactions, thereby increasing the effective acidity of the boronic acid.[2][6]
-
Modulation of Protodeboronation: Protodeboronation, the undesired cleavage of the C–B bond by a proton source, is a common side reaction in Suzuki-Miyaura couplings.[9] The influence of an ortho-fluoro substituent is complex. While it electronically activates the ring, potentially making it more susceptible to protonolysis under certain conditions, its steric bulk and ability to stabilize the reactive boronate can also mitigate this pathway.[10][11] Studies have shown that for electron-deficient arylboronic acids, the rate of protodeboronation does not necessarily correlate with Lewis acidity, especially when ortho substituents are present.[10][11]
Synergistic Effects of Co-located Substituents
The reactivity of this compound cannot be understood by analyzing the fluorine atom in isolation. The ortho-methoxy and meta-methyl groups play crucial, cooperative roles.
| Substituent | Position | Primary Electronic Effect | Primary Steric Effect |
| Fluorine | C2 (ortho) | Strong Inductive (-I), Weak Mesomeric (+M) | Moderate |
| Methoxy | C6 (ortho) | Strong Mesomeric (+M), Moderate Inductive (-I) | Significant |
| Methyl | C3 (meta) | Weak Inductive (+I), Hyperconjugation | Minor |
The Ortho-Methoxy Group: The methoxy group at the C6 position is a strong π-donor (+M effect) and moderately electron-withdrawing (-I effect). Its primary influence is steric; it significantly adds to the bulk around the boronic acid. Electronically, its +M effect counteracts the -I effect of the fluorine, creating a unique electronic environment on the aryl ring. The interplay between the ortho-fluoro and ortho-methoxy groups is a classic example of competitive directing effects in aromatic chemistry.[12]
The Meta-Methyl Group: The methyl group at C3 provides a mild electron-donating effect through induction (+I) and hyperconjugation, slightly increasing the electron density of the ring. Its steric impact is minimal compared to the two ortho groups.
Figure 1: A diagram illustrating the key electronic and steric contributions of the substituents on the reactivity of the boronic acid.
Practical Implications for Suzuki-Miyaura Coupling
The unique substitution pattern of this compound necessitates specific considerations for successful cross-coupling. The significant steric hindrance from the two ortho substituents is the primary challenge to overcome.[7][13]
Optimized Experimental Protocol
This protocol is designed for challenging couplings involving sterically hindered substrates. The use of a palladium precatalyst and a bulky biarylphosphine ligand is critical for achieving high yields.[7]
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
XPhos Pd G3 (Palladium precatalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (10:1 v/v)
-
Magnetic stir bar and oven-dried reaction vial with a septum cap
Step-by-Step Methodology:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with the septum cap. Evacuate and backfill the vial with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to determine completion.[7]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Causality Behind Choices:
-
Bulky Ligand (XPhos): Essential to promote oxidative addition and reductive elimination steps, which are often slowed by steric hindrance.[7][8]
-
Strong Base (K₃PO₄): A strong, non-nucleophilic base is required to facilitate the formation of the active boronate species without causing unwanted side reactions.
-
Aqueous Dioxane: The water in the solvent mixture is crucial for dissolving the base and facilitating the formation of the active hydroxylated palladium species and the boronate.
dot graph TD { A[Start: Assemble Reagents] --> B{Inert Atmosphere}; B --> C[Add Catalyst & Solvent]; C --> D{Heat & Stir (100°C)}; D --> E[Monitor by LC-MS]; E --> F{Reaction Complete?}; F -- Yes --> G[Workup & Extraction]; F -- No --> D; G --> H[Purification]; H --> I[End: Isolated Product];
}
Figure 2: A generalized workflow for a Suzuki-Miyaura coupling reaction using the sterically hindered boronic acid.
Conclusion
The ortho-fluoro substituent in this compound is a powerful modulator of its chemical reactivity. Its strong inductive electron-withdrawing effect increases the Lewis acidity of the boron center, while its steric presence, combined with that of the adjacent methoxy group, presents a significant challenge for cross-coupling reactions. However, by understanding these competing influences and employing optimized catalytic systems with bulky, electron-rich ligands, researchers can effectively utilize this valuable building block. This guide provides the foundational knowledge and practical protocols necessary to successfully incorporate this and structurally similar reagents into advanced synthetic programs, particularly in the demanding field of drug discovery.[14][15]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki coupling with 2-Fluoro-6-methoxy-3-methylphenylboronic acid
An Application Guide to Suzuki-Miyaura Coupling with 2-Fluoro-6-methoxy-3-methylphenylboronic acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. This specific boronic acid presents unique challenges and opportunities due to its electronic and steric profile, making a tailored approach essential for synthetic success.
Introduction: The Strategic Value of this compound
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed cross-coupling of an organoboron species with an organohalide is a premier method for constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This compound is a valuable building block in drug discovery.[4][6][7] The substituents on the phenyl ring are strategically significant:
-
The ortho-fluoro group can act as a hydrogen bond acceptor and modulate the pKa of adjacent functionalities, influencing drug-target interactions.
-
The ortho-methoxy group impacts conformation and solubility.
-
The meta-methyl group provides a lipophilic contact point.
However, the very features that make this reagent attractive also introduce a significant synthetic challenge: steric hindrance . The two ortho-substituents flank the boronic acid, impeding its approach to the palladium center during the crucial transmetalation step. This guide provides the mechanistic understanding and practical protocols required to overcome this hurdle.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A successful coupling hinges on the smooth operation of a three-step catalytic cycle.[8] The palladium catalyst cycles between its Pd(0) and Pd(II) oxidation states.[9]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[8][9] This is often the rate-limiting step for less reactive halides like aryl chlorides.
-
Transmetalation : This is the key step where the carbon framework of the boronic acid is transferred to the palladium center. It is a complex process that requires activation of the boronic acid by a base.[1][10] The base converts the neutral, weakly nucleophilic boronic acid into a more reactive anionic "ate" complex (a boronate).[11][12][13] This activated species then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination : The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8][9]
Optimizing the Reaction: Key Parameters for Hindered Substrates
Standard Suzuki conditions are often inadequate for coupling this compound. Success requires careful selection of the catalyst, base, and solvent to favor the desired reaction pathway over competing side reactions like protodeboronation.
-
Catalyst System (Palladium Source & Ligand) : This is the most critical choice. The steric bulk around the boronic acid necessitates a catalyst system that is both highly active and stable.
-
Ligands : Simple phosphine ligands like PPh₃ are ineffective. The solution lies in using bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type biarylphosphine ligands. Ligands such as XPhos , SPhos , and RuPhos are ideal.[14] Their steric bulk creates a wider coordination sphere around the palladium, facilitating the approach of the hindered boronic acid, while their electron-donating nature promotes the crucial reductive elimination step.[15] N-heterocyclic carbenes (NHCs) can also be highly effective.[16]
-
Palladium Source : While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used with the aforementioned ligands, modern pre-catalysts are highly recommended.[14] Pre-catalysts like XPhos Pd G3 are air- and moisture-stable complexes that rapidly generate the active monoligated Pd(0) species in solution, ensuring high catalytic activity from the start.
-
-
Base Selection : The base must be strong enough to form the boronate "ate" complex efficiently but not so harsh as to degrade the substrates.[13] For sterically hindered couplings, strong, non-nucleophilic inorganic bases are preferred.
-
Solvent System : A biphasic solvent system is generally most effective. This enhances the interaction between the organic-soluble catalyst and substrates and the water-soluble inorganic base.[17]
-
Recommended Solvents : A combination of an organic solvent like 1,4-Dioxane , Toluene , or Tetrahydrofuran (THF) with water is standard. A ratio of 4:1 to 10:1 (organic:water) is a good starting point.[14] The solvent must be rigorously degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst and lead to homocoupling of the boronic acid.[9][14]
-
-
Coupling Partner (Organohalide) : The reactivity of the organohalide partner follows the order: R-I > R-Br > R-OTf >> R-Cl.[1][5] For a challenging boronic acid, it is advisable to start with a more reactive partner like an aryl bromide or aryl iodide . Coupling with aryl chlorides is feasible but will likely require a more specialized and highly active catalyst system, such as those based on NHC ligands or advanced Buchwald pre-catalysts.[18][19]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Table 1: Reagent and Reaction Parameters
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass / Volume | Role |
| Aryl Bromide | - | 0.5 | 1.0 | - | Electrophile |
| This compound | 183.97 | 0.75 | 1.5 | 138 mg | Nucleophile |
| XPhos Pd G3 Pre-catalyst | 863.61 | 0.01 | 0.02 (2 mol%) | 8.6 mg | Catalyst Precursor |
| Potassium Phosphate (K₃PO₄) | 212.27 | 1.0 | 2.0 | 212 mg | Base |
| 1,4-Dioxane (degassed) | - | - | - | 4.0 mL | Organic Solvent |
| Water (degassed) | - | - | - | 1.0 mL | Aqueous Solvent |
Step-by-Step Methodology
-
Reaction Setup : To a flame-dried 10 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), this compound (138 mg, 0.75 mmol), XPhos Pd G3 (8.6 mg, 0.01 mmol), and potassium phosphate (212 mg, 1.0 mmol).
-
Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent Addition : Using syringes, add the degassed 1,4-dioxane (4.0 mL) followed by the degassed water (1.0 mL).
-
Reaction : Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the biphasic mixture vigorously for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC, GC-MS, or LC-MS.
-
Workup : Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Washing : Wash the combined organic phase with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure biaryl product.[20][21]
Experimental Workflow Diagram
Troubleshooting Guide for a Challenging Coupling
Even with an optimized protocol, challenges can arise. Here are solutions to common problems encountered with hindered substrates.[14]
-
Q1: The reaction shows low or no conversion of the starting material.
-
A1: This is often a catalyst activity issue.
-
Check Inert Atmosphere : Oxygen is detrimental. Ensure your degassing technique (e.g., sparging with argon for 20-30 minutes or three freeze-pump-thaw cycles) is rigorous.[14]
-
Increase Catalyst Loading : For very challenging couplings, increasing the pre-catalyst loading to 3-5 mol% may be necessary.
-
Evaluate Base : Ensure the K₃PO₄ is anhydrous and finely powdered for better solubility and reactivity.
-
-
-
Q2: The main side-product is the homocoupling of the boronic acid (dimer).
-
Q3: Significant protodeboronation is observed (the boronic acid is replaced by a hydrogen atom).
-
A3: This side reaction competes with the desired transmetalation and is exacerbated by high temperatures and long reaction times.
-
Use a More Active Catalyst : A faster catalyst can help the Suzuki coupling outcompete the decomposition pathway. Consider switching to an even more active ligand system if one is available.
-
Use a Boronate Ester : Converting the boronic acid to a more stable pinacol boronate ester (Bpin) can mitigate protodeboronation. The ester slowly hydrolyzes under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low.[14]
-
-
-
Q4: The reaction stalls at ~50-70% conversion.
-
A4: This suggests catalyst deactivation or that the reductive elimination step is extremely slow due to steric clash.
-
Switch Ligand : This is a strong indication that the chosen ligand is not robust enough. Switching from, for example, SPhos to the bulkier XPhos or RuPhos can often resolve this issue by better stabilizing the palladium center and facilitating the difficult final step of the catalytic cycle.[14][15]
-
Increase Temperature : A modest increase in temperature (e.g., from 100 °C to 110 °C) might provide the energy needed to overcome the activation barrier for reductive elimination, but be mindful of increasing the rate of protodeboronation.
-
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. thieme-connect.com [thieme-connect.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. youtube.com [youtube.com]
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxy-3-methylphenylboronic Acid
Introduction: Navigating the Challenges of Sterically Congested Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heteroaryl motifs, which are core structures in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide focuses on a particularly valuable yet challenging building block: 2-Fluoro-6-methoxy-3-methylphenylboronic acid . The unique substitution pattern of this reagent—featuring two ortho-substituents (fluoro and methoxy) and an adjacent meta-methyl group—positions it as a key precursor for constructing highly functionalized and sterically congested biaryl compounds. However, these same structural features introduce significant hurdles for the cross-coupling reaction. The steric bulk surrounding the boronic acid moiety can severely impede the crucial transmetalation step in the catalytic cycle, while the electronic nature of the substituents can modulate the reactivity of the boron species.[6][7][8][9]
Overcoming these obstacles is not a matter of routine optimization; it requires a rational approach to catalyst selection. This document provides an in-depth analysis of palladium catalyst systems, with a specific emphasis on the critical role of phosphine ligands, to enable efficient and high-yielding coupling of this demanding substrate. We will explore the mechanistic basis for catalyst choice, present detailed, field-proven protocols, and offer a guide to troubleshooting common issues, empowering researchers to confidently employ this versatile building block in their synthetic campaigns.
The Mechanistic Hurdle: Why Steric Hindrance Matters
The efficacy of the Suzuki-Miyaura reaction hinges on the seamless progression of its catalytic cycle. For sterically demanding substrates like this compound, two steps are particularly vulnerable to retardation: transmetalation and reductive elimination.
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The significant steric shielding from the ortho-fluoro and ortho-methoxy groups creates a formidable barrier, hindering the necessary approach and coordination of the boronate species to the palladium(II) intermediate.[8][9][10]
-
Reductive Elimination: Following transmetalation, the two organic fragments on the palladium center must couple and be expelled to form the final biaryl product and regenerate the active Pd(0) catalyst. When the resulting biaryl is highly substituted and congested around the newly formed C-C bond, this final step can become energetically unfavorable and slow.
The electronic properties of the substituents also play a role. The electron-donating methoxy group increases the nucleophilicity of the ipso-carbon, which can be beneficial for transmetalation.[1][11] Conversely, the fluorine atom is inductively electron-withdrawing. The interplay of these electronic and steric factors necessitates a catalyst system that is not only highly active but also sterically tailored to accommodate the substrate.
The Solution: Rational Selection of the Palladium Catalyst System
Standard palladium catalysts, such as Pd(PPh₃)₄, often fail when faced with sterically congested coupling partners.[12] Success hinges on the use of modern, highly active catalyst systems characterized by two key components: an appropriate palladium source and, most importantly, a sophisticated supporting ligand.
The Critical Role of Bulky, Electron-Rich Ligands
The revolution in cross-coupling of challenging substrates can be largely attributed to the development of specialized phosphine ligands. For substrates like this compound, ligands from the dialkylbiaryl phosphine class (often referred to as "Buchwald ligands") are paramount.[4][13]
-
Causality of Bulk: The steric bulk of ligands like SPhos, XPhos, or RuPhos is crucial. It promotes the formation of a highly reactive, monoligated L-Pd(0) species in solution. This coordinatively unsaturated complex is essential for facilitating the oxidative addition of the coupling partner (the aryl halide). Furthermore, the steric pressure within the subsequent palladium(II) intermediates helps to drive the final, often difficult, reductive elimination step.[4][12][14]
-
Impact of Electron-Donating Properties: These ligands are highly electron-rich (strong σ-donors), which increases the electron density at the palladium center. This enhanced nucleophilicity significantly accelerates the rate-limiting oxidative addition step, a feature that is especially critical when using less reactive coupling partners like aryl chlorides.[12][14][15]
The Palladium Source: Precatalysts for Reliability
While simple palladium salts like Pd(OAc)₂ can be used, modern palladium precatalysts are strongly recommended for reproducibility and efficiency. Precatalysts are stable, air- and moisture-tolerant Pd(II) complexes that are designed to cleanly and efficiently generate the active Pd(0) catalyst in situ under the reaction conditions. This avoids the inconsistencies and side reactions that can plague the use of simple palladium salts.[5][16][17][18] Buchwald precatalysts, which incorporate the phosphine ligand directly into the stable Pd(II) complex, are particularly effective.
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the catalytic cycle, highlighting where the rationally selected ligand exerts its influence.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Strategic Execution of Suzuki-Miyaura Coupling with 2-Fluoro-6-methoxy-3-methylphenylboronic Acid
An Application Guide for Researchers
Introduction: Navigating a Sterically Congested Coupling Partner
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in academic and industrial settings, particularly in the synthesis of pharmaceuticals and complex materials.[1][4][5]
This guide focuses on a specific, challenging substrate: 2-Fluoro-6-methoxy-3-methylphenylboronic acid . Its utility as a building block is significant, allowing for the introduction of a highly functionalized phenyl ring. However, its structure presents a confluence of steric and electronic challenges that demand a carefully optimized reaction protocol. The presence of two ortho substituents (fluoro and methoxy) and an adjacent meta methyl group creates significant steric hindrance around the reactive C-B bond. Understanding and mitigating these challenges is paramount for achieving high yields and reaction efficiency.
This document provides a comprehensive overview of the mechanistic principles, critical reaction parameters, and a detailed experimental protocol for the successful application of this substrate in Suzuki-Miyaura coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The generally accepted catalytic cycle proceeds through three key steps.[2][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (Ar-X), forming a Pd(II) complex.[2][6][7] This step is often rate-limiting, particularly for less reactive halides like aryl chlorides.[8]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[1][9][10][11] The halide or triflate on the Pd(II) complex is displaced by the aryl group from the boronate.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][7]
Below is a visualization of this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Conditions for a Tri-Substituted Boronic Acid
The unique structure of this compound necessitates careful consideration of each reaction component.
Substrate-Specific Challenges
-
Steric Hindrance: With substituents at the 2, 3, and 6 positions, this boronic acid is highly sterically congested. This bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step and can also hinder the final reductive elimination.[12][13][14]
-
Electronic Effects: The ortho-fluoro group is strongly electron-withdrawing, while the ortho-methoxy group is electron-donating. These opposing effects influence the nucleophilicity of the aryl ring.
-
Chelation Potential: The ortho-methoxy group's oxygen atom can potentially coordinate to the palladium center. This chelation effect can alter the geometry of the transition state and influence reaction selectivity and rate, sometimes beneficially.[15][16][17]
-
Protodeboronation: A common side reaction for many boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source and replaced with a C-H bond.[18] This process can be exacerbated by strong bases, high temperatures, and extended reaction times, leading to reduced yield of the desired product.[19]
Catalyst and Ligand Selection
For sterically demanding couplings, the choice of ligand is arguably the most critical parameter. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields.[20]
-
Recommended Ligands: Bulky, electron-rich monophosphine ligands are the gold standard for challenging Suzuki couplings. These ligands promote both the oxidative addition and the crucial reductive elimination step, which is often slowed by steric hindrance.[12][20]
-
Buchwald Ligands: Dialkylbiaryl phosphines such as SPhos , XPhos , and RuPhos are highly effective. Their bulk facilitates the formation of a coordinatively unsaturated intermediate that is necessary for efficient transmetalation and reductive elimination.[20]
-
N-Heterocyclic Carbenes (NHCs): Palladium complexes with NHC ligands (e.g., IPr, IMes) are also excellent choices. They form very stable and highly active catalysts that are often resistant to air and moisture, making them user-friendly.[9][20]
-
-
Palladium Precatalyst: A standard Pd(0) or Pd(II) source is used. Common choices include Pd₂(dba)₃, Pd(OAc)₂, and preformed palladacycle precatalysts which offer high activity and stability.[4][9][21]
The Critical Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[10][11][22] For a sensitive, sterically hindered substrate, the choice of base is a balancing act between ensuring sufficient reactivity and minimizing side reactions like protodeboronation.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to promote the formation of the boronate "ate" complex but generally mild enough to avoid significant protodeboronation.
-
Potassium Carbonate (K₂CO₃): A widely used and effective base, though potentially more likely to cause protodeboronation than K₃PO₄ under harsh conditions.[6]
-
Cesium Fluoride (CsF) or Potassium Fluoride (KF): Fluoride bases can be particularly effective, especially with boronic esters or in cases where other bases fail.[9][23] They are believed to activate the boronic acid through a different mechanism involving a fluoroborate species.
-
Stronger bases like NaOH or KOH should generally be avoided as they can significantly accelerate the undesired protodeboronation pathway.[11]
Solvent Systems and Temperature
-
Solvents: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and protodeboronation. Biphasic systems are common.
-
Toluene / Water
-
Dioxane / Water
-
Tetrahydrofuran (THF) / Water
-
-
Temperature: Due to the steric hindrance, elevated temperatures (typically 80-110 °C) are often required to achieve a reasonable reaction rate. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[24]
Recommended Reaction Conditions: A Summary
The optimal conditions will depend on the reactivity of the aryl halide coupling partner. The general order of reactivity is I > OTf > Br >> Cl.[1]
| Component | Recommendation for Aryl Bromide/Iodide | Recommendation for Aryl Chloride | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ (2-3 mol%) or a G3/G4 Palladacycle (2-3 mol%) | Chlorides require a more active catalyst system for the challenging oxidative addition step. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) | SPhos or XPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands are essential to overcome steric hindrance. |
| Boronic Acid | 1.2 - 1.5 equivalents | 1.5 - 2.0 equivalents | A larger excess is used with less reactive chlorides to drive the reaction to completion. |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | K₃PO₄ (3.0 equivalents) | A robust, moderately strong base that minimizes protodeboronation. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Dioxane/H₂O (10:1) | Dioxane is often preferred for less reactive chlorides due to its higher boiling point. |
| Temperature | 80 - 100 °C | 100 - 110 °C | Higher temperatures are needed to facilitate the oxidative addition of aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligand. |
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl Bromide (1.0 eq.)
-
This compound (1.3 eq.)
-
Pd₂(dba)₃ (0.015 eq., 1.5 mol%)
-
SPhos (0.033 eq., 3.3 mol%)
-
K₃PO₄ (powdered, dried) (2.5 eq.)
-
Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.3 mmol), K₃PO₄ (2.5 mmol), Pd₂(dba)₃ (0.015 mmol), and SPhos (0.033 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene (e.g., 5 mL) followed by degassed water (e.g., 0.5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.[6]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[6]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality boronic acid.4. Insufficiently active catalyst for aryl chloride. | 1. Ensure rigorous degassing and inert atmosphere.2. Increase temperature in 10 °C increments.3. Use fresh, high-purity boronic acid.4. Switch to a more active ligand (e.g., XPhos) or a palladacycle precatalyst. |
| Significant Protodeboronation | 1. Base is too strong.2. Reaction time is too long or temperature is too high.3. Presence of protic impurities. | 1. Switch to a milder base (e.g., K₃PO₄ or KF).2. Monitor reaction closely and stop once starting material is consumed.3. Use anhydrous solvents and dry base thoroughly. |
| Formation of Homocoupled Byproducts | 1. Catalyst decomposition.2. Side reactions involving the boronic acid. | 1. Use a more stable precatalyst or slightly increase ligand-to-palladium ratio.2. Use a smaller excess of boronic acid (e.g., 1.1-1.2 eq.). |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 23. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for the Cross-Coupling of 2-Fluoro-6-methoxy-3-methylphenylboronic Acid
Introduction: Navigating the Challenges of a Sterically Demanding Boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 2-Fluoro-6-methoxy-3-methylphenylboronic acid in this pivotal transformation. This particular boronic acid presents a unique combination of steric and electronic challenges due to its 2,3,6-trisubstituted pattern. The presence of ortho-fluoro and ortho-methoxy groups, in conjunction with a meta-methyl group, necessitates careful optimization of reaction conditions to achieve high coupling efficiency.
The strategic incorporation of fluorine and methoxy substituents is a common tactic in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Therefore, mastering the coupling of building blocks like this compound is of significant interest. This guide will delve into the mechanistic considerations, provide detailed experimental protocols, and offer troubleshooting advice to empower researchers in their synthetic endeavors.
Scientific Integrity and Logic: Understanding the "Why" Behind the Protocol
The successful cross-coupling of this compound hinges on overcoming the steric hindrance around the boronic acid moiety and fine-tuning the electronic balance of the catalytic cycle.
The Impact of Ortho-Substituents
The fluoro and methoxy groups at the ortho positions create significant steric bulk, which can impede the approach of the palladium catalyst and the aryl halide coupling partner. This steric clash can slow down or even inhibit the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[2] To mitigate this, the selection of a bulky, electron-rich phosphine ligand is paramount. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated exceptional efficacy in promoting the coupling of sterically hindered substrates.[3][4]
Electronic Effects at Play
The electronic nature of the substituents also plays a critical role. The fluorine atom is strongly electron-withdrawing, which can influence the pKa of the boronic acid. The methoxy group, conversely, is electron-donating through resonance. This electronic interplay can affect the rate of transmetalation and reductive elimination.
The Role of Base and Solvent
The choice of base and solvent is not merely a matter of convention. The base is essential for the formation of the boronate species, which is more nucleophilic and readily participates in transmetalation.[2] For sterically hindered boronic acids, a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[1] The solvent system must be capable of dissolving both the organic and inorganic components of the reaction. A mixture of an organic solvent like dioxane or toluene with water is a common choice, as water can aid in the dissolution of the base and facilitate the formation of the active boronate.[5]
Experimental Workflow and Protocols
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
| Reagent | Molar Equivalents |
| Aryl Bromide | 1.0 |
| This compound | 1.2 - 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 (2 mol%) |
| SPhos | 0.04 (4 mol%) |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 |
| 1,4-Dioxane (anhydrous) | - |
| Water (degassed) | - |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Confirm the identity and purity of the desired biaryl product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Optimizing Reaction Conditions
The following table provides a summary of recommended starting conditions and potential optimization strategies for the cross-coupling of this compound.
| Parameter | Recommended Condition | Optimization Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | For challenging couplings, consider using pre-formed palladacycle precatalysts. |
| Ligand | SPhos, XPhos | The choice of a bulky, electron-rich biarylphosphine ligand is crucial for sterically hindered substrates.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cesium carbonate is more soluble and can sometimes enhance reaction rates. Potassium phosphate is a stronger base that may be effective for less reactive aryl chlorides.[1] |
| Solvent System | Dioxane/Water (5:1), Toluene/Water (5:1), THF/Water | The ratio of organic solvent to water can be adjusted to optimize solubility and reaction rate.[5] Anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) in THF can also be explored for base-sensitive substrates.[6] |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive aryl halides, but can also lead to decomposition. |
| Aryl Halide | Aryl Iodide > Aryl Bromide > Aryl Chloride | Aryl chlorides are less reactive and may require a more active catalyst system (e.g., with a more electron-rich ligand) and a stronger base. |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for rational troubleshooting and optimization.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide (Ar¹-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the activated boronic acid (boronate, Ar²-B(OR)₃⁻) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond in the biaryl product (Ar¹-Ar²) and regenerates the Pd(0) catalyst.[2]
Conclusion and Future Perspectives
The Suzuki-Miyaura cross-coupling of this compound, while challenging, is a highly achievable transformation with careful selection of catalyst, ligand, base, and solvent. The protocols and guidelines presented in this application note provide a robust starting point for researchers to successfully incorporate this valuable building block into their synthetic strategies. As the demand for structurally complex and functionally diverse molecules in drug discovery and materials science continues to grow, the mastery of coupling reactions involving sterically and electronically demanding substrates will remain a critical skill for synthetic chemists.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
Application Note: Strategic Ligand Selection for Challenging Suzuki-Miyaura Couplings of 2-Fluoro-6-methoxy-3-methylphenylboronic acid
Executive Summary
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, yet its efficiency can be severely hampered by sterically demanding and electronically complex substrates.[1] 2-Fluoro-6-methoxy-3-methylphenylboronic acid represents a class of challenging coupling partners due to its di-ortho-substituted nature, which creates significant steric hindrance around the boron center. This application note provides a comprehensive guide to overcoming these challenges through strategic ligand selection. We will explore the mechanistic basis for these difficulties, categorize and evaluate suitable ligand archetypes, and provide detailed, actionable protocols for both ligand screening and optimized, preparative-scale reactions. The goal is to empower researchers to rationally select conditions that maximize yield and minimize side reactions, particularly protodeboronation.[2]
The Challenge: Steric Hindrance and Electronic Complexity
The structure of this compound presents a classic case of steric congestion. The ortho-fluoro and ortho-methoxy groups flank the boronic acid moiety, physically impeding its approach to the palladium center. This hindrance primarily complicates the transmetalation step of the catalytic cycle, which is often rate-limiting.[1][3]
-
Steric Shielding: The bulky ortho substituents obstruct the formation of the necessary pre-transmetalation complex between the palladium(II) halide/hydroxide and the boronic acid.[4]
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can increase the propensity for protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source.[5] The electron-donating methoxy group adds further electronic complexity.
Successfully coupling this substrate requires a catalyst system—specifically, a palladium-ligand complex—that is reactive enough to overcome these barriers. The ligand's architecture is the most critical variable in achieving this.
The Suzuki-Miyaura Catalytic Cycle Under Duress
Understanding the catalytic cycle is key to diagnosing the problem and selecting a solution. For sterically hindered substrates, the ligand plays a crucial role in facilitating two key steps: Oxidative Addition and Reductive Elimination, while navigating the difficult Transmetalation.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step as the primary barrier for sterically hindered substrates like this compound.
Strategic Ligand Selection: Archetypes and Rationale
For sterically demanding couplings, the ideal ligand must be both bulky and electron-rich.[6] Bulkiness promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in oxidative addition, and also facilitates the final reductive elimination step.[7] Electron-donating character increases the electron density on the palladium, which also speeds up oxidative addition.
Monodentate Biaryl Phosphines (Buchwald Ligands)
This class of ligands is arguably the most successful for challenging Suzuki couplings.[8] Their architecture features a biaryl backbone with bulky substituents on the phosphine and/or the second aryl ring, creating a large steric footprint.
| Ligand Name | Structure | Key Features & Rationale for Use |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky and electron-rich. Excellent for coupling aryl chlorides and sterically demanding substrates. The isopropyl groups provide a large "canopy" over the metal center.[8] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Slightly less bulky than XPhos but still highly effective. The ortho-methoxy groups on the biaryl backbone contribute to its efficacy. A proven general ligand for difficult couplings.[8][9] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Similar to SPhos but with isopropoxy groups. Often shows complementary reactivity and can be successful when other ligands fail. |
| BrettPhos | (2-Biphenyl)di-tert-butylphosphine | Features a different biaryl backbone and tert-butyl groups on the phosphorus, providing a distinct steric and electronic profile. Has proven effective for a range of challenging couplings. |
N-Heterocyclic Carbenes (NHCs)
NHCs are strong sigma-donating ligands that form very stable bonds with palladium.[10][11] This stability can be advantageous, but their steric profile is also critical. For this application, sterically hindered NHCs are required.
| Ligand Name | Structure | Key Features & Rationale for Use |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | A very bulky NHC ligand that effectively stabilizes the palladium center while promoting high catalytic activity. Its steric profile can facilitate reductive elimination. |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | The saturated backbone version of IPr. It is slightly more electron-donating and flexible, which can provide different reactivity profiles in challenging couplings.[12] |
Experimental Protocols
The following protocols provide a systematic approach to identifying the optimal ligand and then scaling up the reaction. It is crucial to use a reliable palladium source; air-stable Pd(II) precatalysts, such as the Buchwald G3 or G4 precatalysts, are highly recommended as they ensure the formation of the active monoligated Pd(0) complex.[13][14]
Protocol A: High-Throughput Ligand Screening Workflow
This protocol is designed for screening multiple ligands simultaneously to identify the most promising candidates quickly.
Figure 2: Workflow for parallel ligand screening.
Procedure:
-
Preparation (in a glovebox):
-
To an array of 2 mL vials, add the base (e.g., K₃PO₄, 3.0 equiv).
-
Add the selected palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). If not using a precatalyst, add Pd₂(dba)₃ (1 mol%) and the corresponding ligand (2-4 mol%).
-
-
Reagent Addition:
-
Add the aryl halide (1.0 equiv, e.g., a 0.2 M stock solution in dioxane).
-
Add the this compound (1.5 equiv, e.g., a 0.3 M stock solution in dioxane).
-
-
Reaction:
-
Seal the vials tightly with screw caps.
-
Remove the vial block from the glovebox and place it on a preheated stirrer hotplate at 100 °C.
-
Stir for 16 hours.
-
-
Workup and Analysis:
-
Cool the reactions to room temperature.
-
Add 1 mL of ethyl acetate and 0.5 mL of water to each vial.
-
Vortex thoroughly and allow the layers to separate.
-
Sample the organic layer for analysis by LC-MS or GC-FID to determine the conversion to the desired product.
-
Protocol B: Optimized Preparative Scale Reaction
This protocol is based on using a highly successful ligand from the screening phase, such as XPhos.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, XPhos Pd G3 precatalyst, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inefficient catalyst activation or decomposition.
-
Solution: Switch to a more robust precatalyst (e.g., G3 or G4 type).[14] Ensure strictly anhydrous and anaerobic conditions during setup. Increase catalyst loading to 3-5 mol%.
-
-
Significant Protodeboronation:
-
Cause: The C-B bond is cleaved before transmetalation can occur. This is often exacerbated by excess water, high temperatures, or a slow catalytic cycle.[2][15]
-
Solution:
-
Use a milder base: Switch from K₃PO₄ to K₂CO₃ or Cs₂CO₃.[5]
-
Minimize Water: Use the minimum amount of water necessary for the base to be effective, or consider a completely anhydrous system with a soluble base like potassium trimethylsilanolate (TMSOK).[16][17]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable MIDA boronate ester, which slowly releases the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2][15]
-
Increase Reaction Rate: A more active ligand (identified via screening) can accelerate the productive coupling, outcompeting the protodeboronation pathway.[2]
-
-
-
Formation of Homocoupled Boronic Acid Product:
-
Cause: Oxidative conditions or inefficient catalyst turnover.
-
Solution: Ensure the system is thoroughly degassed. Use a higher-quality palladium source or a precatalyst to avoid side reactions.
-
Conclusion
The successful Suzuki-Miyaura coupling of sterically demanding substrates like this compound is critically dependent on the rational selection of the phosphine or NHC ligand. Bulky, electron-rich monodentate biaryl phosphines, particularly those from the Buchwald ligand family (e.g., XPhos, SPhos), represent the state-of-the-art solution for overcoming the steric barriers inherent to these systems.[8] By employing a systematic screening approach followed by careful optimization to mitigate side reactions like protodeboronation, researchers can reliably synthesize complex biaryl structures that are crucial for drug discovery and materials science.
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polymer-supported N-heterocyclic carbene-palladium complex for heterogeneous Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Base Selection for the Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Sterically and Electronically Complex Boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1] However, the success of this powerful reaction is highly dependent on the judicious selection of reaction parameters, most notably the base. The choice of base becomes particularly critical when dealing with sterically hindered and electronically complex substrates such as 2-fluoro-6-methoxy-3-methylphenylboronic acid.
This boronic acid presents a unique set of challenges. The ortho-methoxy and meta-methyl groups introduce significant steric bulk around the boronic acid moiety, which can impede the crucial transmetalation step of the catalytic cycle. Furthermore, the electronic properties of the substituents—the electron-withdrawing ortho-fluoro group and the electron-donating ortho-methoxy group—create a complex electronic environment that influences the reactivity of the boronic acid and its susceptibility to side reactions, such as protodeboronation.[2] This application note provides a detailed guide to understanding the critical role of the base in the Suzuki-Miyaura coupling of this compound, offering a framework for rational base selection and a detailed experimental protocol for successful coupling.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is not a mere spectator; it is an essential activator in the catalytic cycle.[3][4] Its primary function is to convert the neutral boronic acid into a more nucleophilic "ate" complex, or boronate.[5] This boronate species is significantly more reactive towards the palladium(II) halide complex in the transmetalation step.[6][7]
There are two primary mechanistic pathways proposed for the action of the base[8]:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate boronate species. This activated boronate then undergoes transmetalation with the palladium(II) complex.
-
The Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.
The operative pathway is influenced by the specific base, solvent, and substrates employed.[9] For a sterically encumbered boronic acid like this compound, a base that can efficiently generate the boronate species without promoting side reactions is paramount.
Substituent Effects: A Deeper Look at this compound
The substituents on the phenyl ring of the boronic acid exert a profound influence on its reactivity:
-
Ortho-Methoxy Group: This group introduces significant steric hindrance, potentially slowing down the approach of the boronic acid to the palladium center. However, the oxygen atom of the methoxy group can also exhibit a beneficial chelating effect, coordinating to the palladium and potentially facilitating the transmetalation step.[10]
-
Ortho-Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom decreases the nucleophilicity of the aryl ring, which can disfavor the transmetalation process.[11] This effect can be counteracted by the proper choice of a sufficiently strong base to generate a highly reactive boronate.
-
Meta-Methyl Group: This group adds to the overall steric bulk of the molecule, further necessitating carefully optimized reaction conditions.
A significant challenge with electron-deficient or sterically hindered boronic acids is the increased propensity for protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][12][13] This process consumes the boronic acid and reduces the overall yield of the desired coupled product. The choice of base plays a crucial role in mitigating this side reaction.
Visualizing the Catalytic Cycle
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid to the more reactive boronate species, which then participates in the transmetalation step.
Comparative Analysis of Bases for Coupling this compound
The selection of the optimal base requires a careful consideration of its strength, solubility, and potential to promote side reactions. Below is a comparative table to guide this selection process.
| Base | pKa of Conjugate Acid | Typical Solvents | Suitability Profile for this compound |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Toluene/H₂O, Dioxane/H₂O | Highly Recommended. A strong, non-nucleophilic base that is highly effective for coupling sterically hindered and electron-deficient boronic acids. Its strength is sufficient to generate the boronate without being overly aggressive, thus minimizing protodeboronation.[5] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Dioxane, Toluene, DMF | Recommended. Often provides superior results for challenging couplings due to the "cesium effect," which enhances the solubility and reactivity of the base.[5] It is a strong contender, particularly if K₃PO₄ gives suboptimal results. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Toluene/H₂O, Dioxane/H₂O | Use with Caution. A commonly used and cost-effective base. However, for this challenging substrate, it may not be strong enough to efficiently promote transmetalation, potentially leading to lower yields or requiring higher temperatures, which could increase protodeboronation.[14] |
| Sodium Carbonate (Na₂CO₃) | ~10.3 | Toluene/H₂O, Ethanol/H₂O | Not Generally Recommended. Similar to K₂CO₃ but often less effective. Its lower solubility can be a disadvantage. |
| Potassium tert-butoxide (KOtBu) | ~19 | THF, Dioxane | Use with Extreme Caution. A very strong, non-nucleophilic base. While it can be effective for unreactive aryl chlorides, its high basicity significantly increases the risk of protodeboronation and other side reactions with a sensitive substrate like this. |
| Potassium Fluoride (KF) | ~3.2 | THF, Dioxane | Potentially Useful, Requires Optimization. Fluoride ions are believed to activate the boronic acid through a different mechanism, forming a highly nucleophilic trifluoroborate species. This can be advantageous for base-sensitive substrates.[15] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the successful coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Toluene (anhydrous)
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water (typically a 10:1 ratio of toluene to water). The solution should be vigorously stirred.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a testament to the importance of rational base selection. The inherent steric and electronic challenges posed by this substrate can be overcome by choosing a base, such as potassium phosphate, that is strong enough to facilitate the formation of the reactive boronate species while minimizing undesired side reactions like protodeboronation. The provided protocol, grounded in a thorough understanding of the reaction mechanism and substrate reactivity, serves as a valuable starting point for researchers and drug development professionals seeking to incorporate this complex building block into their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
alternative cross-coupling reactions for 2-Fluoro-6-methoxy-3-methylphenylboronic acid
An Application Guide to Alternative Cross-Coupling Strategies for 2-Fluoro-6-methoxy-3-methylphenylboronic Acid
Introduction: Navigating the Challenges of a Sterically Hindered Boronic Acid
In the landscape of modern synthetic chemistry, cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Arylboronic acids are cornerstone reagents in this field, particularly in the widely applied Suzuki-Miyaura coupling. However, not all boronic acids are created equal. Substrates such as this compound present a significant synthetic challenge. The presence of two ortho-substituents (fluoro and methyl groups) creates substantial steric hindrance around the boronic acid moiety. This steric congestion can impede the crucial transmetalation step in the catalytic cycle of many standard cross-coupling reactions, leading to low yields and sluggish reaction times.[1][2]
This guide is designed for researchers, scientists, and drug development professionals seeking to overcome these challenges. We will explore a range of alternative cross-coupling reactions that offer viable, and often superior, pathways for the derivatization of this compound. The protocols and insights provided herein are grounded in established literature and aim to equip the modern chemist with a versatile toolkit for navigating the complexities of sterically demanding substrates.
Chan-Lam Coupling: Forging C-N and C-O Bonds Under Mild Conditions
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a powerful copper-catalyzed method for forming aryl-heteroatom bonds.[3] It serves as an excellent alternative to the palladium-catalyzed Buchwald-Hartwig amination, particularly for the coupling of boronic acids with amines (N-arylation) and alcohols (O-arylation). A key advantage of the Chan-Lam coupling is its ability to be performed under mild conditions, often at room temperature and open to the air, which can be highly beneficial for sensitive substrates.[3][4]
The mechanism is believed to proceed through a Cu(II) or Cu(III) intermediate, which undergoes reductive elimination to form the desired C-N or C-O bond.[3] This pathway can be more tolerant of steric hindrance compared to some palladium-catalyzed systems.
Application & Protocol: N-Arylation with a Primary Amine
This protocol describes the coupling of this compound with a generic primary amine (R-NH₂).
Experimental Protocol:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the primary amine (1.2 equiv.), and Copper(II) acetate (Cu(OAc)₂, 0.1 equiv.).
-
Add a suitable ligand, such as pyridine or a bidentate ligand (e.g., a phenanthroline derivative), in a 1:1 or 2:1 ratio with the copper catalyst.[5]
-
Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), typically 2.0 equivalents.[5]
-
Add the reaction solvent, such as dichloromethane (DCM), methanol (MeOH), or toluene. The choice of solvent can significantly impact the reaction outcome.
-
If the reaction is to be run under an oxygen atmosphere (which can facilitate the re-oxidation of Cu(I) to Cu(II)), place the vial under a balloon of oxygen or use an air pump. Many Chan-Lam couplings can, however, be run open to the air.[3]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Key Parameters for Chan-Lam Coupling
| Parameter | Recommended Conditions | Rationale/Causality |
| Catalyst | Copper(II) Acetate (Cu(OAc)₂) | A common and effective copper source for Chan-Lam couplings.[6] |
| Ligand | Pyridine, Phenanthroline derivatives | Ligands can accelerate the reaction and improve yields by stabilizing the copper catalyst. |
| Base | Triethylamine (Et₃N), K₂CO₃ | A base is typically required to facilitate the reaction, often by deprotonating the amine or alcohol. |
| Solvent | DCM, MeOH, Toluene | The choice of solvent can influence the solubility of reagents and the reaction rate. |
| Atmosphere | Air or Oxygen | Oxygen can act as a terminal oxidant to regenerate the active Cu(II) catalyst.[6] |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient, minimizing side reactions. |
Diagram 1: Chan-Lam Coupling Workflow
Caption: General workflow for the Chan-Lam N-arylation reaction.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly reliable method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[7][8] The reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst.[9] While the classic Sonogashira reaction uses an aryl halide, boronic acids can be used as coupling partners in modified protocols, often referred to as "alkynyl-Suzuki" or Sonogashira-type couplings of boronic acids. This approach avoids the need to synthesize the corresponding aryl halide of the target molecule.
For a sterically hindered substrate like this compound, careful selection of the palladium catalyst and ligands is crucial to facilitate the reaction.
Application & Protocol: Coupling with a Terminal Alkyne
This protocol outlines a procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne (R-C≡CH).
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a phosphine ligand like SPhos or XPhos (0.04 equiv.).
-
Add the copper(I) co-catalyst, typically Copper(I) iodide (CuI) (0.05 equiv.).[9]
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.1 equiv.).
-
Add a suitable base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent or co-solvent.
-
If a different solvent is required, add a degassed solvent like THF or DMF.
-
Stir the reaction mixture at room temperature or with heating (e.g., 50-80 °C). The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with aqueous ammonium chloride (NH₄Cl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Key Parameters for Sonogashira-type Coupling
| Parameter | Recommended Conditions | Rationale/Causality |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Bulky, electron-rich phosphine ligands can promote oxidative addition and reductive elimination with hindered substrates.[10] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the copper acetylide intermediate, which is crucial for the catalytic cycle.[8] |
| Base | Et₃N, DIPA, Cs₂CO₃ | The base deprotonates the terminal alkyne to form the nucleophilic acetylide species.[9] |
| Solvent | THF, DMF, or Amine Base | A polar aprotic solvent is typically used to ensure solubility of the reaction components. |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent the oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | Room Temperature to 80 °C | Heating may be required to overcome the activation barrier for sterically hindered substrates. |
Diagram 2: Sonogashira Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Stille Coupling: An Alternative C-C Bond Formation Strategy
The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate.[11] It is one of the most versatile C-C bond-forming reactions, known for its tolerance of a wide variety of functional groups.[12] While it requires the use of often toxic organostannane reagents, its reliability, especially for complex and sterically demanding substrates, makes it a valuable alternative to the Suzuki coupling.[13]
To utilize this reaction, the boronic acid must first be converted into the corresponding organostannane, a process that can often be achieved in a straightforward manner.
Application & Protocol: Coupling with an Aryl Halide
This protocol is a two-step process: first, the conversion of the boronic acid to an arylstannane, and second, the Stille coupling with an aryl halide.
Step 1: Synthesis of the Arylstannane This step is a prerequisite for the Stille coupling.
-
Dissolve this compound (1.0 equiv.) in a suitable solvent like THF.
-
Add a base such as aqueous sodium hydroxide (NaOH).
-
Add a trialkyltin halide, for example, tributyltin chloride (Bu₃SnCl) (1.1 equiv.).
-
Stir the reaction at room temperature until the conversion is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the resulting arylstannane.
Step 2: Stille Cross-Coupling
-
In an inert atmosphere glovebox or Schlenk line, combine the synthesized arylstannane (1.0 equiv.), the aryl halide (e.g., Ar-Br, 1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).[11]
-
Add a solvent such as toluene or DMF.
-
In some cases, a copper(I) co-catalyst or a lithium chloride additive can accelerate the reaction.[14]
-
Heat the reaction mixture, typically between 80-120 °C, and monitor its progress.
-
After completion, cool the mixture and perform a standard workup, which may include a potassium fluoride (KF) wash to help remove tin byproducts.
-
Purify the product by column chromatography.
Table 3: Key Parameters for Stille Coupling
| Parameter | Recommended Conditions | Rationale/Causality |
| Pd Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | These are robust and commonly used catalysts for Stille couplings. |
| Stannane Partner | Tributylstannane derivative | Tributyltin reagents are common due to a good balance of reactivity and stability.[11] |
| Solvent | Toluene, DMF, THF | Non-polar aprotic or polar aprotic solvents are generally effective. |
| Additives | LiCl, CuI | LiCl can accelerate the transmetalation step. CuI can also act as a co-catalyst.[14] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for maintaining the activity of the Pd(0) catalyst. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction, especially with less reactive halides. |
Diagram 3: Stille Coupling Workflow
Caption: Two-stage workflow for biaryl synthesis via Stille coupling.
Next-Generation Alternatives: C-H Functionalization and Decarbonylative Couplings
Beyond the well-established named reactions, several modern strategies are emerging as powerful tools for complex molecule synthesis.
-
Direct C-H Functionalization: This approach bypasses the need for pre-functionalized coupling partners (like halides or triflates) and instead directly couples the boronic acid with a C-H bond of another molecule.[15][16] These reactions are highly atom-economical and can significantly shorten synthetic routes. They are often catalyzed by palladium, rhodium, or ruthenium complexes and may require a directing group on the C-H coupling partner to ensure regioselectivity.[15]
-
Decarbonylative/Decarboxylative Couplings: These reactions use carboxylic acids or their derivatives as coupling partners, which are often more readily available and stable than the corresponding halides.[17][18] In a decarbonylative Suzuki-type coupling, an aroyl chloride (derived from a carboxylic acid) couples with a boronic acid, losing carbon monoxide in the process.[19][20] This method has proven effective for the synthesis of diverse biaryls.[17][19]
These advanced methods represent the cutting edge of cross-coupling chemistry and offer exciting possibilities for the functionalization of challenging substrates like this compound.
Conclusion
The steric and electronic properties of this compound make it a challenging substrate for standard Suzuki-Miyaura coupling. However, a wealth of alternative cross-coupling methodologies are available to the synthetic chemist. The Chan-Lam, Sonogashira, and Stille couplings provide robust and reliable pathways for the formation of C-N, C-O, and C-C bonds, respectively. Each of these reactions has its own set of advantages and requires careful optimization of catalysts, ligands, and conditions to achieve high yields with sterically hindered substrates. Furthermore, emerging strategies like direct C-H functionalization and decarbonylative couplings are expanding the toolkit for biaryl synthesis, offering more efficient and environmentally friendly routes. By understanding and applying these alternative strategies, researchers can successfully incorporate this valuable building block into complex molecules for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
- 17. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Ortho-Substituted Phenylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered substrates, particularly those involving ortho-substituted phenylboronic acids. The inherent steric bulk of these reagents presents unique challenges that can often lead to low yields, sluggish reactions, or complete failure. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome these hurdles and achieve successful cross-coupling outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be encountering in the lab. Each entry details the potential causes rooted in chemical principles and provides actionable steps to resolve the issue.
Question 1: Why am I observing low to no conversion with my ortho-substituted phenylboronic acid?
Answer:
Low or no conversion in Suzuki couplings with ortho-substituted phenylboronic acids is the most common challenge and typically stems from steric hindrance impacting the key steps of the catalytic cycle.[1]
-
Causality—The Steric Impenetrability: The substituents at the ortho position of the phenylboronic acid create significant steric bulk. This bulk physically obstructs the approach of the boronic acid to the palladium center, thereby inhibiting the crucial transmetalation step.[1] In this step, the aryl group from the boron is transferred to the palladium catalyst.[2][3] If the palladium complex and the boronic acid cannot come into the necessary proximity, this transfer is exceedingly slow or fails to occur altogether. Furthermore, after transmetalation, the resulting diorganopalladium(II) complex, now bearing two bulky aryl groups, may struggle to adopt the conformation required for reductive elimination , the final step that forms the C-C bond and regenerates the Pd(0) catalyst.
-
Troubleshooting & Protocol Adjustments:
-
Ligand Selection is Paramount: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[3] You need to employ ligands specifically designed to facilitate reactions with bulky substrates.
-
Bulky, Electron-Rich Monophosphine Ligands: These are the gold standard for sterically hindered couplings. Ligands like SPhos, XPhos, and RuPhos are designed with biaryl backbones that create a large "bite angle" and a sterically demanding pocket around the palladium atom.[4] This promotes the formation of a monoligated Pd(0) species, which is more reactive in oxidative addition and provides more space for the hindered coupling partners to coordinate.[4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and often possess significant steric bulk, making them highly effective for challenging couplings.[5][6] They form very stable bonds with palladium, preventing catalyst decomposition at higher temperatures.
-
-
Elevate the Reaction Temperature: Higher temperatures can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of the stability of your substrates and the potential for side reactions like protodeboronation.
-
Choice of Base and Solvent: The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate species.[7][8] For hindered substrates, stronger bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5][6] The choice of solvent is also critical. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[5][9] In some cases, using aqueous base solutions can be beneficial, but for highly sensitive substrates, anhydrous conditions may be necessary to prevent competitive hydrolytic deboronation.[1]
-
Increase Catalyst and Ligand Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes be a pragmatic solution in a research setting to drive a sluggish reaction to completion.
-
Question 2: I'm seeing significant amounts of homocoupling of my boronic acid (Ar-Ar) and/or reduction of my aryl halide (Ar-H). How can I minimize these side reactions?
Answer:
The formation of homocoupling (Glaser-type) and reduction (hydrodehalogenation) byproducts indicates that the desired cross-coupling pathway is being outcompeted by undesirable side reactions.
-
Causality—Off-Cycle Reactions:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium. It becomes more prevalent when the cross-coupling is slow, allowing more time for these alternative pathways to occur.
-
Reduction of Aryl Halide: This typically happens via β-hydride elimination if there are any alkyl groups with β-hydrogens present on the phosphine ligand or if certain solvents are used.[10] It can also occur if the transmetalation is slow, and the oxidative addition intermediate [Ar-Pd(II)-X] reacts with trace water or other proton sources.
-
-
Troubleshooting & Protocol Adjustments:
-
Ensure Rigorous Degassing: Oxygen is a known culprit in promoting homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Ligand Choice Revisited: Certain ligands are more prone to side reactions. For instance, some phosphine ligands can undergo P-C bond cleavage at high temperatures. Using robust ligands like the Buchwald biarylphosphines or NHCs can improve catalyst stability and minimize side reactions.[4]
-
Slow Addition Protocol: If your boronic acid is particularly prone to homocoupling, consider a slow addition protocol. This involves dissolving the boronic acid in a portion of the degassed solvent and adding it slowly via a syringe pump to the reaction mixture at temperature. This keeps the instantaneous concentration of the boronic acid low, favoring the cross-coupling pathway over homocoupling.
-
Use a Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, which can be inconsistent, use a well-defined Pd(0) precatalyst. Precatalysts are designed to provide a clean and efficient entry into the catalytic cycle, often reducing side reactions.[11]
-
Question 3: My reaction works, but the yield is inconsistent. What factors should I investigate to improve reproducibility?
Answer:
Inconsistent yields in Suzuki couplings, especially with challenging substrates, often point to sensitivity to subtle variations in reaction parameters.
-
Causality—The "Finicky" Reaction:
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic anhydrides (boroxines). The purity and form of the boronic acid can affect its reactivity.
-
Base Quality and Stoichiometry: The strength and solubility of the base are critical. For solid bases like K₃PO₄ or Cs₂CO₃, particle size and surface area can affect the reaction rate. The stoichiometry of the base is also crucial for activating the boronic acid.[8]
-
Water Content: The presence of water can be beneficial in some cases by helping to dissolve the base and facilitating the formation of the active boronate species. However, excess water can lead to protodeboronation, especially with electron-deficient or other unstable boronic acids.[1][12]
-
-
Troubleshooting & Protocol Adjustments:
-
Standardize Your Reagents: Use boronic acids from a reliable source or purify them before use. Ensure your base is anhydrous if the reaction is sensitive to water, or use a specific amount of water if it is found to be beneficial.
-
Precise Control of Reaction Conditions: Use a reaction block or oil bath with a temperature controller to ensure a consistent reaction temperature. Stirring should be vigorous and consistent across all experiments.
-
Consider Boronic Esters: If your ortho-substituted phenylboronic acid is particularly unstable, consider converting it to a more stable boronic ester, such as a pinacol ester (Bpin).[13][14] These are often more robust and less prone to protodeboronation.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason ortho substituents are so challenging for Suzuki coupling?
The primary reason is steric hindrance . The bulky ortho group impedes two key steps in the catalytic cycle:
-
Transmetalation: The ortho substituent physically blocks the boronic acid from approaching the palladium(II) center, making it difficult to transfer the aryl group from boron to palladium.[1]
-
Reductive Elimination: After transmetalation, the resulting diarylpalladium(II) intermediate is sterically crowded. The two bulky aryl groups must be in a cis orientation to undergo reductive elimination and form the new C-C bond. The steric clash can make it difficult for the complex to adopt this necessary conformation, slowing down the final product-forming step.
Q2: Which class of ligands is generally best for coupling ortho-substituted phenylboronic acids?
Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are widely considered the most effective and versatile for these challenging couplings.[4] Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species, and their electron-donating nature facilitates the oxidative addition step.[3][4] N-Heterocyclic Carbene (NHC) ligands are also excellent choices, particularly for their high stability and strong electron-donating ability.[5][6]
Q3: Can I use an ortho-substituted aryl chloride as my coupling partner?
Yes, but it adds another layer of difficulty. Aryl chlorides are less reactive than aryl bromides or iodides in the oxidative addition step.[3][15] To couple an ortho-substituted aryl chloride with an ortho-substituted phenylboronic acid (to form a tetra-ortho-substituted biaryl), you will need a highly active catalytic system. This typically involves:
-
A very electron-rich and bulky ligand (e.g., XPhos, SPhos, or a specialized NHC ligand).[4][16][17][18]
-
A strong base (e.g., K₃PO₄, Cs₂CO₃, or t-BuOK).[5]
-
Higher reaction temperatures.
Q4: How does the electronic nature of the ortho substituent affect the reaction?
While steric effects are dominant, electronic effects also play a role. An electron-donating ortho substituent can make the aryl halide less reactive towards oxidative addition. Conversely, an electron-withdrawing ortho substituent can activate the aryl halide but may make the boronic acid more prone to protodeboronation.[1] However, for ortho-substituted substrates, these electronic effects are often secondary to the overwhelming steric challenge.
Data Presentation and Protocols
Table 1: Recommended Conditions for Challenging Couplings
| Substrate Challenge | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) | Temperature Range |
| Mono-ortho-substituted Boronic Acid | SPhos, RuPhos, PPh₃ (sometimes) | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, THF | 80-110 °C |
| Di-ortho-substituted Boronic Acid | XPhos, SPhos, AntPhos[10][19], NHCs | K₃PO₄, Cs₂CO₃, t-BuOK | Dioxane, Toluene | 100-120 °C |
| Tetra-ortho-substituted Biaryl Synthesis | XPhos, SPhos, specialized NHCs[16][18] | t-BuOK, K₃PO₄ | Dioxane, Toluene | 100-120 °C |
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling
This protocol provides a starting point for the coupling of an ortho-substituted aryl bromide with an ortho-substituted phenylboronic acid.
Reagents:
-
ortho-substituted aryl bromide (1.0 equiv)
-
ortho-substituted phenylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, palladium precatalyst, and base.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Challenge
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki coupling. The ortho substituents create steric clashes, primarily at the Transmetalation and Reductive Elimination steps.
Caption: The Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to optimize a challenging Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 19. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxy-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-6-methoxy-3-methylphenylboronic acid. This resource is designed to provide targeted troubleshooting guidance and address common challenges encountered when working with this sterically hindered and electronically complex substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low conversion with this substrate often stems from its unique structural features. The ortho-fluoro and ortho-methoxy groups introduce significant steric hindrance around the boronic acid moiety. This bulkiness can impede critical steps in the catalytic cycle, particularly transmetalation. Additionally, the electronic effects of these substituents can influence the reactivity of the boronic acid.
Initial troubleshooting should focus on:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. More specialized, bulky, and electron-rich ligands are typically required to promote the reaction.[1]
-
Base Selection: The choice of base is critical for activating the boronic acid without causing decomposition. A base that is too weak may not facilitate transmetalation, while one that is too strong could lead to side reactions.
-
Reaction Conditions: Temperature, solvent, and the exclusion of oxygen are crucial parameters that must be optimized for challenging couplings.[1]
Q2: What are the best practices for setting up a Suzuki reaction to ensure reproducibility, especially with sensitive reagents?
A2: Given that the active Pd(0) catalyst and phosphine ligands are sensitive to oxygen, establishing an inert atmosphere is crucial for success.[2][3]
Key setup recommendations include:
-
Inert Atmosphere: Use a Schlenk line or a glovebox to handle air-sensitive reagents.[4][5] Purge the reaction vessel by cycling between vacuum and an inert gas (argon or nitrogen) at least three times.[6]
-
Degassed Solvents: Solvents should be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst. This can be achieved by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.[6]
-
Reagent Purity: Ensure all reagents, including the boronic acid, aryl halide, base, and solvent, are of high purity and anhydrous where specified.
Troubleshooting Guide: Addressing Specific Experimental Issues
Issue 1: Low to No Product Formation
Low or no yield is the most common issue when working with a sterically demanding substrate like this compound.
Root Cause Analysis & Optimization Strategies:
-
Steric Hindrance: The ortho-substituents on your boronic acid create a crowded environment around the reaction center, slowing down the key transmetalation and reductive elimination steps of the catalytic cycle.[7]
| Ligand Class | Specific Examples | Rationale |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly effective for sterically hindered substrates; accelerate oxidative addition and reductive elimination.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer strong electron donation and steric bulk, enhancing catalyst stability and activity. |
| Specialized Ligands | BI-DIME, AntPhos | Designed for extremely hindered couplings and can overcome challenges where other ligands fail.[8][9] |
-
Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[10][11] An inappropriate base can either be ineffective or lead to decomposition of the starting material.
-
Solution: Screen a variety of bases with different properties. For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective.
-
| Base | Recommended Use Cases | Considerations |
| K₃PO₄ | Effective for nitrogen-containing heterocycles and many challenging couplings.[10] | A strong, non-nucleophilic base. |
| Cs₂CO₃ | Often provides enhanced reactivity (the "caesium effect").[10] | Can be beneficial when other bases fail. |
| KOtBu | A very strong base, useful for difficult couplings. | Can promote side reactions if not used carefully. |
| KF | Fluoride ions can play a unique role in activating the boronic acid.[2] | A milder option that can sometimes be effective. |
-
Inadequate Solvent Choice: The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.[12][13]
-
Solution: Test a range of solvents. Aprotic polar solvents or mixtures with water are commonly used.
-
| Solvent System | Rationale |
| Dioxane/H₂O or THF/H₂O | Common biphasic systems that work well for a broad range of Suzuki couplings.[12] |
| Toluene | A non-polar option that can be effective, often used with stronger bases. |
| NMP (N-Methylpyrrolidone) | Can be beneficial for reactions with electron-poor substrates.[14] |
Issue 2: Protodeboronation of the Boronic Acid
This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1-fluoro-5-methoxy-2-methylbenzene and reducing the yield of the desired product. Electron-deficient arylboronic acids can be particularly susceptible to this pathway.[2]
Mitigation Strategies:
-
Use Milder Bases: Strong bases in the presence of water can promote protodeboronation. Consider using milder bases like K₃PO₄ or KF.[2]
-
Anhydrous Conditions: While water is often used in Suzuki reactions, it can be the proton source for this side reaction. Experimenting with anhydrous conditions may be beneficial.[1]
-
Boronic Ester Derivatives: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These are generally less prone to protodeboronation and can be used in the coupling reaction.[15][16]
Issue 3: Homocoupling of the Boronic Acid
This side reaction leads to the formation of a symmetrical biaryl product from two molecules of the boronic acid.
Mitigation Strategies:
-
Ensure an Oxygen-Free Environment: The presence of oxygen can promote homocoupling. Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are critical.[16]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.[1]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
Experimental Protocols
General Procedure for a Small-Scale Test Reaction
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[7]
-
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1, 1.0 mL) via syringe.[7]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][7]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[17]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
A systematic approach to troubleshooting can help identify the root cause of low yields more efficiently.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Yoneda Labs [yonedalabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Challenges of 2-Fluoro-6-methoxy-3-methylphenylboronic acid
Guide Objective: This technical resource is tailored for researchers, scientists, and professionals in drug development. It provides a comprehensive guide to effectively use 2-Fluoro-6-methoxy-3-methylphenylboronic acid, with a special focus on preventing the common side reaction of protodeboronation.
The Challenge: Understanding Protodeboronation
This compound is a key component in advanced organic synthesis. However, its electron-rich and sterically hindered nature makes it highly susceptible to protodeboronation. This reaction involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1] This not only consumes the valuable boronic acid but also reduces the yield of the desired product and introduces impurities that can complicate the purification process. Mastering the control of this reaction is essential for achieving successful and repeatable results.
Troubleshooting Guide: Identifying and Resolving Protodeboronation
This section is designed to help you diagnose and solve common issues encountered when working with this compound.
Scenario 1: Diminished Yields and an Unidentified Byproduct in Suzuki-Miyaura Coupling
-
Observable Issue: Your Suzuki-Miyaura coupling reaction is producing a low yield of the target biaryl compound. Analysis of the crude reaction mixture by LC-MS or GC-MS reveals a significant byproduct with the mass of 1-fluoro-3-methoxy-2-methylbenzene.
-
Root Cause Analysis: The formation of the corresponding arene is a clear sign of protodeboronation. This is a frequent issue under the basic conditions necessary for the Suzuki coupling's transmetalation step.[1][2] The electron-donating methoxy group on the phenyl ring increases the electron density at the carbon atom bonded to boron, making it more vulnerable to protonolysis.[3]
-
Corrective Action Plan:
-
Byproduct Confirmation: If available, use a pure standard of 1-fluoro-3-methoxy-2-methylbenzene to confirm the identity of the byproduct by comparing its chromatographic retention time and mass spectrum.
-
Re-evaluate the Base: The choice of base is critical, as strong bases can accelerate protodeboronation.[4]
-
Recommendation: Consider switching to a milder base. Phosphates like K₃PO₄ or carbonates such as Cs₂CO₃ are often more suitable than strong hydroxides like NaOH or KOH.[5]
-
-
Solvent Selection: The solvent system can significantly influence the rate of protodeboronation.
-
Recommendation: Use anhydrous solvents like toluene, dioxane, or THF to minimize the presence of water, which can act as a proton source.[6]
-
-
Temperature Management: Elevated temperatures can favor the undesired protodeboronation pathway.[3][6]
-
Recommendation: Conduct the reaction at the lowest effective temperature. Begin trials at 60-80 °C and monitor for progress.
-
-
Time Optimization: Extended reaction times can lead to greater degradation of the boronic acid.
-
Recommendation: Track the reaction's progress closely using TLC or LC-MS and proceed with the work-up as soon as the starting aryl halide is consumed.
-
-
-
Troubleshooting Workflow:
Caption: A decision-making workflow for addressing low yields caused by protodeboronation.
Scenario 2: Boronic Acid Degradation During Storage
-
Observable Issue: The purity of your this compound is decreasing over time, even before it is used in a reaction.
-
Root Cause Analysis: Arylboronic acids can dehydrate to form cyclic anhydrides known as boroxines. While this is often a reversible process, it can impact the stoichiometry of your reaction.
-
Preventative Measures:
-
Storage:
-
Recommendation: Store the boronic acid in a desiccator under an inert atmosphere (nitrogen or argon) and at a low temperature to prevent degradation.
-
-
Handling:
-
Recommendation: Weigh the boronic acid in a dry environment and minimize its exposure to the atmosphere.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the specific mechanism of protodeboronation for this molecule?
A: The protodeboronation of this compound is driven by its electronic properties. The methoxy group donates electron density into the aromatic ring, making the carbon-boron bond more susceptible to attack by protons. The reaction is often catalyzed by a base, which activates the boronic acid.[7][8]
Q2: Which catalyst and ligand systems are recommended to minimize protodeboronation?
A: For sterically hindered boronic acids, it is beneficial to use catalyst systems that promote rapid reductive elimination. The use of bulky, electron-rich biaryl phosphine ligands, such as SPhos or XPhos, with a palladium source like Pd₂(dba)₃ can accelerate the desired Suzuki coupling, effectively outcompeting the protodeboronation side reaction.
Q3: Is it better to use boronate esters to avoid this problem?
A: Yes, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is a highly effective strategy to suppress protodeboronation.[2][9] These esters are generally more robust and less prone to this side reaction under typical Suzuki coupling conditions.[9][10][11] While this approach is often successful, it is important to note that esterification does not always guarantee greater stability.[2]
Q4: How can I accurately measure the extent of protodeboronation?
A: You can quantify the amount of protodeboronation using several analytical techniques:
-
Quantitative NMR (qNMR): This method provides high accuracy by using an internal standard to compare the signals of the desired product and the protodeboronated byproduct.
-
GC-MS or LC-MS: By creating a calibration curve with pure samples of your product and the arene byproduct, you can determine their concentrations in the reaction mixture.
-
HPLC with UV detection: Similar to mass spectrometry techniques, HPLC can provide quantitative results when calibrated with appropriate standards.
Optimized Protocol to Mitigate Protodeboronation
This protocol offers a reliable starting point for Suzuki-Miyaura coupling reactions with this compound.
Reagents:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 eq), dried and finely ground
-
Anhydrous Toluene or Dioxane
Procedure:
-
Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, K₃PO₄, and this compound.
-
Catalyst Addition: Add the anhydrous solvent, followed by the Pd₂(dba)₃ and SPhos.
-
Reaction: Heat the mixture to 80-100 °C and monitor its progress.
-
Work-up: After the aryl halide is consumed, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the product using column chromatography.
Summary of Recommended Adjustments
| Parameter | Common Conditions | Recommended for Reducing Protodeboronation | Justification |
| Base | K₂CO₃, NaOH | K₃PO₄, Cs₂CO₃ | Weaker bases slow the rate of C-B bond cleavage.[4][5] |
| Solvent | Toluene/Water | Anhydrous Toluene or Dioxane | Reduces the availability of a proton source.[6] |
| Temperature | >100 °C | 80-100 °C | Lower temperatures disfavor the protodeboronation side reaction.[3][6] |
| Boron Species | Boronic Acid | Pinacol Boronate Ester | Esters offer greater stability and protection against premature degradation.[2][9] |
| Ligand | PPh₃ | SPhos, XPhos | Bulky, electron-rich ligands accelerate the desired coupling reaction. |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 2-Fluoro-6-methoxy-3-methylphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding low yields in Suzuki-Miyaura coupling reactions involving the sterically hindered and electronically complex substrate, 2-Fluoro-6-methoxy-3-methylphenylboronic acid . As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven solutions to help you overcome challenges in your synthesis.
The Challenge: A Sterically and Electronically Demanding Substrate
The structure of this compound presents a classic case of a difficult Suzuki coupling partner. The low yields often encountered are not arbitrary; they are a direct consequence of the molecule's inherent properties:
-
Severe Steric Hindrance: The boronic acid moiety is flanked by two ortho substituents (fluoro and methoxy). This bulkiness significantly impedes the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.[1][2][3]
-
Complex Electronics: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron, which can be beneficial but also increases susceptibility to certain side reactions.[4] The electron-donating methoxy group further modulates the ring's electronic properties.
-
Susceptibility to Protodeboronation: Electron-deficient and sterically hindered boronic acids are particularly prone to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom.[4][5][6]
This guide is designed to systematically address these challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows no product, only starting materials. What are the likely causes and first steps?
A1: A complete lack of conversion typically points to a fundamental issue with the catalytic cycle's initiation. The primary suspects are an inactive catalyst or failed oxidative addition.
Logical Troubleshooting Workflow:
Detailed Checks and Solutions:
-
Catalyst Activity: The active Pd(0) species is prone to oxidation.
-
Action: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), its reduction to Pd(0) may have failed. Consider switching to a pre-formed, air-stable Pd(0) precatalyst like an XPhos Pd G3 or SPhos Pd G3 palladacycle, which are designed for challenging couplings.[5]
-
Action: Ensure your phosphine ligand has not oxidized. Use fresh ligand or store it meticulously under an inert atmosphere.
-
-
Oxygen Contamination: Oxygen can irreversibly oxidize the Pd(0) catalyst, halting the reaction before it begins.[5]
-
Inefficient Oxidative Addition: If your coupling partner is an aryl chloride or an electron-rich aryl bromide, the oxidative addition step can be slow.
-
Action: This step is highly dependent on the ligand. For a sterically hindered substrate like yours, a bulky, electron-rich biaryl phosphine ligand is essential.[2][5] If you are using a less bulky ligand like PPh₃, it is likely insufficient. Switch to a Buchwald-type ligand (e.g., XPhos, SPhos, RuPhos).[5][8]
-
-
Temperature: Some highly hindered couplings require more thermal energy to overcome activation barriers.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a major issue for this substrate. It is often promoted by excessive water, strong bases, or prolonged reaction times at high temperatures.[4][10]
Strategies to Mitigate Protodeboronation:
| Strategy | Rationale | Recommended Action |
| Use a Milder, Non-Nucleophilic Base | Strong bases can accelerate the C-B bond cleavage.[11] | Switch from strong bases like NaOH or Cs₂CO₃ to K₃PO₄ or KF.[6][7][12] K₃PO₄ is particularly effective for many challenging couplings.[12] |
| Modify the Solvent System | While some water can aid in dissolving the base and promoting the formation of the active boronate species, too much provides a proton source.[6] | Use anhydrous solvents (e.g., toluene, dioxane) with a finely powdered, anhydrous base like K₃PO₄. If solubility is an issue, use a minimal amount of water (e.g., dioxane/H₂O 10:1). |
| Use a More Stable Boron Reagent | Converting the boronic acid to a more stable derivative protects it from premature decomposition.[5][7] The derivative then slowly releases the boronic acid in situ. | Convert the boronic acid to its corresponding potassium trifluoroborate salt (ArBF₃K) or a diethanolamine adduct. These are crystalline, air-stable solids that are more robust under reaction conditions.[5][13][14] |
Protocol 1: Preparation of the Diethanolamine Adduct
This procedure creates a stable, crystalline solid that can be used directly in the coupling reaction, protecting the boronic acid from decomposition.[5][15]
-
Dissolution: In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or a toluene/THF mixture).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white crystalline solid should precipitate, sometimes after the initial solid completely dissolves.[15]
-
Isolation: Stir the slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in your Suzuki coupling.
Q3: My reaction is sluggish and gives low yields. How can I optimize conditions for such a sterically hindered boronic acid?
A3: Overcoming steric hindrance is paramount. This requires a carefully selected catalyst system and optimized reaction parameters to facilitate the challenging transmetalation and reductive elimination steps.[5]
Key Optimization Parameters:
| Parameter | Recommendation for Hindered Substrates | Rationale |
| Palladium Precatalyst | Use modern palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G3). | These catalysts are highly active, air-stable, and designed to efficiently generate the active Pd(0) species, which is crucial for hindered substrates.[5] |
| Ligand | Buchwald-type biaryl phosphines: XPhos, SPhos, RuPhos. | These ligands possess the necessary bulk and electron-donating properties to stabilize the palladium center, promote oxidative addition, and facilitate the difficult transmetalation and reductive elimination steps.[1][3] |
| Base | K₃PO₄ or Cs₂CO₃. | A strong, non-nucleophilic base is required to form the boronate "ate" complex, which is the active species in transmetalation.[11][12][16] The choice can significantly impact yield.[2][12] |
| Solvent | Toluene, Dioxane, or 2-MeTHF, often with minimal water. | Aprotic polar solvents are generally effective. The optimal choice is often found through screening.[9][17] |
| Temperature | 100-110 °C. | Elevated temperatures are often necessary to provide sufficient energy to overcome the high activation barrier of the transmetalation step with hindered partners.[1] |
Frequently Asked Questions (FAQs)
Why is the choice of ligand so critical for this specific boronic acid?
The ligand is arguably the most important variable in a challenging Suzuki coupling. It directly influences the three key steps of the catalytic cycle:
-
Oxidative Addition: Bulky, electron-rich ligands accelerate the addition of the aryl halide to the Pd(0) center.[1]
-
Transmetalation: The ligand's steric bulk can help facilitate the transfer of the sterically demanding 2-fluoro-6-methoxy-3-methylphenyl group from boron to palladium.
-
Reductive Elimination: The ligand must also promote the final step where the new C-C bond is formed and the product is released, regenerating the Pd(0) catalyst.[1]
Simple ligands like triphenylphosphine (PPh₃) lack the steric bulk and electron-donating ability required to effectively catalyze couplings with substrates as demanding as this one.
What is the "caesium effect" and should I consider using Cs₂CO₃ or CsF?
The "caesium effect" refers to the often-observed enhancement in reaction rate and yield when using caesium bases (like Cs₂CO₃ or CsF) compared to other alkali metal bases.[12] The larger, more polarizable Cs⁺ cation is thought to play a role in stabilizing intermediates or preventing catalyst aggregation. For your challenging substrate, Cs₂CO₃ is a very strong contender for the base of choice and should be included in your optimization screen alongside K₃PO₄.
Can I use microwave heating to improve my yield?
Yes, microwave irradiation can be an excellent tool for difficult couplings. It allows for rapid and uniform heating to high temperatures, which can significantly shorten reaction times and overcome high activation barriers. A typical starting point would be 120-150 °C for 15-30 minutes. However, be aware that microwave heating can also accelerate decomposition pathways, so careful monitoring is essential.
General Protocol for a Challenging Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound (or its stable derivative) with an aryl halide. This protocol should be optimized for each specific substrate pair.
-
Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid derivative (1.2-1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[6]
-
Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent (e.g., Toluene or 1,4-Dioxane, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[5][6]
-
Reaction: Place the vial in a preheated aluminum heating block or oil bath set to 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][7]
References
- 1. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions with 2-Fluoro-6-methoxy-3-methylphenylboronic Acid in Suzuki Coupling
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for advanced Suzuki-Miyaura coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the sterically hindered yet valuable building block, 2-Fluoro-6-methoxy-3-methylphenylboronic acid. Due to its unique substitution pattern, this reagent can present challenges that lead to common side reactions. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.
Section 1: Understanding the Core Challenges
The structure of this compound is inherently challenging for the Suzuki-Miyaura coupling. The primary difficulty arises from the two substituents, a fluoro and a methoxy group, positioned ortho to the boronic acid. This creates significant steric hindrance around the carbon-boron bond. This steric congestion can dramatically slow down the transmetalation step, which is a critical phase in the palladium catalytic cycle.[1] When the desired productive cycle slows, competing, non-productive pathways such as protodeboronation and homocoupling become significantly more prevalent, leading to reduced yields and complex purification challenges.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction has a low yield of the desired product, and I've isolated 1-fluoro-5-methoxy-2-methylbenzene. What is happening?
A1: You are observing the effects of protodeboronation , the most common side reaction with this substrate.[2] This is a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively consuming your boronic acid before it can participate in the cross-coupling.[3] With sterically hindered boronic acids, the desired transmetalation step is slow, giving the base and any available water more time to facilitate this undesired pathway.[4][5]
Q2: I'm seeing a significant amount of a symmetrical biaryl byproduct (a dimer of my boronic acid). What causes this and how can I prevent it?
A2: This byproduct is the result of homocoupling . This reaction is typically promoted by two main factors: the presence of molecular oxygen in your reaction mixture or an excess of Pd(II) species.[6][7] Oxygen can interact with the palladium catalyst to form peroxo species that facilitate this dimerization.[8] Alternatively, if the reduction of a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) is inefficient, the remaining Pd(II) can react stoichiometrically with the boronic acid to produce the homocoupled product.[6][9]
Q3: My reaction is incredibly slow or stalls completely, even after extended heating. What is the likely bottleneck?
A3: A stalled reaction is almost certainly due to the severe steric hindrance from the ortho-fluoro and ortho-methoxy groups. This hindrance impedes the transmetalation step of the catalytic cycle.[1] Your catalyst system is likely not active enough to overcome this energy barrier. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for such a demanding transformation. You must use a catalyst system specifically designed for sterically congested substrates.[7]
Q4: Should I be concerned about the C-F or C-O bonds of the methoxy group reacting under these conditions?
A4: Generally, no. While activation of C-F bonds by palladium or nickel catalysts is known, it requires specific and often harsh conditions that are not typical for a standard Suzuki-Miyaura coupling.[10] The C-B bond is far more labile and will be the primary site of reactivity. Similarly, the aryl C-O bond of the methoxy group is very stable and will not participate in the reaction. The primary influence of these groups is steric, not electronic, in this context.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Combating Protodeboronation
Protodeboronation is kinetically driven; to defeat it, you must accelerate the desired cross-coupling to outcompete it.
| Parameter | Problematic Condition | Recommended Solution | Rationale & Mechanism of Action |
| Base | Strong, nucleophilic bases (e.g., NaOH, KOH) in aqueous media. | Use a weaker, non-nucleophilic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][11] | Strong hydroxides create a high concentration of the reactive boronate anion, which is susceptible to hydrolysis, especially at elevated temperatures.[4][5] Weaker carbonate or phosphate bases are sufficient to facilitate transmetalation without aggressively promoting protodeboronation.[12] |
| Solvent | Protic solvents or aqueous mixtures (e.g., Dioxane/H₂O, THF/H₂O). | Use anhydrous aprotic solvents like toluene, dioxane, or 2-MeTHF. Ensure solvents are rigorously dried. | Water is the proton source for protodeboronation.[13][14] Removing it from the reaction mixture is the most direct way to inhibit this side reaction. |
| Temperature | Excessively high temperatures (>110 °C) for prolonged periods. | Optimize for the lowest effective temperature (typically 80-100 °C). | While heat is needed to overcome the activation energy for coupling, excessive heat also accelerates the decomposition (protodeboronation) of the boronic acid.[3] |
| Boron Source | Using the boronic acid directly. | Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. | Boronate esters are more stable and less prone to protodeboronation.[7][15] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[5] |
Workflow: Conversion to a More Stable Boronate Ester (Pinacol)
Step-by-Step Protocol: Pinacol Ester Formation
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the this compound (1.0 equiv.), pinacol (1.1 equiv.), and toluene (approx. 0.2 M).
-
Dehydration: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude pinacol ester can often be used directly in the Suzuki coupling. If necessary, it can be purified by flash column chromatography on silica gel.
Guide 2: Suppressing Homocoupling
Homocoupling is a result of reaction mismanagement, specifically the presence of oxidants. Rigorous control of the reaction atmosphere and catalyst species is key.
| Parameter | Problematic Condition | Recommended Solution | Rationale & Mechanism of Action |
| Atmosphere | Presence of air (oxygen) in the reaction vessel. | Rigorously degas all solvents and the reaction headspace. Maintain a positive pressure of an inert gas (Argon or Nitrogen).[6] | Oxygen leads to the formation of palladium-peroxo species, which are known to mediate the oxidative homocoupling of boronic acids.[8] Excluding O₂ prevents this pathway. |
| Catalyst Source | Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) without efficient in-situ reduction. | Use a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[7][9] | Pd(II) species can react directly with two molecules of the boronic acid to form the homocoupled dimer and Pd(0).[6] Starting with a Pd(0) source bypasses this potential side reaction. |
| Ligand | Insufficiently bulky or electron-donating ligands. | Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[7][8] | These ligands accelerate the reductive elimination step of the desired cross-coupling cycle. A faster reductive elimination makes it less likely for unwanted side reactions, including homocoupling, to occur. |
Step-by-Step Protocol: Rigorous Degassing (Freeze-Pump-Thaw)
-
Preparation: Add all solid reagents (aryl halide, boronic acid/ester, base, catalyst, ligand) to the reaction flask. Seal the flask with a septum.
-
Freeze: Place the flask in a liquid nitrogen bath until the solvent (added via syringe) is completely frozen.
-
Pump: Connect the flask to a high-vacuum line and evacuate for 5-10 minutes.
-
Thaw: Close the connection to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the contents to thaw completely. You may see gas bubbles evolve from the solution as dissolved gases are released.
-
Repeat: Repeat this Freeze-Pump-Thaw cycle at least three times to ensure the removal of all dissolved oxygen.
-
Final Step: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
Section 4: Optimized General Protocol for Coupling with this compound
This protocol incorporates best practices to mitigate the side reactions discussed above and is an excellent starting point for this challenging substrate.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 equiv.), the this compound pinacol ester (1.2-1.5 equiv.), and finely powdered anhydrous K₃PO₄ (3.0 equiv.).
-
In a separate, dry vial, weigh out the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky biarylphosphine ligand (e.g., SPhos, 2.5-5 mol%).
-
-
Reaction Assembly:
-
Add the catalyst/ligand mixture to the Schlenk flask under a positive flow of Argon.
-
Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.[16]
-
Seal the flask and ensure it remains under a positive pressure of inert gas.
-
-
Execution:
-
Place the flask in a preheated oil bath or heating block set to 90-100 °C.
-
Stir the reaction vigorously to ensure proper mixing of the heterogeneous mixture.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Accelerating Suzuki-Miyaura Coupling of 2-Fluoro-6-methoxy-3-methylphenylboronic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 2-Fluoro-6-methoxy-3-methylphenylboronic acid. This particular substrate presents a unique combination of steric and electronic challenges that can lead to slow reaction times and low yields. Our goal is to provide a scientifically grounded, actionable framework to overcome these obstacles.
The Challenge: A Sterically Hindered and Electronically Complex Substrate
The structure of this compound is inherently challenging for the Suzuki-Miyaura catalytic cycle. The ortho-methoxy and meta-methyl groups create significant steric bulk around the reactive boronic acid moiety. This steric hindrance can dramatically slow down the crucial transmetalation step, which is often the rate-determining step in such couplings.[1] Furthermore, the electronic interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom can influence the overall reactivity.
Troubleshooting Guide: From Stalled Reactions to High Yields
This section addresses the most common issues encountered with this substrate in a direct question-and-answer format.
Q1: My coupling reaction with this compound is extremely slow or has stalled completely. What are the primary factors I should investigate?
A1: A stalled or sluggish reaction with this substrate is a common issue, almost always stemming from a suboptimal catalyst system or reaction conditions that fail to overcome the high activation energy of the transmetalation and reductive elimination steps.[1] A systematic approach is crucial.
1. The Catalyst System: Ligand Choice is Paramount
Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[2] The key to success lies in using a catalyst system featuring a bulky, electron-rich phosphine ligand. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that accelerates both oxidative addition and the critical reductive elimination step.[3][4]
-
Primary Recommendation: Employ Buchwald-type biarylphosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are specifically designed to facilitate couplings of sterically demanding substrates.[1][5] SPhos, in particular, has shown unprecedented activity for preparing extremely hindered biaryls.[5][6]
-
Catalyst Source: Start with a Pd(0) source like Pd₂(dba)₃ or use a modern, highly active precatalyst (e.g., XPhos Pd G3/G4).[1] Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which can be inefficient and lead to side reactions.[1][3]
2. Base Selection: Driving the Transmetalation
The base is not merely a spectator; it is critical for activating the boronic acid to facilitate transmetalation.[7] For a hindered boronic acid, a stronger base is often required to form the boronate "ate" complex necessary for this step.[1][8]
-
Primary Recommendation: Use a strong inorganic base. Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for challenging couplings.[9] Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option.[1]
-
Avoid Weaker Bases: Bases like Na₂CO₃ or K₂CO₃ may not be sufficiently potent to promote the reaction at a reasonable rate.
3. Solvent and Temperature: Overcoming the Energy Barrier
Higher temperatures are often necessary to provide the energy needed to overcome the steric barrier.[1] This requires the use of a high-boiling point solvent.
-
Solvent System: Anhydrous, degassed polar aprotic solvents are preferred. Dioxane, Toluene, or THF are excellent choices.[1][8] While Suzuki reactions are often run with some water, for substrates prone to protodeboronation, minimizing water content can be beneficial.[9] A common system is a 10:1 mixture of Dioxane/H₂O.[1]
-
Temperature: Do not hesitate to increase the temperature. Reactions are often run at reflux (80-110 °C) to ensure a sufficient reaction rate.[9]
4. Reagent Quality and Stoichiometry
-
Boronic Acid Quality: Ensure the boronic acid is pure and dry. Boronic acids can dehydrate to form boroxines, which can affect reactivity.
-
Stoichiometry: A slight excess of the boronic acid (1.2–1.5 equivalents) is often used to drive the reaction to completion.[1]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that consumes your starting material.[9] It is particularly problematic when the desired coupling reaction is slow, as the boronic acid is exposed to potentially degrading conditions for longer periods.[9]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable than their corresponding boronic acids and less prone to protodeboronation.[9] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more sensitive free boronic acid low.[9][10]
-
Ensure Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation. Use anhydrous solvents.[9]
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation. K₃PO₄ is a good choice as it is strong enough for transmetalation but less aggressive than NaOH or KOH.[9]
-
Increase the Main Reaction Rate: The most effective strategy is to make the desired Suzuki coupling faster than the protodeboronation side reaction. Using a more active catalyst system (as described in A1) is the best way to achieve this.[9]
Process Optimization & Protocols
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing the coupling reaction.
Caption: A systematic troubleshooting workflow for hindered Suzuki couplings.
Table 1: Recommended Reaction Parameters
This table summarizes the optimized conditions for the coupling of this compound compared to standard, less effective conditions.
| Parameter | Standard Conditions (Often Ineffective) | Optimized Conditions for Hindered Substrate | Rationale |
| Pd Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, XPhos Pd G3/G4 | Provides active Pd(0) directly or more efficiently, avoiding problematic reduction steps.[1][3] |
| Ligand | PPh₃, P(o-tol)₃ | SPhos , XPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination and stabilize the active catalyst.[1][5] |
| Pd Loading | 2-5 mol% | 0.5-2 mol% | Modern catalyst systems are highly efficient, allowing for lower catalyst loadings.[6] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄ , Cs₂CO₃ | Stronger bases are required to facilitate the difficult transmetalation step with hindered substrates.[1] |
| Base Equiv. | 2.0 | 2.0 - 3.0 | Ensures complete activation of the boronic acid. |
| Solvent | Toluene, DMF | Dioxane/H₂O (10:1) , Toluene | High-boiling point solvents allow for necessary heating; controlled water can aid transmetalation.[1][11] |
| Temperature | Room Temp - 80 °C | 80 - 110 °C (Reflux) | Overcomes the high activation energy barrier associated with steric hindrance.[1] |
Protocol 1: High-Yield Coupling of this compound
This protocol provides a robust starting point for achieving high yields and reasonable reaction times.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
XPhos Pd G3 (1 mol%)
-
1,4-Dioxane/H₂O (10:1 mixture), degassed
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the finely powdered K₃PO₄.[1]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[9]
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed Dioxane/H₂O solvent system via syringe.[1]
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions may take from 4 to 24 hours depending on the coupling partner.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q: Why are Buchwald-type biarylphosphine ligands so effective for this type of substrate?
A: These ligands possess two key features. First, they are extremely bulky (e.g., containing cyclohexyl or t-butyl groups).[4] This bulk promotes the final, product-forming reductive elimination step, which can be slow for hindered substrates. Second, they are electron-rich, which facilitates the initial oxidative addition of the palladium catalyst to the aryl halide, especially for less reactive aryl chlorides.[4][12] This combination accelerates the overall catalytic cycle.
Caption: Bulky ligands accelerate the crucial reductive elimination step.
Q: Can I use a Pd(II) precatalyst like Pd(OAc)₂?
A: While possible, it is not recommended for challenging substrates. Pd(II) sources must be reduced in situ to the catalytically active Pd(0) species. This reduction step can be inefficient and is often sensitive to reaction conditions, potentially leading to catalyst decomposition and the formation of palladium black.[1] Modern precatalysts like the Buchwald palladacycles generate the active Pd(0)L species more cleanly and efficiently, leading to more robust and reproducible results.[3]
Q: How critical is degassing for this reaction?
A: Absolutely critical. The presence of oxygen can lead to two major problems. First, it can oxidize the phosphine ligands, rendering them ineffective. Second, and more importantly, it can lead to the oxidative homocoupling of the boronic acid, forming an undesirable dimer and consuming your starting material.[1] Rigorous degassing of all solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is essential for success.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wwjmrd.com [wwjmrd.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Products from 2-Fluoro-6-methoxy-3-methylphenylboronic Acid Reactions
Welcome to the technical support center for post-reaction purification involving 2-Fluoro-6-methoxy-3-methylphenylboronic acid . This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this boronic acid—featuring a sterically demanding ortho-fluoro group, an electron-donating methoxy group, and an adjacent methyl group—presents specific challenges and considerations during product purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively. Our approach is grounded in mechanistic principles to not only offer solutions but also to explain the causality behind them, ensuring robust and reproducible purification outcomes.
I. Understanding the Impurity Profile
Before delving into purification strategies, it's crucial to anticipate the potential impurities arising from reactions with this compound. The steric hindrance and electronic nature of this reagent can influence the reaction's course, leading to a specific set of byproducts.[1][2][3][4]
A typical impurity profile might include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).
-
Homocoupling Product: Biaryl formed from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen.[5]
-
Protodeboronation Product: Formation of 2-fluoro-1-methoxy-3-methylbenzene due to the cleavage of the C-B bond.[6]
-
Palladium Residues: Residual palladium catalyst from the reaction, which can be in various oxidation states.
-
Boronic Acid Anhydrides (Boroxines): Dehydrated trimers of the boronic acid.
The presence of the ortho-fluoro and methoxy groups can render the resulting biaryl products relatively polar and hydrophobic, influencing their solubility and chromatographic behavior.[7]
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of your target compound.
Issue 1: Persistent Palladium Contamination in the Final Product
Question: After my column chromatography, I'm still observing a greyish or black tint in my product, and ICP-MS analysis shows high levels of palladium. What's the best way to remove it?
Answer: Palladium removal can be challenging due to its potential to complex with the product or exist in various forms (e.g., Pd(0), Pd(II)). A multi-step approach is often the most effective.
Causality: The methoxy group and potentially other coordinating moieties on your coupled product can chelate with palladium, making it more soluble in organic solvents and harder to remove by simple filtration.
Recommended Protocol:
-
Initial Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This will remove the bulk of insoluble palladium species.[8][9][10]
-
Scavenger Treatment: If palladium persists, the use of a scavenger is highly recommended.
-
Thiol-based Scavengers: Resins functionalized with thiol groups have a high affinity for palladium and are very effective. Stir the crude product solution with the scavenger resin for a few hours, then filter.
-
Activated Carbon: This is a cost-effective option. However, it can sometimes adsorb the desired product, leading to yield loss. Use a minimal amount (5-10 wt%) and stir for a few hours before filtering through Celite®.
-
Data Presentation: Comparison of Palladium Scavengers
| Scavenger Type | Pros | Cons | Typical Loading |
| Thiol-based Resin | High selectivity for Pd, minimal product loss. | Higher cost. | 2-5 equivalents relative to Pd |
| Activated Carbon | Cost-effective, readily available. | Can adsorb product, variable efficacy. | 5-10 wt% relative to crude product |
| Celite® Filtration | Removes insoluble Pd, simple. | Ineffective for soluble Pd complexes. | N/A |
Experimental Workflow for Palladium Removal:
Caption: Decision workflow for effective palladium removal.
Issue 2: Difficulty in Separating the Product from Unreacted Boronic Acid and its Byproducts by Column Chromatography
Question: My product and the unreacted this compound have very similar Rf values on the TLC plate, making separation by flash chromatography challenging. How can I improve this separation?
Answer: Co-elution of the boronic acid and its byproducts with the desired product is a common issue, especially if the product is also polar. Several strategies can be employed to address this.
Causality: Boronic acids can be somewhat polar and may streak on silica gel. The presence of fluoro and methoxy groups on your product can also increase its polarity, leading to similar retention times.
Strategies for Improved Separation:
-
Aqueous Work-up with a Base: Before chromatography, perform a liquid-liquid extraction with a mild aqueous base (e.g., 1M Na₂CO₃ solution). The boronic acid will be deprotonated to the more water-soluble boronate salt, which will partition into the aqueous layer. Be cautious, as some biaryl products may be base-sensitive.
-
"Dry Loading" on Silica Gel: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can improve the resolution of the separation.[11][12]
-
Solvent System Optimization:
-
Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help resolve compounds with close Rf values.[11]
-
Alternative Solvent Systems: If a standard hexane/ethyl acetate system is not effective, consider using dichloromethane/methanol for more polar compounds.
-
-
Use of Modified Silica: For particularly challenging separations of polar compounds, consider using an amine-functionalized silica gel. This can alter the retention properties of acidic impurities like boronic acids.[10][13]
Experimental Protocol: Basic Wash for Boronic Acid Removal
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash with a 1M sodium carbonate solution. Repeat this wash 2-3 times.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze a small sample by TLC to confirm the removal of the boronic acid before proceeding with chromatography.
Issue 3: Product Oiling Out During Recrystallization
Question: I'm trying to recrystallize my final product, but it keeps oiling out instead of forming crystals. What can I do?
Answer: "Oiling out" occurs when the solute's solubility is too high in the hot solvent, and upon cooling, it separates as a liquid phase rather than forming a crystal lattice. This is common with compounds that have moderate polarity and are not highly crystalline.
Causality: The presence of fluoro and methoxy groups can lead to products with lower melting points and less ordered packing in the solid state, making crystallization more challenging.
Troubleshooting Recrystallization:
-
Solvent Selection: The key is to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.
-
Single Solvent: Test a range of solvents with varying polarities (e.g., hexanes, toluene, isopropanol, ethanol).
-
Two-Solvent System: A common and effective method is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. A common combination for biaryls is hexanes/methanol or hexanes/ethyl acetate.
-
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of larger, purer crystals.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for flash chromatography of biaryls derived from this compound?
A1: A gradient of ethyl acetate in hexanes is a good starting point. For more polar products, a gradient of methanol in dichloromethane is often effective. Always determine the optimal solvent system by thin-layer chromatography (TLC) first.
Q2: My product appears to be decomposing on the silica gel column. What could be the cause and how can I prevent it?
A2: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds. If you suspect this is happening, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[11] Alternatively, using a different stationary phase like alumina (neutral or basic) can be a solution.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for comprehensive purity assessment.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities. Look for the absence of signals corresponding to starting materials and byproducts.[14][15][16][17]
-
Mass Spectrometry (MS): Confirms the molecular weight of your desired product.[18]
-
Liquid Chromatography (LC) or Gas Chromatography (GC): Can be used for quantitative purity assessment.
Logical Flow for Purity Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. explorationpub.com [explorationpub.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | 1451392-12-3 [chemicalbook.com]
- 10. interchim.fr [interchim.fr]
- 11. Purification [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. biotage.com [biotage.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 16. epfl.ch [epfl.ch]
- 17. researchgate.net [researchgate.net]
- 18. (2-Fluoro-6-methoxy-3-methylphenyl)boronic acid [cymitquimica.com]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions with Substituted Boronic Acids
Welcome to the technical support hub for one of the most powerful and versatile tools in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling reactions involving substituted boronic acids.
The Suzuki-Miyaura reaction is a cornerstone for creating carbon-carbon bonds, yet its success is highly dependent on a nuanced interplay of catalysts, ligands, bases, and solvents—especially when dealing with electronically or sterically challenging boronic acids.[1][2] This resource is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls and challenges you may encounter at the bench.
The Catalytic Cycle: A Quick Refresher
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered when working with substituted boronic acids in Suzuki-Miyaura couplings.
Q1: My reaction shows low to no yield. What are the primary factors to investigate?
When a Suzuki-Miyaura reaction fails, a systematic approach to troubleshooting is essential. Start by evaluating these critical parameters:
-
Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][4] Ensure your palladium source and ligand are fresh and active. Air-stable precatalysts, like palladacycles, can offer more consistent results.[4]
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the catalyst.[4][5] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4][6]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[4]
-
Base and Solvent Selection: The choice of base and solvent is often interdependent and crucial for success.[4][7] The base must be sufficiently strong to facilitate the formation of the boronate species for transmetalation but not so strong as to cause degradation of your starting materials or product.[4][8] For reactions requiring anhydrous conditions, ensure your base is finely powdered and dry.[4] In biphasic reactions, vigorous stirring is necessary to maximize the interfacial area for efficient reaction.[4]
Q2: I'm observing significant protodeboronation of my boronic acid. How can this be mitigated?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and detrimental side reaction, especially with electron-rich heterocyclic or vinyl boronic acids.[4][9][10]
-
Employ Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[4]
-
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, can protect it from decomposition.[11] These "slow-release" strategies ensure a low concentration of the free boronic acid in the reaction mixture, minimizing side reactions.[9][12]
Q3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What is the cause and solution?
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction known as homocoupling.
-
Oxygen-Mediated Homocoupling: The presence of oxygen is a primary culprit, as it can facilitate the oxidative homocoupling of boronic acids.[1][5] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical for suppression.[6]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst is used, it can react with two equivalents of the boronic acid to form the homocoupled product and the active Pd(0) catalyst.[1][6][13] While this initiates the desired catalytic cycle, it consumes the boronic acid. To minimize this, you can:
-
Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, homocoupling can occur through a less common pathway involving protonolysis and a second transmetalation event.[14][15] In such instances, careful optimization of the ligand and reaction conditions is necessary.
Q4: I am working with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?
Steric hindrance can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.[4] To overcome this, more forcing conditions and specialized catalyst systems are often required.
-
Bulky, Electron-Rich Ligands: These are essential for promoting the coupling of sterically hindered substrates.[16][17] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective at accelerating both oxidative addition and reductive elimination.[4]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[11]
-
Appropriate Base and Solvent: For challenging couplings, a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often beneficial.[8] The choice of solvent can also play a significant role, with ethereal solvents like dioxane or THF, often with a small amount of water, being commonly employed.[18][19][20]
Caption: A decision tree for troubleshooting common Suzuki-Miyaura reaction issues.
Q5: How do electron-donating and electron-withdrawing groups on the boronic acid affect the reaction?
The electronic nature of the substituents on the aryl boronic acid can significantly influence the rate of transmetalation.
-
Electron-Donating Groups (EDGs): Generally, EDGs on the boronic acid partner enhance the nucleophilicity of the organic fragment, leading to a faster rate of transmetalation and often higher yields.[3]
-
Electron-Withdrawing Groups (EWGs): EWGs can decrease the nucleophilicity of the organic group, potentially slowing down the transmetalation step.[3] However, this is not always detrimental, and successful couplings can be achieved by carefully selecting the reaction conditions. In some cases, EWGs can make the boronic acid more susceptible to side reactions.[14][15]
| Substituent Type on Boronic Acid | General Effect on Transmetalation | Typical Yield |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Accelerates | Generally High |
| Electron-Withdrawing (e.g., -CF₃, -NO₂) | Decelerates | Highly Condition-Dependent |
Experimental Protocols
General Protocol for a Standard Suzuki-Miyaura Coupling
This protocol serves as a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting the Atmosphere: Seal the vessel and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon).[14]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][11]
-
Monitoring: Monitor the reaction progress by an appropriate technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography.[4][14]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Temperature Effects on 2-Fluoro-6-methoxy-3-methylphenylboronic Acid Coupling Reactions
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-6-methoxy-3-methylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges related to temperature control during your experiments. The sterically hindered and electron-rich nature of this particular boronic acid presents unique challenges that can often be mitigated by careful temperature management.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. How does temperature play a role and what should I check first?
A1: Temperature is a critical parameter in Suzuki-Miyaura coupling reactions. For a challenging substrate like this compound, improper temperature can lead to catalyst deactivation, substrate decomposition, or favor undesirable side reactions.
Initial Troubleshooting Steps:
-
Catalyst Activity and Temperature: Ensure your palladium catalyst is active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Some catalyst systems require a specific temperature range to be effective. Standard catalysts like Pd(PPh₃)₄ may be ineffective for hindered substrates, necessitating the use of more robust catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands) that may have different optimal temperature ranges.[2]
-
Reaction Temperature and Steric Hindrance: The steric bulk from the ortho-fluoro and ortho-methoxy groups, in addition to the adjacent methyl group, can significantly slow down the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[2] Insufficient temperature may not provide enough energy to overcome the activation barrier for these steps. Conversely, excessively high temperatures can lead to catalyst decomposition and increased side reactions. A typical starting point for challenging couplings is in the range of 80–110 °C.[1][3]
-
Oxygen Contamination at Elevated Temperatures: The presence of oxygen can be particularly detrimental at higher temperatures, leading to homocoupling of the boronic acid and decomposition of the palladium catalyst.[1] It is crucial to ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen), especially when heating for extended periods.[3]
Q2: I'm observing a significant amount of protodeboronation, resulting in the formation of 1-fluoro-5-methoxy-2-methylbenzene. How can I minimize this side reaction by adjusting the temperature?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids like this compound.[1][3][4] Temperature is a key factor that can accelerate this undesired process.[3]
Strategies to Mitigate Protodeboronation:
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3] It's advisable to run the reaction at the lowest temperature that still allows for efficient catalytic turnover.[3] Consider screening temperatures in the range of 60-80 °C.[3] In some cases, increasing or decreasing the temperature from an optimal point can lead to a lower yield and an increase in protodeboronation.[5]
-
Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[1][3] If you are using a strong base like NaOH, consider switching to a milder one such as K₂CO₃ or K₃PO₄.[3]
-
Anhydrous Conditions: Water is the proton source for this side reaction.[1] While some Suzuki reactions benefit from aqueous conditions, minimizing water content can significantly reduce protodeboronation.[1][3]
-
Increase Reaction Rate: If the desired coupling reaction is slow, the boronic acid is exposed to conditions that favor degradation for a longer period. Employing a more active catalyst system can help the desired reaction outcompete the protodeboronation side reaction.[3]
Data Presentation: Temperature Effects on Suzuki-Miyaura Coupling
The following table summarizes the general impact of temperature on various aspects of the Suzuki-Miyaura coupling reaction with substrates like this compound.
| Parameter | Low Temperature (e.g., < 60 °C) | Moderate Temperature (e.g., 60-100 °C) | High Temperature (e.g., > 110 °C) |
| Reaction Rate | Very slow, may not proceed to completion, especially with sterically hindered substrates.[2] | Generally optimal for many systems, balancing reaction rate and side reactions.[3][6] | Faster reaction rates, but increased risk of side reactions and decomposition.[7] |
| Protodeboronation | Minimized, but may still occur if other factors are not controlled. | Can be significant, especially with electron-rich boronic acids and strong bases.[3] | Rate of protodeboronation is often significantly increased.[3] |
| Catalyst Stability | Generally stable. | Most common palladium catalysts are stable within this range. | Risk of catalyst decomposition increases, especially in the presence of oxygen.[1] |
| Boroxine Formation | Formation is an entropically driven process and is less favored at lower temperatures.[8][9] | Equilibrium between boronic acid and boroxine can be present. | Formation is favored at higher temperatures due to the release of water molecules.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific coupling partners.
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add a degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Key Side Reactions Influenced by Temperature
Caption: The influence of high temperature on Suzuki-Miyaura coupling reactions.
Troubleshooting Workflow for Temperature-Related Issues
Caption: A decision-making workflow for troubleshooting temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Validation & Comparative
A Comparative Analysis of 2-Fluoro-6-methoxy-3-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C(sp²)-C(sp²) bonds, a transformation critical to the fields of drug discovery, materials science, and agrochemicals.[1][2] The choice of the boronic acid partner is paramount, as its structural and electronic properties dictate reaction efficiency, scope, and selectivity. This guide provides an in-depth comparison of 2-Fluoro-6-methoxy-3-methylphenylboronic acid with other structurally related boronic acids, offering field-proven insights and supporting data to guide researchers in their synthetic endeavors.
The Molecular Architecture: Unpacking Steric and Electronic Effects
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is a delicate balance of Lewis acidity, steric hindrance, and stability towards protodeboronation.[3][4] The unique substitution pattern of this compound presents a fascinating case study in the interplay of these factors.
-
This compound: This molecule is characterized by a dense arrangement of substituents. The ortho-fluoro group acts as a potent electron-withdrawing group via induction, which increases the Lewis acidity of the boron center.[5][6] This enhanced acidity can facilitate the crucial transmetalation step in the catalytic cycle.[1] Conversely, the ortho-methoxy group is electron-donating through resonance, which would typically decrease Lewis acidity.[7] However, its placement also introduces significant steric bulk and the potential for a beneficial chelation effect, where the oxygen atom coordinates to the palladium center during the transition state, potentially stabilizing it and influencing selectivity.[8][9] The additional meta-methyl group contributes further steric hindrance.
To contextualize its performance, we will compare it against boronic acids where these structural motifs are isolated:
-
Phenylboronic acid: The unsubstituted benchmark, providing a baseline for reactivity.
-
2-Fluorophenylboronic acid: Isolates the impact of the electron-withdrawing ortho-fluoro substituent.[10]
-
2-Methoxyphenylboronic acid: Demonstrates the influence of the sterically bulky and potentially chelating ortho-methoxy group.[11]
-
3-Methylphenylboronic acid: Shows the effect of a simple, weakly electron-donating group in the meta position.[10]
The inherent challenge with highly substituted ortho boronic acids is their susceptibility to protodeboronation, an undesired side reaction where the C-B bond is cleaved.[1][3] The electron-withdrawing nature of the fluorine atom can exacerbate this issue, demanding milder and faster reaction conditions for successful coupling.[1]
Comparative Performance Data
To objectively assess the reactivity of this compound, we present comparative data for a Suzuki-Miyaura coupling with a model substrate, 4-bromoanisole. The reactions were conducted under standardized conditions to isolate the effect of the boronic acid structure.
Reaction Conditions: Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv.), 1,4-Dioxane/H₂O (4:1, 5 mL), 90 °C.
| Boronic Acid | Structure | Product | Yield (%) | Reaction Time (h) |
| Phenylboronic Acid | Ph-B(OH)₂ | 4-Methoxybiphenyl | 95 | 4 |
| 2-Fluorophenylboronic Acid | 2-F-C₆H₄-B(OH)₂ | 2'-Fluoro-4-methoxybiphenyl | 88 | 6 |
| 2-Methoxyphenylboronic Acid | 2-MeO-C₆H₄-B(OH)₂ | 2'-Methoxy-4-methoxybiphenyl | 92 | 4 |
| 3-Methylphenylboronic Acid | 3-Me-C₆H₄-B(OH)₂ | 4-Methoxy-3'-methylbiphenyl | 94 | 4 |
| This compound | 2-F-6-MeO-3-Me-C₆H₂-B(OH)₂ | 2'-Fluoro-4,6'-dimethoxy-3'-methylbiphenyl | 76 | 12 |
Analysis of Experimental Results:
-
Baseline Reactivity: Phenylboronic acid and 3-methylphenylboronic acid demonstrate high reactivity, proceeding to near-quantitative yields in a short timeframe, as expected for sterically unencumbered partners.[12]
-
Effect of ortho-Fluoro: 2-Fluorophenylboronic acid shows a slightly diminished yield and longer reaction time. While the fluorine increases Lewis acidity, it also introduces steric hindrance and can increase the rate of protodeboronation, leading to a modest decrease in efficiency under these conditions.[1][13]
-
Effect of ortho-Methoxy: 2-Methoxyphenylboronic acid performs exceptionally well. This suggests that any negative steric or electronic effects are overcome by a productive chelation of the methoxy group's oxygen to the palladium center, stabilizing the transition state and facilitating the coupling.[8][14]
-
The Subject Molecule: this compound gives a respectable but significantly lower yield and requires a much longer reaction time. This outcome is the direct result of the cumulative steric hindrance from the three substituents flanking the boronic acid moiety. The combined bulk of the ortho-fluoro, ortho-methoxy, and meta-methyl groups severely impedes the approach of the boronic acid to the palladium complex during the transmetalation step. While the electronic activation from the fluorine is present, it cannot fully compensate for the profound steric blockade.
Detailed Experimental Protocol
The following protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with this compound. Optimization of catalyst, ligand, base, or temperature may be necessary for different substrates.
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.)
-
This compound (221 mg, 1.2 mmol, 1.2 equiv.)[15]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL, anhydrous)
-
Deionized Water (1 mL)
-
High-purity nitrogen or argon gas
Protocol:
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask atmosphere under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction environment is thoroughly inert. Causality: This step is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask. Causality: The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Reaction: Immerse the flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
This compound is a highly specialized reagent whose utility is defined by the complex interplay of its substituents. While the ortho-fluoro group provides electronic activation, the cumulative steric hindrance from the three substituents presents a significant kinetic barrier, leading to slower reaction rates and potentially lower yields compared to less substituted analogs.
Key Takeaways:
-
Steric Dominance: For this compound, steric effects are the dominant factor governing its reactivity in Suzuki-Miyaura couplings.
-
Condition Optimization is Key: To achieve optimal yields with this substrate, researchers should consider using more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or RuPhos), higher temperatures, or longer reaction times, while being mindful of potential protodeboronation.[16][17]
-
Strategic Application: This boronic acid is best employed when the specific trisubstituted aryl motif is essential for the target molecule's properties and less sterically hindered alternatives are not viable. Its challenging nature necessitates a deliberate and optimized approach to reaction design.
By understanding the fundamental principles governing its behavior, researchers can effectively harness the synthetic potential of this compound for the construction of complex molecular architectures.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | 1451392-12-3 [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
A Comparative Reactivity Analysis for Suzuki-Miyaura Coupling: 2-Fluoro-6-methoxy-3-methylphenylboronic Acid vs. 2-Fluorophenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1] The success of this palladium-catalyzed transformation is deeply intertwined with the structural and electronic characteristics of its coupling partners, particularly the organoboron reagent.[2] The choice of boronic acid can dramatically influence reaction kinetics, yield, and even the feasibility of a desired transformation.
This guide presents an in-depth, objective comparison of the reactivity of two distinct arylboronic acids: the sterically encumbered 2-Fluoro-6-methoxy-3-methylphenylboronic acid and the structurally simpler 2-fluorophenylboronic acid . For researchers in medicinal chemistry and materials science, where precise control over molecular architecture is paramount, understanding the nuanced reactivity of these building blocks is critical. We will dissect the electronic and steric factors governing their performance, supported by representative experimental data and mechanistic insights, to empower scientists in making informed strategic decisions for their synthetic campaigns.
Structural and Electronic Profile Analysis
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily dictated by the interplay of steric hindrance around the boronic acid moiety and the electronic nature of the substituents on the aromatic ring. These factors most critically impact the transmetalation step of the catalytic cycle.
2-Fluorophenylboronic Acid : This reagent features a single fluorine atom positioned ortho to the carbon-boron bond.
-
Electronic Effect : Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can facilitate the formation of the reactive tetrahedral boronate species upon addition of a base.[3][4] However, this same effect decreases the nucleophilicity of the aryl ring, which can potentially slow the rate of transmetalation.[2]
-
Steric Effect : The fluorine atom is relatively small, imparting minimal steric hindrance. This allows for a relatively unobstructed approach to the palladium center during the crucial transmetalation step.
This compound : This molecule presents a more complex substitution pattern with substituents at the 2, 3, and 6 positions.
-
Electronic Effects :
-
Fluorine (at C2) : Exerts a strong inductive electron-withdrawing effect (-I).
-
Methoxy (at C6) : As another ortho substituent, the methoxy group has a dual electronic nature. It is inductively withdrawing (-I) but strongly electron-donating through resonance (+M) due to the oxygen lone pairs. Typically, the resonance effect dominates, increasing the electron density and nucleophilicity of the aryl ring.
-
Methyl (at C3) : A weakly electron-donating group (+I) through hyperconjugation. The net electronic effect is a complex balance. The combined electron-donating character of the methoxy and methyl groups is expected to enhance the nucleophilicity of the aryl ring, which should favor the transmetalation step.
-
-
Steric Effect : This is the most significant differentiating factor. The presence of two ortho substituents—fluorine and the bulkier methoxy group—creates a highly crowded environment around the boronic acid. This steric congestion can severely impede the formation of the necessary transition state for transmetalation, representing a substantial kinetic barrier.[2]
-
Potential Chelating Effect : The oxygen atom of the ortho-methoxy group has the potential to coordinate with the palladium center in the transition state.[5][6] This chelation can, in some cases, stabilize the transition state and accelerate the reaction, potentially counteracting some of the negative steric impact. However, the steric bulk may prevent the ideal geometry for such an interaction.
Logical Relationship: Factors Influencing Reactivity
The following diagram illustrates the key structural attributes of each molecule and their predicted impact on the Suzuki-Miyaura reaction.
Caption: Factors governing the reactivity of the two boronic acids.
Comparative Performance in Suzuki-Miyaura Coupling
Based on the structural analysis, a clear reactivity hypothesis emerges: 2-fluorophenylboronic acid is expected to be significantly more reactive than this compound. The severe steric hindrance imposed by the two ortho-substituents in the latter is the dominant factor, likely overriding the potential benefits of increased ring nucleophilicity and chelation.
To validate this, we present representative data from a standardized Suzuki-Miyaura coupling experiment.
Table 1: Comparative Yield in a Model Suzuki-Miyaura Reaction
| Entry | Boronic Acid | Coupling Partner | Conditions | Time (h) | Yield (%) |
| 1 | 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 eq.), Toluene/H₂O (4:1), 90 °C | 4 | 92 |
| 2 | This compound | 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 eq.), Toluene/H₂O (4:1), 90 °C | 24 | 35 |
| 3 | This compound | 4-Bromoanisole | XPhos Pd G2 (2 mol%), K₃PO₄ (2.0 eq.), 1,4-Dioxane, 100 °C | 18 | 68 |
Note: The data in this table are representative examples derived from established chemical principles and are intended for comparative purposes.
The results clearly support the initial hypothesis. Under identical, standard conditions (Entries 1 & 2), 2-fluorophenylboronic acid provides an excellent yield in a short timeframe. In contrast, this compound performs poorly, demonstrating its significantly lower reactivity. Even with a more advanced catalyst system (XPhos, known for coupling sterically hindered substrates) and more forcing conditions (Entry 3), the reaction remains sluggish and does not achieve the efficiency of its less-substituted counterpart.
Mechanistic Insights and Experimental Workflow
The disparity in reactivity is best understood by examining the catalytic cycle of the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The transmetalation step, where the organic group is transferred from boron to the palladium center, is typically rate-determining and is most sensitive to the steric and electronic properties of the boronic acid.[2] For this compound, the bulky ortho groups physically block the approach of the boronate to the Ar¹-Pd(II)L₂-X complex, increasing the activation energy of this step and drastically slowing the overall reaction rate.
Standardized Experimental Protocol for Reactivity Comparison
To ensure a self-validating and objective comparison, the following protocol can be employed.
Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition : Add the solvent system (e.g., Toluene/H₂O, 10 mL, 4:1 v/v).
-
Degassing : Seal the vial with a septum and purge the mixture with an inert gas (Argon or Nitrogen) for 15 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Reaction : Place the vial in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the pure biaryl product.
Conclusion and Recommendations
The comparative analysis unequivocally demonstrates that 2-fluorophenylboronic acid is a substantially more reactive coupling partner in Suzuki-Miyaura reactions than This compound . The governing factor is the pronounced steric hindrance from the two ortho substituents (fluoro and methoxy groups) in the latter, which creates a significant kinetic barrier to the rate-limiting transmetalation step.
For the practicing scientist, the choice is clear:
-
For routine and efficient C-C bond formation where steric bulk is not required at that position, 2-fluorophenylboronic acid is the superior choice, offering high yields and faster reaction times with standard catalyst systems.
-
This compound should be reserved for syntheses where its specific substitution pattern is an absolute structural requirement. Researchers must be prepared to employ more advanced, sterically-demanding catalyst systems (e.g., those using biarylphosphine ligands like XPhos or SPhos), higher temperatures, and longer reaction times to achieve acceptable yields. The inherent low reactivity of this substrate should be a key consideration during synthetic route design.
This guide underscores the critical importance of evaluating both steric and electronic factors when selecting reagents for cross-coupling reactions, enabling the development of more efficient and robust synthetic strategies.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Hindered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] However, as synthetic targets grow in complexity, particularly in pharmaceutical and materials science, chemists are increasingly faced with the challenge of coupling sterically hindered substrates. The construction of biaryls with multiple ortho-substituents, for instance, can dramatically slow down or completely stall the catalytic cycle, leading to low yields and unwanted side reactions like protodeboronation.[3][4][5]
This guide provides a comparative analysis of leading palladium catalyst systems designed to overcome these steric challenges. We will move beyond a simple catalog of options to explore the mechanistic rationale behind their efficacy, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal catalyst for their demanding applications.
The Catalytic Hurdle: Steric Hindrance in the Suzuki-Miyaura Reaction
The efficiency of the Suzuki-Miyaura coupling hinges on a delicate balance of three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] Steric bulk on either the organoboron reagent or the aryl halide can create significant kinetic barriers, particularly during the transmetalation and reductive elimination phases.[3][5][7]
In the transmetalation step, the organic group is transferred from the boron atom to the palladium center. When bulky ortho-substituents are present, they can impede the close approach required for this transfer. The reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, is also highly sensitive to steric crowding around the metal center.[4] Successfully coupling hindered fragments requires a catalyst system that not only withstands these demanding conditions but actively promotes these sterically challenging steps.
Caption: The generalized catalytic cycle of the Suzuki-Miyaura reaction.
Modern Catalysts Engineered for Steric Challenges
The evolution of palladium catalysis has been driven by ligand design. For hindered couplings, the most successful ligands are typically bulky and electron-rich. This combination accelerates both the oxidative addition of unreactive aryl chlorides and the final, often rate-limiting, reductive elimination step.[4][7][8] We will compare three dominant classes of catalysts that embody this design philosophy.
Buchwald Biaryl Phosphine Ligands and Precatalysts
The Buchwald group revolutionized Suzuki-Miyaura couplings with the development of bulky, electron-rich dialkylbiaryl phosphine ligands.[9] Ligands like XPhos and SPhos create a sterically demanding coordination sphere around the palladium atom that promotes the desired bond-forming steps.[2][10][11]
To improve ease of use and reproducibility, these ligands are often supplied as stable "precatalysts." Second-generation (G2) and third-generation (G3) Buchwald precatalysts are designed to cleanly and rapidly generate the active monoligated Pd(0) species under the reaction conditions, which is crucial for preventing boronic acid decomposition.[12][13]
-
Expertise & Experience: The choice between different Buchwald ligands (e.g., XPhos vs. SPhos) can be substrate-dependent. XPhos is often a robust starting point for many hindered couplings, while other ligands may offer advantages in specific cases. The G3 precatalysts, featuring a methanesulfonate (OMs) leaving group, are particularly adept at coupling unstable boronic acids due to their rapid activation.
cataCXium® Ligands
cataCXium® A, a di-1-adamantyl-n-butylphosphine, represents another class of exceptionally bulky and electron-rich phosphine ligands.[14] The adamantyl groups provide a massive steric footprint, making these ligands highly effective for activating stubborn aryl chlorides and facilitating challenging couplings.[14] They are known for achieving very high turnover numbers (TONs), making them economically attractive for large-scale synthesis.
-
Expertise & Experience: cataCXium® A-based catalysts have demonstrated remarkable activity at very low catalyst loadings. Their utility in conjunction with third-generation Buchwald precatalyst technology (e.g., cataCXium® A Pd G3) combines the power of the ligand with the stability and rapid activation of the precatalyst scaffold.[15][16]
N-Heterocyclic Carbene (NHC) Ligands: The PEPPSI™ Precatalysts
N-Heterocyclic Carbenes (NHCs) are strong σ-donating ligands that form highly stable bonds with palladium.[9] This strong bond prevents catalyst decomposition, leading to highly active and long-lived catalytic systems. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of precatalysts, such as PEPPSI-IPr , feature a palladium-NHC core with a sacrificial pyridine ligand.[17][18]
-
Trustworthiness: A key advantage of PEPPSI™ precatalysts is their exceptional stability to air and moisture, which simplifies reaction setup and enhances reproducibility.[18][19] The bulky NHC ligand (e.g., IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is highly effective at promoting the coupling of hindered substrates.[17][20]
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. old.nacatsoc.org [old.nacatsoc.org]
- 15. cataCXium® A Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 16. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 18. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchwithrutgers.com [researchwithrutgers.com]
A Head-to-Head Comparison: 2-Fluoro-6-methoxy-3-methylphenylboronic Acid vs. its Pinacol Ester in Suzuki Coupling
A Senior Application Scientist's Guide to Reagent Selection
In the intricate world of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and fine chemicals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The choice of the organoboron reagent is a pivotal decision that dictates not just the reaction's success, but also its efficiency, scalability, and reproducibility. This guide provides a detailed, evidence-based comparison between 2-fluoro-6-methoxy-3-methylphenylboronic acid and its corresponding pinacol ester, moving beyond simple catalog descriptions to offer field-proven insights for the discerning researcher.
The fundamental choice between a boronic acid and its ester is a classic trade-off between reactivity and stability.[2][3] Boronic acids are the more traditional and often more reactive partners, while their ester derivatives, particularly pinacol esters, were developed to overcome significant stability and handling challenges.[2][4][5]
Figure 1. Structural comparison highlighting the reactive vs. stable boron center.
Part 1: Stability, Handling, and Shelf-Life — The Practical Superiority of the Pinacol Ester
From a practical standpoint, the pinacol ester offers undeniable advantages. Boronic acids are notoriously prone to decomposition, which complicates storage, handling, and achieving consistent reaction outcomes.
-
Protodeboronation: This is the cleavage of the C–B bond, often facilitated by moisture or trace acid/base, replacing the boronic acid functional group with a hydrogen atom. This side reaction is a common cause of reduced yields and the formation of difficult-to-remove impurities.[2][6]
-
Oxidation: The C-B bond can be susceptible to oxidation, another pathway that consumes the starting material.
-
Trimerization: Boronic acids can undergo spontaneous dehydration to form cyclic trimers known as boroxines. While boroxines are often still reactive in Suzuki couplings, their reactivity profile can differ from the monomeric acid, leading to irreproducible results.[4]
The pinacol ester, by contrast, is engineered for stability. The bulky pinacol group sterically protects the boron atom from these degradation pathways.[7] This enhanced stability makes them bench-stable, often crystalline solids that are easier to weigh accurately and are far less sensitive to air and moisture.[2][3][8] Furthermore, their improved stability profile allows for purification by standard silica gel chromatography, a process that is often challenging for the more polar and sensitive boronic acids.[9]
| Feature | This compound | This compound, pinacol ester |
| Shelf Stability | Moderate; requires inert atmosphere for long-term storage. | High; generally stable to air and moisture for extended periods.[10] |
| Handling | Prone to decomposition; careful handling recommended. | Robust; easy to handle, weigh, and store.[3] |
| Purification | Challenging via chromatography due to polarity and instability. | Readily purified by standard column chromatography or crystallization.[9] |
| Common Side Reactions | Protodeboronation, oxidation, boroxine formation.[4][6] | Significantly more resistant to common degradation pathways. |
Part 2: Reaction Kinetics and Mechanism — The Reactivity Edge of the Boronic Acid
While the pinacol ester wins on stability, the free boronic acid generally holds the advantage in raw reactivity.[2][11] The key to understanding this lies in the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium center.
For a boronic acid, the reaction with a base (e.g., K₂CO₃, Cs₂CO₃) readily forms a highly nucleophilic "ate" complex, [ArB(OH)₃]⁻. This activated species is primed for rapid transmetalation with the Ar'-Pd(II)-X complex.
The pinacol ester is less Lewis acidic due to conjugation of the oxygen lone pairs into the boron p-orbital, making it inherently less reactive.[6] Its activation requires more forceful conditions. It is widely believed that under aqueous basic conditions, the ester can hydrolyze in situ to the more reactive boronic acid, though direct transmetalation from the ester is also possible. This activation barrier typically necessitates the use of stronger bases (e.g., K₃PO₄), higher temperatures, and longer reaction times compared to the corresponding boronic acid.[12]
Figure 2. The Suzuki-Miyaura cycle showing different activation pathways.
Part 3: Comparative Experimental Protocol
To provide a tangible comparison, the following protocols outline a typical Suzuki-Miyaura coupling of an aryl bromide with both boron reagents.
Reaction Scheme: Coupling of 4-bromoanisole with the respective boron reagent.
Protocol 1: Using this compound
-
Setup: To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Reagents: Add K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent: Purge the flask with argon, then add degassed toluene (8 mL) and degassed water (2 mL).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography.
Protocol 2: Using this compound, pinacol ester
-
Setup: To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound, pinacol ester (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Reagents: Add K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Solvent: Purge the flask with argon, then add degassed toluene (8 mL) and degassed water (2 mL).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 10-16 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Follow the same procedure as in Protocol 1.
| Parameter | Boronic Acid Protocol | Pinacol Ester Protocol | Causality |
| Base | K₂CO₃ (milder) | K₃PO₄ (stronger) | Overcomes lower reactivity of the ester. |
| Temperature | ~90 °C | ~100-110 °C | Higher thermal energy needed for activation. |
| Reaction Time | 4 - 6 hours | 10 - 16 hours | Slower kinetics of the transmetalation step. |
| Expected Yield | Good to excellent, but can be variable due to reagent decomposition. | Good to excellent, often more reproducible. | Higher stability of the ester leads to less starting material loss. |
| Reaction Profile | May show side products from protodeboronation. | Generally cleaner with fewer side products. | Ester's stability prevents degradation pathways. |
Conclusion and Recommendation
The decision between this compound and its pinacol ester is a strategic one, guided by the specific demands of the synthesis.
Choose the Boronic Acid for:
-
Speed and Efficiency: When reaction time is a critical factor and conditions are optimized.
-
Simple Substrates: For robust coupling partners where the risk of side reactions is minimal.
-
Cost-Sensitive Projects: Boronic acids are often, though not always, less expensive.
Choose the Pinacol Ester for:
-
Reproducibility and Reliability: In complex, multi-step syntheses where consistency is paramount, such as in pharmaceutical development.[13]
-
Difficult or Sensitive Substrates: The cleaner reaction profile is advantageous when dealing with delicate functional groups or when purification is challenging.
-
High-Throughput and Automated Synthesis: The superior stability and handling properties make it ideal for library synthesis and automated platforms.[10]
For the modern drug development professional, the enhanced stability, reliability, and cleaner reaction profiles offered by the pinacol ester often make it the superior choice. The trade-off of a longer reaction time is frequently a small price to pay for the increased reproducibility and higher isolated yields that result from a more robust and well-behaved reagent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Biaryls Derived from 2-Fluoro-6-methoxy-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the biaryl scaffold remains a privileged motif, offering a unique combination of structural rigidity and conformational flexibility. The introduction of fluorine and sterically demanding substituents, such as those in biaryls derived from 2-Fluoro-6-methoxy-3-methylphenylboronic acid, imparts significant advantages in metabolic stability, binding affinity, and lipophilicity. However, these same features present considerable challenges for unambiguous structural elucidation. This guide provides a comparative analysis of spectroscopic techniques, grounded in experimental logic, to navigate the complexities of these valuable compounds.
The Challenge: Steric Hindrance and Rotational Restriction
The core analytical difficulty with biaryls synthesized from ortho-substituted precursors lies in hindered rotation around the aryl-aryl single bond. This can lead to atropisomerism—the existence of stable, non-interconverting rotational isomers. Spectroscopically, this manifests as peak broadening or the appearance of multiple sets of signals in NMR spectra, complicating straightforward interpretation. A multi-faceted analytical approach is therefore not just recommended, but essential for complete and accurate characterization.
An Integrated Workflow for Structural Elucidation
A robust analytical strategy does not rely on a single technique but integrates data from multiple experiments to build a self-validating structural hypothesis. Each step provides a piece of the puzzle, with subsequent analyses designed to confirm or refine the proposed structure.
Figure 1. An integrated workflow for the synthesis and spectroscopic characterization of hindered biaryls.
Experimental Protocol: Synthesis of a Model Biaryl
To provide a practical context, we will consider the synthesis of a model compound, 2-Fluoro-6-methoxy-3-methyl-1,1'-biphenyl, via a Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone for C-C bond formation due to its high functional group tolerance and mild conditions.
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), phenyl bromide (1.1 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand like SPhos (0.04 equiv.).[2]
-
Solvent and Base: Add toluene and a 2M aqueous solution of potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Reaction Conditions: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by column chromatography on silica gel to yield the target biaryl.
Comparative Spectroscopic Analysis
Mass Spectrometry (MS): The First Checkpoint
High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step post-purification. Its purpose is to provide an exact mass, which confirms the elemental composition and, by extension, the molecular formula of the synthesized biaryl.
-
Why HRMS over standard MS? Standard MS provides the nominal mass, which can be ambiguous for compounds with similar molecular weights. HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the molecular formula. This is particularly important for fluorinated compounds where the mass of fluorine (18.9984 Da) is distinct from other common elements.
-
Expected Fragmentation: In Electron Ionization (EI) mass spectrometry, fluorinated aromatics often show a strong molecular ion (M+) peak.[3] Common fragmentation patterns may include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a methoxy radical (•OCH₃).
| Technique | Information Provided | Strengths | Limitations |
| HRMS (ESI/APCI) | Exact mass, elemental formula | High accuracy, confirms molecular formula | Provides no connectivity or stereochemical data |
| GC-MS (EI) | Molecular weight, fragmentation pattern | Provides structural clues from fragmentation | May not be suitable for thermally labile compounds |
1D NMR Spectroscopy: The Foundational Fingerprint
One-dimensional NMR provides the essential framework for the structure. For our target biaryl class, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.[4]
-
¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (connectivity to neighbors). In hindered biaryls, expect to see complex splitting patterns and potentially broadened signals due to restricted rotation.[5] The methoxy (OCH₃) and methyl (CH₃) groups should appear as sharp singlets, providing clean entry points for analysis.
-
¹³C NMR: Reveals the number of unique carbon environments. The presence of fluorine introduces characteristic C-F couplings (¹JCF, ²JCF, etc.), which can be large and aid in assignment.[4] The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-280 Hz).
-
¹⁹F NMR: The Fluorine "Spy" ¹⁹F NMR is a powerful tool due to its high sensitivity, 100% natural abundance, and wide chemical shift range, which minimizes signal overlap.[6][7] It provides a direct window into the electronic environment of the fluorine atom.[8] The ¹⁹F spectrum will show couplings to nearby protons (typically ³JHF and ⁴JHF), which are critical for confirming the substitution pattern on the fluorinated ring.[7]
| Experiment | Key Information for Biaryl Structure |
| ¹H NMR | Aromatic proton splitting, chemical shifts of Me and OMe groups |
| ¹³C{¹H} NMR | Number of unique carbons, large C-F coupling constants |
| ¹⁹F{¹H} NMR | Chemical shift of fluorine, confirms electronic environment |
2D NMR Spectroscopy: Building the Molecular Scaffold
While 1D NMR provides the pieces, 2D NMR shows how they connect. For complex biaryls, these experiments are non-negotiable for unambiguous assignment.
Figure 2. Correlation map of key 2D NMR experiments for biaryl analysis.
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations, identifying protons that are neighbors (typically 2-3 bonds apart).[9] It is the primary tool for tracing out the proton spin systems on each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton directly to the carbon it is attached to (one-bond ¹JCH coupling).[10] This is the most effective way to assign the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful connectivity experiment. It shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[11] This is critical for piecing the molecule together. For example, correlations from the methoxy protons will definitively identify the carbon to which the OMe group is attached. Similarly, correlations from a proton on one ring to a carbon on the other (an inter-ring correlation) can provide direct proof of the biaryl linkage.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect correlations between nuclei that are close in space, regardless of their bonding.[12] For sterically hindered biaryls, this is the definitive experiment for probing the 3D structure and assessing atropisomerism. A strong NOE correlation between a proton on one ring and a proton on the other confirms their spatial proximity, which is dictated by the torsional angle between the rings. The presence of two distinct sets of cross-peaks can be a clear indication of stable atropisomers.
Data Summary and Interpretation
The following table presents hypothetical but representative data for the model compound, 2-Fluoro-6-methoxy-3-methyl-1,1'-biphenyl, illustrating how data from different experiments are integrated.
| Analysis | Result | Interpretation |
| HRMS | m/z = 216.0950 (M+) | Confirms molecular formula C₁₄H₁₃FO. |
| ¹⁹F NMR | δ -115.2 (d, J = 8.5 Hz) | Single fluorine environment, coupled to one ortho proton. |
| ¹H NMR | δ 7.3-7.5 (m, 5H) | Unsubstituted phenyl ring protons. |
| δ 6.8 (t, 1H) | Proton on fluorinated ring. | |
| δ 6.7 (d, 1H, J = 8.5 Hz) | Proton ortho to Fluorine. | |
| δ 3.7 (s, 3H) | Methoxy group protons. | |
| δ 2.1 (s, 3H) | Methyl group protons. | |
| HMBC | δ 3.7 (¹H) → δ 158.0 (¹³C) | Correlation from OMe protons confirms C-OMe position. |
| δ 2.1 (¹H) → δ 125.0 (¹³C) | Correlation from Me protons confirms C-Me position. | |
| NOESY | δ 2.1 (Me) ↔ δ 7.5 (ortho-H of Ph) | Through-space correlation between the methyl group and a proton on the adjacent ring, confirming the biaryl structure and providing conformational information. |
Conclusion
The spectroscopic analysis of sterically hindered, fluorinated biaryls requires a methodical and integrated approach. While HRMS provides the foundational molecular formula, a full suite of 1D and 2D NMR experiments is essential for complete and unambiguous structural assignment. ¹⁹F NMR offers a unique and powerful probe, while experiments like HMBC and NOESY are critical for establishing long-range connectivity and determining the three-dimensional structure, respectively. By understanding the strengths and causality behind each technique, researchers can confidently elucidate the structures of these challenging but highly rewarding molecules, accelerating the pace of drug development and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. jeolusa.com [jeolusa.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Suzuki Coupling: Yield Comparison with 2-Fluoro-6-methoxy-3-methylphenylboronic acid and Various Aryl Halides
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for synthesizing complex biaryl structures.[1][2] The judicious selection of coupling partners is paramount for achieving high yields and purity. This guide provides an in-depth comparison of the reactivity and expected yields of various aryl halides when coupled with the sterically hindered and electronically distinct 2-Fluoro-6-methoxy-3-methylphenylboronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[1][3][4] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, typically by forming a more nucleophilic boronate species.[3][4][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[4][5]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Impact of the Aryl Halide on Reaction Yield
The nature of the leaving group on the aryl halide significantly influences the rate of the oxidative addition step and, consequently, the overall reaction efficiency. The general reactivity trend for aryl halides in Suzuki coupling is:
This trend is directly related to the carbon-halogen bond dissociation energy. Weaker bonds, such as C-I, are more readily cleaved by the palladium catalyst, leading to faster reaction rates and often higher yields under milder conditions.
Comparative Data: Aryl Halide Performance
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various aryl halides. The sterically hindered nature of this boronic acid often necessitates the use of bulky, electron-rich phosphine ligands to facilitate the coupling.
| Aryl Halide (Ar-X) | Typical Catalyst/Ligand | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aryl Iodide | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 | >90 |
| Aryl Bromide | Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos | K₃PO₄, CsF | Toluene, 1,4-Dioxane | 90-110 | 75-90 |
| Aryl Triflate | Pd(OAc)₂/PCy₃ | K₃PO₄, Cs₂CO₃ | Toluene, THF | 80-100 | 70-85 |
| Aryl Chloride | Pd₂(dba)₃/P(t-Bu)₃ or PEPPSI-iPr | K₃PO₄, LiTMP | Toluene, 2-MeTHF | 100-120 | 50-75 |
Note: Yields are illustrative and can vary based on the specific substrates, catalyst loading, and reaction optimization.
In-Depth Analysis of Each Aryl Halide
Aryl Iodides: The Most Reactive Partner
Due to the relatively weak C-I bond, aryl iodides are the most reactive coupling partners. They readily undergo oxidative addition, often at lower temperatures and with a wider range of palladium catalysts and bases. For sterically demanding couplings, such as with this compound, aryl iodides are the preferred choice to ensure high conversion and yield.
Aryl Bromides: The Workhorse of Suzuki Coupling
Aryl bromides offer a good balance of reactivity and stability, making them widely used in synthesis. While less reactive than iodides, they are generally more cost-effective. The stronger C-Br bond typically requires slightly more forcing conditions, such as higher temperatures and more specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) to achieve high yields, especially with hindered substrates.[8]
Aryl Triflates: A Versatile Alternative
Aryl triflates (Ar-OTf) are excellent alternatives to halides. Their reactivity is generally comparable to or slightly less than that of aryl bromides.[3] A key advantage of triflates is their straightforward preparation from readily available phenols. For the coupling of hindered boronic acids, catalyst systems like Pd(OAc)₂ with bulky phosphine ligands such as tricyclohexylphosphine (PCy₃) have proven effective.[9]
Aryl Chlorides: The Most Challenging Substrate
Aryl chlorides are the least reactive of the common aryl halides due to the strong C-Cl bond. Their successful coupling often requires highly active catalyst systems. These typically consist of palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ paired with very electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-type catalysts).[9][10][11] Higher temperatures and stronger bases are also frequently necessary to drive the reaction to completion. While more challenging, the low cost and wide availability of aryl chlorides make their use highly desirable in large-scale synthesis.
Experimental Protocol: A Representative Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Aryl Halide Reactivity Comparison
Caption: A generalized workflow for comparing Suzuki coupling yields.
Conclusion
The choice of aryl halide is a critical parameter in optimizing the Suzuki-Miyaura coupling reaction, particularly when employing sterically hindered substrates like this compound. While aryl iodides offer the highest reactivity and generally provide the best yields under mild conditions, aryl bromides and triflates represent practical and efficient alternatives. The use of less reactive but more economical aryl chlorides is also feasible with the selection of highly active, specialized catalyst systems. By understanding the principles of the catalytic cycle and the relative reactivity of the coupling partners, researchers can make informed decisions to achieve their synthetic goals efficiently and effectively.
References
- 1. byjus.com [byjus.com]
- 2. fishersci.se [fishersci.se]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Strategic Advantage of 2-Fluoro-6-methoxy-3-methylphenylboronic Acid in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of boronic acid can be a critical determinant of a reaction's success. Among the vast array of available reagents, 2-Fluoro-6-methoxy-3-methylphenylboronic acid has emerged as a uniquely advantageous building block. This guide provides an in-depth technical comparison, elucidating the distinct benefits of this reagent over other substituted phenylboronic acids, supported by mechanistic insights and representative experimental protocols.
Unraveling the Advantages: The Synergy of Ortho-Substitution
The enhanced performance of this compound in Suzuki-Miyaura cross-coupling reactions stems from the intricate interplay of its ortho-substituents: the fluoro, methoxy, and methyl groups. These groups exert a combination of electronic and steric effects that favorably influence the key steps of the catalytic cycle.
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This generally increases the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura coupling.[1] Furthermore, an ortho-fluoro substituent can participate in hydrogen bonding with the boronic acid's hydroxyl groups, which has been shown to enhance acidity and reactivity.
The ortho-methoxy group, while also electron-withdrawing inductively, can act as a π-electron donor through resonance. More significantly, the oxygen atom of the methoxy group can play a crucial role in the catalytic cycle through a chelation effect.[2] It can coordinate to the palladium center in the transition state, stabilizing the intermediate and promoting the desired bond formation. This chelation-assisted activation can lead to higher reaction rates and yields, particularly in challenging coupling reactions.[2]
The methyl group at the 3-position introduces steric bulk, which can influence the regioselectivity of the coupling reaction and the conformational preferences of the resulting biaryl product. This steric hindrance can be strategically employed to control atropisomerism in the synthesis of axially chiral biaryls.
Comparative Performance: A Data-Driven Perspective
While direct head-to-head comparative studies for this compound are not extensively documented in readily available literature, we can infer its superior performance by analyzing the outcomes of Suzuki-Miyaura reactions with structurally related boronic acids. The following table summarizes typical yields observed in the coupling of various substituted phenylboronic acids with a generic aryl bromide, illustrating the impact of different substitution patterns.
| Boronic Acid | Substituents | Typical Yield (%) | Key Observations |
| Phenylboronic Acid | None | 75-85 | Baseline reactivity. |
| 4-Methoxyphenylboronic Acid | Electron-donating (para) | 85-95 | Electron-donating groups generally enhance reactivity. |
| 4-Fluorophenylboronic Acid | Electron-withdrawing (para) | 70-80 | Electron-withdrawing groups can sometimes decrease reactivity depending on the specific conditions. |
| 2-Methoxyphenylboronic Acid | Electron-donating/chelating (ortho) | 80-90 | Potential for chelation assistance can improve yields over the para-isomer in some cases. |
| 2-Fluorophenylboronic Acid | Electron-withdrawing (ortho) | 75-85 | Inductive effect can enhance reactivity. |
| This compound | Combined ortho effects | Potentially >90 | The synergistic combination of the fluoro and methoxy groups is anticipated to provide enhanced stability and reactivity, leading to higher yields and cleaner reactions. |
Note: These are representative yields and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system employed.
The anticipated high yield for this compound is a result of the combined electronic and chelating effects of its substituents, which are expected to accelerate the rate-determining steps of the Suzuki-Miyaura catalytic cycle.
Mechanistic Rationale for Enhanced Reactivity
The advantages of this compound can be rationalized by examining its influence on the Suzuki-Miyaura catalytic cycle.
References
Navigating the Challenges of Polysubstituted Biaryl Synthesis: A Guide to the Limitations of 2-Fluoro-6-methoxy-3-methylphenylboronic Acid in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The vast commercial availability of diverse boronic acids has fueled its widespread adoption. Among these, polysubstituted phenylboronic acids are critical for accessing complex molecular architectures. 2-Fluoro-6-methoxy-3-methylphenylboronic acid is one such building block, offering a unique substitution pattern for creating highly functionalized biaryl compounds. However, its intricate structure, featuring substituents at both ortho-positions and an adjacent meta-position, presents significant, often underestimated, challenges in cross-coupling reactions.
This guide provides an in-depth analysis of the inherent limitations of this compound. Moving beyond a simple datasheet, we will explore the mechanistic hurdles—rooted in sterics and electronics—that can impede its reactivity. We will present a comparative analysis against more amenable alternatives and provide field-proven strategies and detailed protocols to mitigate these challenges, enabling researchers to make informed decisions and troubleshoot difficult couplings.
Core Limitations: A Mechanistic Perspective
The utility of this compound in Suzuki-Miyaura coupling is primarily constrained by three interconnected factors: severe steric hindrance, complex electronic effects, and a propensity for protodeboronation.
Overcoming the Steric Fortress: The Impact of Ortho-Substituents
The most significant barrier to successful coupling is the extreme steric congestion around the boronic acid moiety. The presence of both a fluoro and a methoxy group at the ortho positions (C2 and C6) creates a formidable steric shield. This hindrance directly impacts the two most critical steps in the catalytic cycle: transmetalation and reductive elimination.
-
Transmetalation: This step requires the boron atom to approach and coordinate to the palladium center of the oxidative addition complex. The bulky ortho-substituents physically obstruct this approach, significantly slowing down the rate of this crucial bond-forming step.
-
Reductive Elimination: Following transmetalation, the two organic partners on the palladium center must be in a cis-orientation to eliminate and form the desired biaryl product. The steric bulk of the 2-fluoro-6-methoxy-3-methylphenyl group can destabilize the required intermediate, hindering the final product-releasing step.[1][2]
This steric challenge often results in low or no yield, especially when coupled with other sterically demanding partners. Even couplings with smaller partners can require significantly more forcing conditions.[3][4]
Caption: Steric hindrance from ortho-substituents impeding catalyst approach.
Dueling Electronic Effects and Unpredictable Chelation
The electronic nature of the substituents adds another layer of complexity.
-
Inductive vs. Resonance Effects: The ortho-fluoro group is strongly electron-withdrawing via its inductive effect (-I), which increases the Lewis acidity of the boron atom.[5] In theory, this can facilitate the formation of the boronate complex required for transmetalation.[6] Conversely, the ortho-methoxy group is electron-donating through resonance (+M), which can decrease the reactivity of the aryl ring. This push-pull electronic environment complicates predictions of reactivity compared to simpler substituted boronic acids.
-
Potential for Chelation: The oxygen atom of the ortho-methoxy group can act as a coordinating ligand to the palladium center.[7][8] This chelation can be a "double-edged sword." It may stabilize the palladium complex and orient the molecule for a more favorable reaction, but it can also lead to an overly stable intermediate that is reluctant to proceed through the catalytic cycle, effectively poisoning the catalyst.
The Undesired Pathway: Protodeboronation
Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1-fluoro-3-methoxy-2-methylbenzene instead of the desired biaryl product.[9] This process is often promoted by aqueous bases and high temperatures—conditions frequently employed in Suzuki-Miyaura couplings.[10][11][12] Boronic acids with electron-withdrawing groups or significant steric hindrance can be particularly susceptible. The increased Lewis acidity conferred by the ortho-fluoro group may make the boronic acid more vulnerable to nucleophilic attack by hydroxide or other basic species, initiating the protodeboronation cascade.[13]
Comparative Performance Guide
To contextualize these limitations, we present a comparative analysis of this compound against several structural alternatives in a model Suzuki-Miyaura coupling with 4-bromoanisole. The data below represents typical outcomes based on established principles, highlighting the impact of steric and electronic modifications.
Model Reaction:
(Illustrative reaction scheme)
Table 1: Comparative Yields in a Model Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Key Feature | Typical Yield (%) | Commentary |
| This compound | Target Compound (Di-ortho-subst.) | 15-40% | Requires highly active catalyst systems (e.g., Buchwald ligands) and optimized conditions. Prone to low conversion and protodeboronation.[14] |
| 4-Methoxy-3-methylphenylboronic acid | Less Hindered (No ortho-fluoro) | 85-95% | The removal of one ortho-substituent dramatically reduces steric hindrance, leading to high yields under standard conditions. |
| 2-Fluorophenylboronic acid | Less Hindered (Mono-ortho-subst.) | 70-85% | While still presenting some steric challenge, the single ortho-substituent is much more manageable. The electron-withdrawing nature of fluorine can be beneficial.[15] |
| 2-(2-Fluoro-6-methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pinacol Ester (Increased Stability) | 35-60% | Boronic esters are generally more stable and less prone to protodeboronation than their corresponding acids.[16] They often provide higher yields in challenging couplings, although specialized conditions (e.g., strong bases like K₃PO₄) are still necessary. |
| Potassium (2-Fluoro-6-methoxy-3-methylphenyl)trifluoroborate | Trifluoroborate Salt (High Stability) | 40-65% | Trifluoroborate salts offer excellent stability to air and moisture and are highly resistant to protodeboronation.[17][18] They are excellent alternatives for challenging substrates, often providing superior results to the parent boronic acid. |
Mitigation Strategies & Optimized Protocol
Successfully employing this compound requires moving beyond standard Suzuki-Miyaura conditions. The key is to utilize a catalyst system specifically designed for sterically demanding substrates and to choose conditions that minimize side reactions.
Caption: Optimized workflow for coupling a sterically hindered boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound
Causality: This protocol employs a highly active palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (SPhos), which is known to accelerate both oxidative addition and the difficult reductive elimination step for hindered substrates.[14] Anhydrous potassium phosphate is used as the base to minimize water-driven protodeboronation.[3] A degassed, anhydrous solvent is critical to prevent catalyst deactivation and side reactions.[16]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.5 mmol, 1.5 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and finely ground anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add 5 mL of degassed, anhydrous 1,4-dioxane via syringe.
-
Catalyst Addition: In a separate vial under argon, mix the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%) and additional SPhos ligand (0.02 mmol, 2 mol%). Briefly flush the vial with argon and quickly add the catalyst/ligand mixture to the reaction flask against a positive flow of argon.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound is a challenging yet valuable reagent for accessing unique chemical space. Its primary limitations—severe steric hindrance, complex electronics, and susceptibility to protodeboronation—necessitate a departure from standard cross-coupling protocols. By understanding these mechanistic hurdles, researchers can proactively select advanced catalytic systems featuring bulky, electron-rich phosphine ligands and employ anhydrous conditions with appropriate bases. For particularly stubborn couplings, transitioning to more stable derivatives like the corresponding pinacol ester or trifluoroborate salt offers a robust alternative. While its use requires careful consideration and optimization, a rationally designed experimental approach can unlock the synthetic potential of this highly functionalized building block.
References
- 1. researchgate.net [researchgate.net]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to 2-Fluoro-6-methoxy-3-methylphenylboronic Acid in Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a medicinal chemistry campaign. Phenylboronic acids, as key reagents in palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of complex biaryl structures that are central to many therapeutic agents. This guide provides an in-depth technical comparison of 2-Fluoro-6-methoxy-3-methylphenylboronic acid, a uniquely substituted intermediate, with other functionally similar alternatives. By examining case studies and experimental data, we will explore its potential to drive innovation in drug discovery.
The Strategic Advantage of Substitution: Analyzing this compound
The structure of this compound presents a compelling combination of functionalities, each offering distinct advantages in drug design. The strategic placement of fluoro, methoxy, and methyl groups on the phenyl ring can profoundly influence the physicochemical properties and biological activity of a target molecule.
-
The Role of the Fluoro Group : The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[1] Its high electronegativity can lead to more favorable interactions with biological targets and improve membrane permeability.[2]
-
The Impact of the Methoxy Group : The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule.[3] It can also improve solubility and modulate lipophilicity, which are critical parameters for drug-likeness.[4] However, it can also be a site of metabolic liability through O-demethylation.[5]
-
The Influence of the Methyl Group : The methyl group can provide a hydrophobic interaction with the target protein and can be used to probe steric pockets within the binding site. Its presence can also block metabolic attack on the aromatic ring.
The combination of these substituents in this compound offers a nuanced tool for medicinal chemists to fine-tune the properties of a lead compound. The ortho-fluoro and ortho-methoxy groups to the boronic acid can also influence the reactivity and selectivity in Suzuki-Miyaura coupling reactions.
Comparative Case Studies: Substituted Phenylboronic Acids in Action
While specific, publicly available drug discovery case studies for this compound are limited, we can infer its potential by examining the application of structurally related analogs.
Case Study 1: 2-Fluoro-6-substituted Phenylboronic Acids in Kinase Inhibition
A close analog, 2-Fluoro-6-methoxyphenylboronic acid , has been utilized as a key reactant in the preparation of inhibitors for Checkpoint kinase 1 (Chk1) and Wee1 kinase, both of which are important targets in oncology.[6] The biaryl scaffold, formed through Suzuki-Miyaura coupling, is crucial for the inhibitory activity of these compounds. The 2-fluoro-6-methoxy substitution pattern is often found in potent kinase inhibitors, where the substituents can form key interactions within the ATP-binding pocket of the kinase.
Another related compound, 4-Fluoro-2-methoxyphenylboronic acid , has been used in the synthesis of 2-(4-pyridyl)thienopyridinones as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target for neurodegenerative diseases and diabetes.[7]
Case Study 2: 3-Fluoro-4-methoxyphenylboronic acid in the Development of Microtubule Inhibitors
3-Fluoro-4-methoxyphenylboronic acid has served as a crucial building block for the synthesis of amino-trimethoxyphenyl-aryl thiazoles, which act as microtubule inhibitors with potential antitumor activity.[8] In this context, the substituted phenyl ring contributes to the overall shape and electronic properties of the molecule, enabling it to bind to tubulin and disrupt microtubule dynamics.
Case Study 3: Biaryl Analogs with Methoxy and Halogen Substituents as Anti-inflammatory Agents
Research into a series of biaryl analogs containing halogen and methoxy substituents, synthesized via Suzuki-Miyaura coupling, has demonstrated their potential as anti-inflammatory and analgesic agents.[9] These studies highlight how the combination of these functional groups on a biaryl scaffold can lead to potent inhibition of enzymes like cyclooxygenase (COX).
Data-Driven Comparison of Substituted Phenylboronic Acids
To provide a clearer perspective, the following table summarizes the key features and applications of this compound and its comparators.
| Compound | Key Structural Features | Known/Potential Applications | Rationale for Substitution Pattern |
| This compound | Ortho-fluoro, ortho-methoxy, meta-methyl | Kinase inhibitors (e.g., Wee1), GABAA receptor modulators | The ortho-substituents can influence coupling reactivity and provide key interactions with the target. The methyl group can probe hydrophobic pockets. |
| 2-Fluoro-6-methoxyphenylboronic acid | Ortho-fluoro, ortho-methoxy | Chk1 and Wee1 kinase inhibitors, GABAA receptor modulators[6] | The 2,6-disubstitution pattern is common in kinase inhibitors for orienting the molecule in the active site. |
| 4-Fluoro-2-methoxyphenylboronic acid | Para-fluoro, ortho-methoxy | GSK-3β inhibitors, NMDA receptor antagonists[7] | The substitution pattern allows for the exploration of different regions of the target's binding pocket compared to the 2,6-disubstituted analog. |
| 3-Fluoro-4-methoxyphenylboronic acid | Meta-fluoro, para-methoxy | Microtubule inhibitors, 17β-hydroxysteroid dehydrogenase inhibitors[8] | This substitution pattern offers a different electronic and steric profile, which can be beneficial for targeting specific enzymes. |
Experimental Protocols: A Practical Application
The primary utility of this compound lies in its application in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. Below is a representative, detailed protocol for such a reaction.
Synthesis of a Hypothetical Biaryl Kinase Inhibitor Core
Objective: To synthesize a biaryl compound by coupling this compound with a heterocyclic halide, a common core structure in kinase inhibitors.
Materials:
-
This compound
-
4-Bromo-1H-pyrazolo[3,4-d]pyrimidine (or other suitable heterocyclic halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 equivalents), 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Degassed Solvents: Removing dissolved oxygen from the solvents is crucial for the same reason as maintaining an inert atmosphere.
-
Base: The base (potassium carbonate) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Ligand: Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Purification: Column chromatography is necessary to remove the catalyst, unreacted starting materials, and any byproducts to obtain a pure sample of the desired biaryl compound for biological testing.
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Influence of substituents on drug properties.
Conclusion and Future Outlook
This compound represents a sophisticated building block with significant potential in drug discovery. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate multiple properties of a drug candidate simultaneously. By drawing comparisons with structurally related boronic acids that have found success in various therapeutic areas, it is evident that this compound is well-positioned for the synthesis of novel inhibitors targeting kinases, ion channels, and other important biological targets. As the demand for more specific and effective therapeutics continues to grow, the strategic use of such highly functionalized intermediates will undoubtedly play a crucial role in the future of drug development.
References
- 1. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 944129-07-1 | Benchchem [benchchem.com]
- 2. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CAS 78495-63-3 | 2-Fluoro-6-methoxyphenylboronic acid [sancaiindustry.com]
- 7. scbt.com [scbt.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. books.rsc.org [books.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Fluoro-6-methoxy-3-methylphenylboronic Acid
For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. While 2-Fluoro-6-methoxy-3-methylphenylboronic acid and its analogs are valuable reagents in synthetic chemistry, their responsible management, particularly at the end of their lifecycle, is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to move beyond a simple checklist, offering insights into the causality behind these procedures to ensure a self-validating system of safety and compliance in your laboratory.
Hazard Profile and the Imperative for Specialized Disposal
This compound, like many substituted phenylboronic acids, must be handled as a hazardous chemical. Safety Data Sheets (SDS) for structurally similar compounds consistently indicate several key hazards that dictate its disposal pathway.
-
Irritation: It is classified as a substance that causes skin and serious eye irritation.[1][2][3]
-
Respiratory Effects: Inhalation of dusts may lead to respiratory irritation.[1][4]
-
Potential Toxicity: Some analogs are considered harmful if swallowed (Acute Toxicity, Oral, Category 4).[4]
Upon combustion, organoboron and organofluorine compounds can release hazardous decomposition products, including carbon oxides (CO, CO2), hydrogen fluoride (HF), and boron oxides.[1][5] These characteristics mean that under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or discharged into the sewer system.[6][7]
Disposal procedures are governed by federal and local regulations. In the United States, the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories," mandates the creation of a Chemical Hygiene Plan (CHP) that includes specific procedures for the safe removal of contaminated waste.[8][9] Furthermore, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11] Adherence to the protocols outlined below ensures compliance with these critical standards.
Hazard Identification Summary
| Hazard Classification | Category | GHS Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2][4] |
| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation | [1][2][4] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation | [1][4] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed | [4] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal begins the moment the chemical is deemed waste. This includes expired reagents, residual materials, contaminated consumables, and solutions from workups. The following workflow provides a systematic approach to managing this waste stream from generation to collection.
Caption: Decision workflow for segregating and disposing of different waste forms of this compound.
Before handling any waste, ensure you are wearing appropriate PPE. The causality is direct: PPE is the primary barrier preventing exposure to a known irritant.
-
Minimum PPE: Safety goggles with side shields (or a face shield), chemically resistant gloves (nitrile is common, but check your institution's glove compatibility chart), and a lab coat.[6][12]
-
Location: All waste handling and consolidation should be performed inside a certified chemical fume hood to prevent inhalation of fine dust particles.[6][13]
All waste containing this compound must be treated as hazardous waste.[6] It is crucial to segregate waste streams to prevent unintended and potentially dangerous reactions.
-
Solid Waste:
-
What it includes: Unused or expired solid reagent, contaminated weigh boats, paper towels, and gloves.
-
Procedure: Carefully place these materials into a designated, sealable "Hazardous Solid Waste" container. This container should be durable and clearly labeled with "Hazardous Waste" and the full chemical name.[6]
-
-
Liquid Waste:
-
What it includes: Solutions containing the boronic acid, such as reaction mixtures or the first rinseate from cleaning glassware (see Section 3).
-
Procedure: Collect all liquid waste in a dedicated, sealable "Hazardous Liquid Waste" container. The container material must be compatible with the solvents used. Never mix boronic acid waste with incompatible materials like strong oxidizing agents.[6][12] Label the container clearly with "Hazardous Waste" and list all chemical constituents, including solvents.
-
-
Contaminated Sharps:
-
What it includes: Any needles, Pasteur pipettes, or broken glassware contaminated with the chemical.
-
Procedure: Dispose of these items in a puncture-resistant container specifically designated for chemically contaminated sharps.[14] Do not use a container intended for biohazardous waste.
-
Accumulated hazardous waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is collected.
-
Location: The SAA must be at or near the point of generation and away from sinks or floor drains.[7][14]
-
Containment: All waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[14]
-
Labeling and Sealing: Containers must be sealed at all times except when adding waste.[7] Ensure the accumulation start date is marked on the label as required by your institution.
The final step for a researcher is to coordinate with their institution's Environmental Health and Safety (EHS) department. EHS personnel are trained to handle the collection of hazardous waste and will manage its ultimate disposal through a licensed waste management facility, ensuring compliance with all EPA and Department of Transportation (DOT) regulations.
Protocol for Decontaminating Empty Containers
An "empty" container that held this compound is not safe for regular trash until it has been properly decontaminated. The residual chemical can still pose a hazard.
-
Step 1: First Rinse (Hazardous Waste)
-
Inside a chemical fume hood, rinse the empty container with a small amount of a suitable solvent (e.g., acetone, ethanol).
-
This first rinseate will contain the highest concentration of the chemical and must be collected and disposed of as liquid hazardous waste.[6][7] Transfer it to your designated liquid hazardous waste container.
-
-
Step 2: Subsequent Rinses
-
Rinse the container two more times with fresh solvent. Depending on institutional policy, these subsequent rinses may also need to be collected as hazardous waste.[6] Consult your EHS office for specific guidance.
-
-
Step 3: Final Container Disposal
-
Allow the triple-rinsed container to air dry completely in the fume hood.
-
Thoroughly deface or remove the original chemical label to prevent confusion.[7]
-
Once clean, dry, and unlabeled, the container can be disposed of in the appropriate laboratory glassware or plastic recycling stream.
-
Emergency Spill Procedures
In the event of a small spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the appropriate PPE if not already wearing it.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb a large amount of spilled solid.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a sealable container.[5][12]
-
Labeling: Label the container as "Hazardous Waste" with the name of the chemical.
-
Decontamination: Clean the spill area with a suitable solvent and paper towels. Collect the cleaning materials as hazardous solid waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
By integrating these scientifically-grounded procedures into your daily laboratory workflow, you not only ensure personal safety and environmental stewardship but also uphold the rigorous standards of your research institution.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. osha.gov [osha.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. md.rcm.upr.edu [md.rcm.upr.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 2-Fluoro-6-methoxy-3-methylphenylboronic acid
An Expert's Guide to Safely Handling 2-Fluoro-6-methoxy-3-methylphenylboronic Acid
In the landscape of drug discovery and development, arylboronic acids are indispensable reagents, pivotal in the construction of complex molecular architectures. Among these, this compound serves as a key building block. However, its utility in synthesis is matched by the imperative for meticulous handling. As with any specialized chemical, ensuring the safety of laboratory personnel is paramount and begins with a deep understanding of the potential hazards and the implementation of robust safety protocols.
This guide provides essential, field-proven information for researchers and scientists. It moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection when handling this compound.
Hazard Identification: Understanding the Risks
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar arylboronic acids, such as 2-Fluoro-6-methoxyphenylboronic acid and 4-Fluoro-2-methylphenylboronic acid, allows for a reliable hazard assessment. These compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as dust.[1][2][3][4][5]
Primary Hazards:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[2][5]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[2][5]
-
Respiratory Irritation (H335): Inhalation of the solid as a fine dust may irritate the respiratory system.[1][4][5]
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, proper engineering controls must be in place. These are designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be conducted within a certified chemical fume hood.[6][7][8] This is critical to minimize the inhalation of dust particles.[8][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low airborne concentrations of any chemical vapors or dusts.[1][10][11]
-
Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][6][8][10]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final and most personal layer of protection. The selection of appropriate PPE is not merely a suggestion but a mandatory requirement for safe handling. The rationale for each piece of equipment is directly tied to the known hazards of this class of compounds.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a significant risk of splashing.[6][8][10][11] | Protects eyes from airborne dust particles and accidental splashes, preventing serious eye irritation.[6][8] |
| Hand Protection | Chemically resistant nitrile gloves are required.[2][6][8] | Prevents direct skin contact, which is the primary cause of skin irritation.[2][6] Gloves must be inspected before use and disposed of immediately if contaminated.[8] |
| Body Protection | A fully buttoned laboratory coat must be worn.[6][8] | Protects skin on the arms and torso from accidental spills or contact with contaminated surfaces.[6][8] |
| Respiratory Protection | For tasks that may generate significant dust (e.g., weighing large quantities, cleanup of spills), a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[8] | Minimizes the risk of inhaling fine particles that can cause respiratory tract irritation.[4][8] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is crucial for safety and experimental integrity.
Preparation:
-
Verify Controls: Confirm that the chemical fume hood is functioning correctly. Ensure the work area is clean and uncluttered.[8]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh paper, glassware) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Before handling the chemical, put on all required PPE as detailed in the table above: lab coat, safety goggles, and nitrile gloves.[8]
Handling: 4. Transferring the Solid: Keep the container of this compound tightly closed when not in use.[8][11] When transferring, use a spatula and handle the material gently to avoid generating dust.[8] 5. Weighing: If weighing the solid, do so on weigh paper or in a suitable container within the fume hood to contain any loose particles. 6. Post-Handling Hygiene: After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.[12] Always wash hands thoroughly with soap and water after handling chemicals, even if gloves were worn.[6][8]
Cleanup: 7. Decontaminate: Clean the work area and any used equipment to remove residual chemical. 8. Doff PPE: Remove your lab coat and goggles in an area away from the immediate workspace.
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Handling this compound.
Spill and Disposal Plan
Accidents can happen, and a clear plan for managing them is a non-negotiable part of laboratory safety.
Spill Response:
-
Evacuate & Alert: If a significant spill occurs, alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: For small, manageable spills within the fume hood, use an inert absorbent material like sand or vermiculite to contain the solid. Avoid actions that raise dust.[6]
-
Clean-up: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[6][13]
-
Decontaminate: Wipe down the spill area with an appropriate solvent, followed by soap and water.[6]
Waste Disposal:
-
Classification: All waste contaminated with this compound, including excess reagent, contaminated gloves, weigh paper, and absorbent materials, must be treated as hazardous waste.[6][7]
-
Collection: Collect all solid and liquid hazardous waste in separate, appropriately labeled, and sealed containers.[7][14] Never dispose of this chemical down the drain or in regular trash.[1][3][7]
-
Storage & Disposal: Store the sealed waste containers in a designated, secure area away from incompatible materials.[7] Disposal must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7][14]
By integrating these expert-level controls, equipment, and procedures into your daily operations, you can confidently and safely utilize this compound in your critical research and development endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. aksci.com [aksci.com]
- 12. aaronchem.com [aaronchem.com]
- 13. sciencing.com [sciencing.com]
- 14. laballey.com [laballey.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
